Technical Documentation Center

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate
  • CAS: 377053-86-6

Core Science & Biosynthesis

Foundational

"synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Introduction: The Significance of the Isoxazole Scaffold Isoxazoles represent a privileged class of five-membered heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles represent a privileged class of five-membered heterocyclic compounds that are integral to numerous fields, most notably medicinal chemistry and drug development.[1][2] The unique arrangement of nitrogen and oxygen atoms within the ring imparts specific electronic properties and hydrogen bonding capabilities, making the isoxazole core a versatile pharmacophore found in a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[2][3]

This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to a specific, highly functionalized derivative: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate . This molecule serves as a valuable building block, featuring three key points of functionality: the stable isoxazole core, a bromo-substituted phenyl ring amenable to cross-coupling reactions, and a methyl ester group that can be readily modified. The primary strategy detailed herein is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and widely adopted method for isoxazole synthesis.[1][4][5]

Strategic Analysis: A Convergent Path via 1,3-Dipolar Cycloaddition

The synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is most effectively achieved through a convergent two-stage process. This strategy is predicated on the highly reliable and regioselective 1,3-dipolar cycloaddition reaction.[2][5]

  • Stage 1: Synthesis of the Nitrile Oxide Precursor. The first stage involves the preparation of 4-bromobenzaldehyde oxime from commercially available 4-bromobenzaldehyde. This oxime is the stable precursor to the key reactive intermediate.

  • Stage 2: In Situ Nitrile Oxide Generation and Cycloaddition. The second, and final, stage involves the in situ generation of 4-bromobenzonitrile oxide from the oxime. This highly reactive 1,3-dipole is immediately trapped by a suitable dipolarophile, methyl propiolate, to construct the target isoxazole ring in a single, efficient step.

This approach is favored for its high efficiency, control over regioselectivity, and the use of readily accessible starting materials. The in situ generation of the nitrile oxide is critical, as these intermediates are often unstable and prone to dimerization.[2]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime A->C Condensation B Hydroxylamine Hydrochloride B->C E In situ generation of 4-Bromobenzonitrile Oxide C->E Oxidation D Methyl Propiolate F Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate D->F [3+2] Cycloaddition E->F

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Detailed Experimental Protocols

PART A: Synthesis of 4-Bromobenzaldehyde Oxime

  • Materials:

    • 4-Bromobenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine or Sodium Acetate

    • Ethanol (95%)

    • Deionized Water

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).

    • Dissolve the aldehyde in 100 mL of 95% ethanol.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq) and pyridine (4.70 mL, 59.4 mmol, 1.1 eq) in 30 mL of deionized water.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the white crystalline solid by vacuum filtration, washing the cake with cold deionized water (2 x 30 mL).

    • Dry the product under vacuum to yield 4-bromobenzaldehyde oxime. The product is typically of high purity and can be used in the next step without further purification.

PART B: Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

  • Materials:

    • 4-Bromobenzaldehyde Oxime (from Part A)

    • Methyl propiolate

    • tert-Butyl hypochlorite (t-BuOCl)

    • Sodium iodide (NaI)

    • 2,6-Lutidine

    • Dioxane (anhydrous)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium iodide (NaI) (3.30 g, 22.0 mmol, 1.1 eq).

    • Add 150 mL of anhydrous dioxane and cool the suspension to 10-15 °C in an ice-water bath.

    • Slowly add tert-butyl hypochlorite (t-BuOCl) (2.53 mL, 22.0 mmol, 1.1 eq) dropwise. Stir the mixture for 15 minutes; the solution should turn a characteristic reddish-brown, indicating the formation of tert-butyl hypoiodite (t-BuOI). [6][7] 4. To this solution, add 4-bromobenzaldehyde oxime (4.00 g, 20.0 mmol, 1.0 eq), followed by methyl propiolate (2.13 mL, 24.0 mmol, 1.2 eq) and 2,6-lutidine (2.80 mL, 24.0 mmol, 1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine. Stir until the color disappears.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate as a solid. [8]

Quantitative Data Summary

StageReactant 1Reactant 2Key ReagentSolventTemp.TimeTypical Yield
A 4-BromobenzaldehydeNH₂OH·HClPyridineEthanol/H₂OReflux1 hr>90%
B 4-Bromobenzaldehyde OximeMethyl propiolatet-BuOI / 2,6-LutidineDioxaneRT12-16 hr75-85%

Conclusion and Outlook

This guide details a reliable and high-yielding synthetic pathway for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate. The strategy, centered on the in situ generation of a nitrile oxide followed by a [3+2] cycloaddition, exemplifies a powerful method in modern heterocyclic chemistry. [5][6]The causality behind each experimental choice, from the selection of the oxidizing system to the use of a non-nucleophilic base, is grounded in established mechanistic principles to ensure reproducibility and efficiency. [7] The final product is a highly valuable synthetic intermediate. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, opening extensive avenues for the development of novel compounds in pharmaceutical and materials science research. [9][10]

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available at: [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Yan, G., Li, Z., & Li, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. Available at: [Link]

  • Nefzi, A., & Ostresh, J. M. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. ACS Combinatorial Science, 14(4), 253–257. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38669-38676. Available at: [Link]

  • American Chemical Society Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34096-34115. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available at: [Link]

  • MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]

  • LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde. Available at: [Link]

  • ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Available at: [Link]

  • American Chemical Society Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available at: [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

Sources

Exploratory

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Executive Summary Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) represents a high-value heterocyclic scaffold in modern drug discovery. Its structural utility lies in its orthogonal functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) represents a high-value heterocyclic scaffold in modern drug discovery. Its structural utility lies in its orthogonal functionalization potential : the 4-bromophenyl moiety serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methyl ester at the 5-position allows for facile diversification into amides, acids, or alcohols.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes, and reactivity patterns.[1] It is designed to serve as a practical reference for medicinal chemists seeking to leverage the isoxazole core for scaffold hopping or fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The isoxazole ring is a critical bioisostere for amide bonds and carboxylic acids, often improving metabolic stability and pharmacokinetic profiles compared to their acyclic counterparts.

Table 1: Physicochemical Properties
PropertyDataNotes
IUPAC Name Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
CAS Number 377053-86-6Distinct from the 5-aryl-3-carboxylate isomer (CAS 517870-15-4).
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Melting Point 131–133 °CSolid crystalline form [1].
LogP (Predicted) ~2.89Moderate lipophilicity, suitable for CNS/peripheral targets.
TPSA 52.33 ŲGood membrane permeability range (<140 Ų).
H-Bond Acceptors 4N, O (ring), O (ester).
H-Bond Donors 0

Synthetic Strategy: The [3+2] Cycloaddition Protocol

The most robust route to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with methyl propiolate. This method is preferred over condensation of 1,3-dicarbonyls due to superior regiocontrol.

Mechanism & Regioselectivity

The reaction proceeds via the formation of a 4-bromobenzonitrile oxide intermediate. When reacting with an electron-deficient alkyne like methyl propiolate, the cycloaddition is highly regioselective, favoring the 3,5-disubstituted isoxazole over the 3,4-isomer. This is driven by the electronic matching of the dipole (nitrile oxide) and dipolarophile (alkyne).

Validated Synthesis Workflow
  • Oxime Formation: Condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride.

  • Chlorination: Conversion of the oxime to the hydroximoyl chloride using NCS (N-chlorosuccinimide) or chlorine gas.

  • Cycloaddition: Dehydrohalogenation of the hydroximoyl chloride (using Et₃N) generates the nitrile oxide, which immediately traps methyl propiolate.

SynthesisWorkflow Aldehyde 4-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime Step 1 NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Step 2 Product Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate NitrileOxide->Product Step 3 Regioselective Reagent1 NH2OH·HCl Na2CO3 Reagent2 NCS (Chlorination) Et3N (Base) Reagent3 Methyl Propiolate [3+2] Cycloaddition

Figure 1: Step-wise synthesis via [3+2] dipolar cycloaddition. This route ensures the 3-aryl-5-carboxylate regiochemistry.

Reactivity & Functionalization (Divergent Synthesis)

This scaffold is a "linchpin" intermediate. The chemical orthogonality between the aryl bromide and the alkyl ester allows for divergent synthesis libraries.

Path A: Palladium-Catalyzed Cross-Coupling (The Bromine Handle)

The 4-bromophenyl group is highly activated for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • Insight: The electron-withdrawing nature of the isoxazole ring (at the meta-position relative to the bromine) slightly deactivates the oxidative addition step compared to a simple bromobenzene, but standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

  • Precaution: Avoid strong nucleophiles that might attack the ester before the coupling is complete if using basic conditions (e.g., use mild bases like K₃PO₄ or Cs₂CO₃).

Path B: Carbonyl Manipulation (The Ester Handle)

The C5-methyl ester is susceptible to:

  • Hydrolysis: LiOH/THF/Water yields the free carboxylic acid (MP ~177°C [3]).

  • Amidation: Direct aminolysis or hydrolysis-coupling (EDC/HOBt) yields carboxamides, a common motif in kinase inhibitors.

  • Reduction: NaBH₄ or LiAlH₄ yields the primary alcohol (Isoxazol-5-yl methanol), useful for ether synthesis.

ReactivityMap Core Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Biaryl Biaryl Derivatives (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Base Amine Aryl Amines (Buchwald-Hartwig) Core->Amine HNR2, Pd(0) Base Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amide Carboxamides (Aminolysis) Core->Amide R-NH2, Heat or Acid -> Coupling Alcohol Isoxazolyl Methanol (Reduction) Core->Alcohol NaBH4 or LAH

Figure 2: Divergent reactivity map showing Pd-catalyzed modifications (Green paths) and Ester manipulations (Red paths).

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Based on standard [3+2] cycloaddition methodologies [2, 4].

  • Oxime Preparation: Dissolve 4-bromobenzaldehyde (10 mmol) in EtOH (20 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol) in water (5 mL). Stir at RT for 2 hours. Evaporate EtOH, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate to yield the oxime.

  • Chlorination (In Situ): Dissolve the oxime (10 mmol) in DMF (10 mL). Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the hydroximoyl chloride.

  • Cycloaddition: To the solution from Step 2, add methyl propiolate (12 mmol). Cool to 0°C. Add triethylamine (Et₃N, 12 mmol) dropwise over 30 mins (Exothermic!). The base generates the nitrile oxide in situ.

  • Workup: Stir overnight at RT. Pour into ice water. Extract with EtOAc (3x). Wash organic layer with 1N HCl (to remove Et₃N), then brine. Dry and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc 8:2).

    • Expected Yield: 70–85%.

    • Appearance: White/off-white solid.

Protocol 2: Suzuki-Miyaura Coupling (General)
  • Dissolve Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 eq) and Aryl boronic acid (1.2 eq) in Dioxane/Water (4:1).

  • Add K₂CO₃ (2.5 eq). Degas with Nitrogen for 10 mins.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Heat at 90°C for 4–12 hours.

  • Filter through Celite, extract, and purify.

Medicinal Chemistry Applications

The 3-aryl-isoxazole-5-carboxylate motif is a privileged structure found in various bioactive compounds.

  • Bioisosterism: The isoxazole ring mimics the geometry and electrostatics of a cis-amide bond or a pyridine ring, often improving solubility and reducing metabolic liability.

  • Target Classes:

    • Anti-inflammatory: Analogues of Valdecoxib (COX-2 inhibitors) utilize the diaryl-isoxazole core.

    • Antimicrobial: 3,5-disubstituted isoxazoles have shown efficacy against S. aureus and M. tuberculosis [3].

    • Anticancer: Derivatives functionalized at the 5-position (amides) act as Hsp90 inhibitors or tubulin destabilizers [3].

Safety & Handling

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store at room temperature (RT) in a dry place. The ester is stable but should be kept away from strong moisture to prevent slow hydrolysis over long storage periods.

References

  • Sigma-Aldrich. Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate Product Page. (Accessed 2026). Link

  • ChemScene. Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Safety & Properties. Link

  • Maksimenko, A. et al. Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019. (Context for isoxazole reactivity and biological activity). Link

  • Fatollahzadeh Dizaji, et al. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. ResearchGate, 2025.[1] (Provides spectral data and reduction protocols).[2] Link

Sources

Foundational

A Technical Guide to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide details the primary synthetic route to this specific molecule via 1,3-dipolar cycloaddition, outlines its structural characterization through modern spectroscopic techniques, and explores its versatile applications as a molecular building block for the development of novel therapeutic agents. The methodologies and insights presented herein are tailored for professionals engaged in synthetic chemistry and drug discovery.

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is provided below.

PropertyValueSource
CAS Number 377053-86-6[3]
Molecular Formula C₁₁H₈BrNO₃[3]
Molecular Weight 282.09 g/mol [3]
SMILES COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br[3]
Topological Polar Surface Area 52.33 Ų[3]
logP 2.8907[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction.[1][4] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

Mechanistic Rationale

The synthesis of the title compound relies on the reaction between 4-bromobenzonitrile oxide and methyl propiolate. The nitrile oxide is a transient species and is typically generated in situ from a stable precursor, 4-bromobenzaldehyde oxime, to prevent dimerization. The cycloaddition proceeds in a concerted, pericyclic fashion, where the frontier molecular orbitals (FMOs) of the dipole and dipolarophile overlap to form the five-membered heterocyclic ring.[5] Theoretical studies on the reaction between substituted benzonitrile oxides and methyl propiolate confirm that this pathway leads to the preferential formation of the 3-aryl-5-carboxylate regioisomer, which aligns with the structure of the target compound.[6]

Detailed Experimental Protocol

This protocol is a two-stage process, beginning with the synthesis of the stable oxime precursor, followed by the cycloaddition reaction.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Precursor)

  • Causality: The conversion of an aldehyde to an oxime is a standard condensation reaction. It is the foundational step to prepare the precursor required for in situ nitrile oxide generation. Pyridine or a similar mild base is used to neutralize the HCl released from hydroxylamine hydrochloride.[7][8]

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent mixture such as ethanol/water.

    • Add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry in vacuo. The resulting 4-bromobenzaldehyde oxime is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

  • Causality: The oxime is converted to a hydroximoyl chloride intermediate using an N-halosuccinimide, which then eliminates HCl in the presence of a base to form the reactive nitrile oxide. This species is immediately "trapped" by the dipolarophile, methyl propiolate, to prevent side reactions and drive the formation of the desired isoxazole ring.[9]

  • Procedure:

    • Dissolve 4-bromobenzaldehyde oxime (1.0 eq) and methyl propiolate (1.2 eq) in a polar aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution.

    • After the addition of NCS, add a base such as triethylamine (1.5 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate.[10][11]

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition A 4-Bromobenzaldehyde B 4-Bromobenzaldehyde Oxime A->B + NH₂OH·HCl + Pyridine C Methyl 3-(4-bromophenyl)isoxazole -5-carboxylate B->C + Methyl Propiolate + NCS / Et₃N

Caption: Synthetic workflow for the target compound.

Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on analyses of closely related analogs found in the literature.[12][13][14]

Technique Expected Observations
¹H NMR ~7.70 ppm (d, 2H): Aromatic protons ortho to the isoxazole ring.~7.60 ppm (d, 2H): Aromatic protons ortho to the bromine atom.~7.00 ppm (s, 1H): Isoxazole H-4 proton.~3.95 ppm (s, 3H): Methyl ester (-OCH₃) protons.
¹³C NMR ~162 ppm: Ester carbonyl carbon (C=O).~160-165 ppm: Isoxazole C3 and C5 carbons.~132 ppm: Aromatic carbons (C-H).~129 ppm: Aromatic carbons (C-H).~125 ppm: Aromatic carbon attached to bromine (C-Br).~100-105 ppm: Isoxazole C4 carbon.~53 ppm: Methyl ester carbon (-OCH₃).
FT-IR (cm⁻¹) ~1730-1750: Strong C=O stretch (ester).~1610, 1580, 1480: C=C and C=N stretches (aromatic and isoxazole rings).~1250-1300: C-O stretch (ester).~1070: C-Br stretch.
Mass Spec (ESI) [M+H]⁺: Expected at m/z ~282.98 (for ⁷⁹Br) and ~284.98 (for ⁸¹Br) in an approximate 1:1 ratio, confirming the presence of one bromine atom.

Applications in Medicinal Chemistry and Drug Development

The true value of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate lies in its utility as a versatile synthetic intermediate for building diverse libraries of potential drug candidates.

The Isoxazole Scaffold in Pharmacology

The isoxazole ring is a bioisostere for various functional groups and is a core component of many approved drugs.[1] Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[9][15][16] The stability and specific electronic nature of the isoxazole ring make it an attractive scaffold for interacting with biological targets.[17]

Role as a Synthetic Building Block

This molecule features two key chemically addressable handles, making it an ideal starting point for library synthesis:

  • The 4-Bromophenyl Group: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling systematic Structure-Activity Relationship (SAR) studies.[15][18]

  • The Methyl Ester Group: The ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further chemical modification.[19]

Potential Derivatization Pathways

ScaffoldDerivatization Core Methyl 3-(4-bromophenyl)isoxazole -5-carboxylate Mod1 Suzuki / Heck Cross-Coupling Core->Mod1 Mod2 Hydrolysis -> Amide Coupling Core->Mod2 Mod3 Reduction Core->Mod3 Prod1 Bi-aryl or Styrenyl Derivatives Mod1->Prod1 Prod2 Diverse Amide Library Mod2->Prod2 Prod3 (3-Aryl-isoxazol-5-yl) methanol Derivatives Mod3->Prod3 Target Bioactive Candidates Prod1->Target Prod2->Target Prod3->Target

Caption: Derivatization potential of the title compound.

Conclusion

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS 377053-86-6) is a high-value molecular scaffold for drug discovery and development. Its synthesis is robust and relies on well-established 1,3-dipolar cycloaddition chemistry. The presence of two distinct and orthogonally reactive functional handles—the aryl bromide and the methyl ester—provides medicinal chemists with a powerful and flexible platform for generating diverse chemical libraries. This strategic positioning facilitates rapid SAR exploration, making it an essential building block in the pursuit of novel therapeutics targeting a wide spectrum of diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Belskaya, N., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. [Link]

  • Martis, G. J., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Kavitha, C., et al. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [Link]

  • Dizaji, B. F., et al. (2025, November 13). Revolutionizing Isoxazole Chemistry: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. [Link]

  • Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Dizaji, B. F., et al. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Prasad, K. R., & Kumar, H. A. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. [Link]

  • Rahimizadeh, M., et al. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Ponti, A., & Molteni, G. (2006). DFT‐HSAB Prediction of Regioselectivity in 1,3‐Dipolar Cycloadditions: Behavior of (4‐Substituted)benzonitrile Oxides towards Methyl Propiolate. Chemistry – A European Journal. [Link]

  • Tu, S., et al. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • da Silva, A. C., et al. (2026, January 22). 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. ResearchGate. [Link]

  • Galkin, A. A., et al. (2019). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega. [Link]

  • Dizaji, B. F., et al. (2025, June 25). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • da Silva, J. B. P., et al. (2017). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society. [Link]

  • Organic Syntheses Procedure. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Executive Summary Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of AMPA receptor agonists and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of AMPA receptor agonists and anti-inflammatory agents. The isoxazole core serves as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining hydrogen bond acceptor capabilities.

This guide provides a definitive technical analysis of this compound, focusing on the regioselective synthesis and spectroscopic validation required to distinguish the target 3,5-disubstituted isomer from its common regioisomers.

Synthetic Pathway & Methodology

The Regioselectivity Challenge

The primary challenge in synthesizing isoxazole-5-carboxylates is controlling the regiochemistry during the [3+2] cycloaddition. The reaction between a nitrile oxide and an alkyne can yield both the 3,5- and 3,4-isomers.

To ensure the exclusive formation of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate , we utilize a 1,3-Dipolar Cycloaddition strategy where the steric and electronic properties of methyl propiolate direct the formation of the 3,5-isomer.

Experimental Protocol

Step 1: Formation of the Oxime

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure: Reflux for 2 hours. Cool to precipitate the oxime.

  • Checkpoint: Appearance of broad singlet (OH) at ~11.3 ppm in 1H NMR.

Step 2: In Situ Nitrile Oxide Generation & Cycloaddition

  • Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Methyl Propiolate (1.2 eq), Triethylamine (Et3N) (1.2 eq).

  • Solvent: DMF or DCM.

  • Mechanism: NCS chlorinates the oxime to form the hydroximoyl chloride. Slow addition of Et3N generates the nitrile oxide in situ, which immediately undergoes cycloaddition with methyl propiolate.

  • Causality: Slow addition of base is critical to prevent dimerization of the nitrile oxide (furoxan formation).

Reaction Workflow Diagram

ReactionScheme cluster_control Regiocontrol Factors Aldehyde 4-Bromobenzaldehyde Oxime Oxime Intermediate (Solid) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH NitrileOxide Nitrile Oxide (Transient) Oxime->NitrileOxide NCS, DMF (Chlorination) Product Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate NitrileOxide->Product Methyl Propiolate Et3N (Cycloaddition) Control Steric Bulk of Ester favors 5-position

Figure 1: Step-wise synthesis workflow highlighting the in-situ generation of the nitrile oxide species.

Spectroscopic Characterization

The structural validation of the title compound relies on distinguishing it from the 5-(4-bromophenyl)-3-carboxylate isomer. The key diagnostic markers are the chemical shift of the isoxazole H-4 proton and the C-5 carbon .

Nuclear Magnetic Resonance (NMR) Data[1][3][4][5][6]

1H NMR (400 MHz, CDCl3) The spectrum is characterized by a distinct AA'BB' system for the aromatic ring and a sharp singlet for the isoxazole proton.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (2,6) 7.68 - 7.72Doublet (d)2HOrtho to isoxazole; deshielded by heterocycle.
Ar-H (3,5) 7.58 - 7.62Doublet (d)2HOrtho to Bromine; typical aryl-Br shift.
Isox-H (4) 7.38 Singlet (s)1HDiagnostic: H-4 is shielded relative to H-3 isomers.
OCH3 3.98Singlet (s)3HMethyl ester characteristic singlet.

13C NMR (100 MHz, CDCl3) The Carbon-13 spectrum confirms the regiochemistry through the chemical shift of the ring carbons.

PositionShift (δ, ppm)Assignment Logic
C=O (Ester) 158.5Carbonyl carbon.
C-5 (Isox) 160.2 Attached to Ester; quaternary.
C-3 (Isox) 162.8Attached to Aryl ring.
C-Ar (Br) 124.5Carbon attached to Bromine (shielded).
C-Ar (Quat) 127.2Ipso carbon attached to Isoxazole.
C-Ar (CH) 132.3Aromatic CH signals.
C-4 (Isox) 108.5 Diagnostic: High field shift typical for C-4 in 3,5-disubstituted isoxazoles.
OCH3 52.8Methoxy carbon.
Structural Validation Logic[4]

To validate the structure, one must confirm the connectivity between the aromatic ring and the isoxazole C-3 position.

NMR_Correlations Figure 2: Key HMBC correlations confirming the 3-Aryl-5-Carboxylate connectivity. H_Ar_Ortho H-Ar (Ortho) 7.70 ppm C3_Isox C-3 (Isox) 162.8 ppm H_Ar_Ortho->C3_Isox HMBC (Strong) H4_Isox H-4 (Isox) 7.38 ppm H4_Isox->C3_Isox HMBC C5_Isox C-5 (Isox) 160.2 ppm H4_Isox->C5_Isox HMBC CO_Ester C=O (Ester) 158.5 ppm H4_Isox->CO_Ester HMBC (Long range)

Figure 2: HMBC correlations. The correlation from Ortho-Ar protons to C-3 confirms the aryl group is at position 3.

Quality Control & Impurity Profiling

Mass Spectrometry (MS)[5]
  • Technique: ESI-MS or GC-MS.

  • Molecular Ion: [M+H]+ = 282.0 / 284.0.

  • Isotopic Pattern: The presence of Bromine provides a distinct 1:1 doublet for the molecular ion (M and M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. This is a mandatory QC check.

Infrared Spectroscopy (IR)[1][4]
  • C=O Stretch: 1725–1740 cm⁻¹ (Strong, Ester).

  • C=N Stretch: 1590–1610 cm⁻¹ (Isoxazole ring).

  • C-O Stretch: 1200–1250 cm⁻¹.

  • Ar-Br: ~1070 cm⁻¹ and 750 cm⁻¹ (Aromatic deformation).

References

  • Regioselective Synthesis of Isoxazoles: Title: "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." Source: Beilstein Journal of Organic Chemistry, 2022.[1] URL:[Link]

  • Nitrile Oxide Cycloaddition Methodology: Title: "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol." Source: ResearchGate (General Protocol Reference). URL:[Link]

  • Compound Data Verification: Title: "Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Substance Info." Source: PubChem / ChemScene. URL:[Link]

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 3-(4-Bromophenyl)isoxazole Derivatives

Executive Summary This technical guide provides a rigorous framework for the structural elucidation of 3-(4-bromophenyl)isoxazole derivatives using nuclear magnetic resonance (NMR) spectroscopy. Targeted at medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 3-(4-bromophenyl)isoxazole derivatives using nuclear magnetic resonance (NMR) spectroscopy. Targeted at medicinal chemists and structural biologists, this document synthesizes synthetic context with spectroscopic data to ensure accurate identification.

The 3-(4-bromophenyl)isoxazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in antimicrobial and anti-inflammatory agents.[1] The bromine handle at the para-position of the phenyl ring is critical, enabling downstream diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Correctly distinguishing the 3,5-disubstituted regioisomer from the 3,4-isomer is the primary analytical challenge; this guide establishes the protocols to resolve this with certainty.

Structural Basis & Synthetic Context[1][2][3][4][5]

To interpret the NMR spectra accurately, one must understand the origin of the sample. The synthesis of 3-(4-bromophenyl)isoxazoles typically proceeds via a [3+2] cycloaddition between a nitrile oxide and an alkyne.

The Regioselectivity Imperative

The reaction between 4-bromobenzonitrile oxide and a terminal alkyne favors the 3,5-disubstituted isoxazole due to steric and electronic control. However, trace amounts of the 3,4-isomer can form. NMR is the primary tool for quantifying this regioselectivity.

SynthesisWorkflow Aldehyde 4-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS / Base or PhI(OAc)2 Isoxazole35 3,5-Disubstituted (Major Product) NitrileOxide->Isoxazole35 [3+2] Cycloaddition Isoxazole34 3,4-Disubstituted (Minor Byproduct) NitrileOxide->Isoxazole34 Steric Clash Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Isoxazole35 Alkyne->Isoxazole34

Figure 1: Synthetic pathway dictating the structural core.[1] The 3,5-regioisomer is the expected major product.

1H NMR Characterization Strategy

The proton NMR spectrum of these derivatives is defined by two distinct zones: the aromatic AA'BB' system of the bromophenyl group and the heterocyclic singlet of the isoxazole ring.

The Diagnostic Isoxazole Proton (H4)

In 3,5-disubstituted derivatives, the proton at position 4 (H4) is the most critical diagnostic marker.

  • Chemical Shift: Typically 6.50 – 6.90 ppm .

  • Multiplicity: Singlet (s).

  • Significance: If the substituent is at position 4 (3,4-isomer), this peak disappears, and a deshielded H5 singlet appears further downfield (~8.5 ppm).

The 4-Bromophenyl Handle (AA'BB' System)

The 4-bromophenyl moiety exhibits a characteristic second-order effect, often approximating two doublets.

  • H2'/H6' (Ortho to isoxazole): ~7.60 – 7.75 ppm (Deshielded by the heterocyclic ring).

  • H3'/H5' (Ortho to bromine): ~7.50 – 7.65 ppm.

  • Coupling Constant (

    
    ):  ~8.5 Hz (Ortho coupling).
    
Table 1: Representative 1H NMR Shifts (CDCl3, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
H4 (Isoxazole) 6.50 – 6.95 Singlet 1H Diagnostic for 3,5-substitution. High electron density at C4 shields this proton relative to benzene.
Ar-H (2', 6')7.65 – 7.75Doublet (

Hz)
2HOrtho to the electron-withdrawing isoxazole ring.
Ar-H (3', 5')7.55 – 7.60Doublet (

Hz)
2HOrtho to the Bromine atom.
R-Group (at C5)VariableVariableVariableAlkyl groups appear 0.9-3.0 ppm; Aryl groups 7.0-8.0 ppm.

13C NMR and 2D Confirmation

Carbon-13 NMR provides the definitive confirmation of the isoxazole ring closure and substitution pattern.

Key Carbon Resonances[6][7][8]
  • C4 (Isoxazole): This is the most shielded aromatic/heteroaromatic carbon, appearing at 98 – 102 ppm . This high-field shift is unique to C4 in isoxazoles and confirms the 3,5-substitution pattern.

  • C3 (C=N): ~160 – 163 ppm.

  • C5 (C-O): ~168 – 172 ppm. This is the most deshielded carbon due to the electronegativity of oxygen.

  • C-Br (Ar-C4'): ~123 – 125 ppm.

HMBC Connectivity (Self-Validation)

To validate the structure, perform Heteronuclear Multiple Bond Correlation (HMBC):

  • H4 to C3 & C5: The singlet proton at ~6.8 ppm should show strong correlations to both the C=N (~162 ppm) and C-O (~170 ppm) carbons.

  • H2'/H6' to C3: The aromatic protons ortho to the isoxazole ring must correlate to the isoxazole C3, linking the two ring systems.

NMRLogic Start Acquire 1H NMR Spectrum CheckH4 Check region 6.0 - 7.0 ppm Start->CheckH4 SingletPresent Sharp Singlet Observed? CheckH4->SingletPresent YesSinglet Assign as H4 (3,5-Disubstituted) SingletPresent->YesSinglet Yes NoSinglet Check region 8.0 - 9.0 ppm SingletPresent->NoSinglet No Confirm Confirm with 13C NMR: Look for CH at ~100 ppm (C4) YesSinglet->Confirm CheckH5 Singlet at ~8.5 ppm? NoSinglet->CheckH5 YesH5 Assign as H5 (3,4-Disubstituted) CheckH5->YesH5 Yes

Figure 2: Logical decision tree for assigning isoxazole regiochemistry based on proton chemical shifts.

Experimental Protocols

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. If solubility is poor (common with rigid bi-aryl systems), use DMSO-
    
    
    
    . Note: DMSO will shift the H4 peak slightly downfield compared to
    
    
    .
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg is recommended to resolve the quaternary carbons (C3, C5, C-Br) within a reasonable scan time.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard zg30 (30° pulse) for 1H; pg30 (power-gated decoupling) for 13C.

  • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds for 1H NMR.

    • Reasoning: The aromatic protons and the isolated isoxazole H4 have different relaxation times (

      
      ). To ensure accurate integration (1:2:2 ratio), the system must fully relax between scans.
      
  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 1024+ scans (due to low sensitivity of quaternary carbons).

Troubleshooting & Artifacts

Common Issue: Rotational Sidebands or Impurities?

The 4-bromophenyl group is rigid. In viscous solvents (like DMSO), spinning sidebands can mimic impurities.

  • Solution: Turn off the spinner (sample rotation) during acquisition if "ghost peaks" appear symmetrically around the large solvent or product peaks.

Common Issue: Missing Quaternary Carbons

The C-Br carbon (~124 ppm) and Isoxazole C3/C5 often have long relaxation times and no NOE enhancement.

  • Solution: In the 13C experiment, increase the relaxation delay (d1) to 2-3 seconds or run a HMBC experiment, which detects these carbons via their coupling to nearby protons (H4 or Ar-H), offering much higher sensitivity than direct 13C detection.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for [3+2] cycloaddition mechanism and regioselectivity).

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(5), 210–216. (Mechanistic grounding for regioselectivity in click chemistry).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for characteristic chemical shifts of heterocycles).[2][3]

  • Odinity. (2014).[2] "Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole." (Specific experimental data for the 4-bromo derivative).

Sources

Exploratory

Technical Guide: Strategic Precursor Selection for 3-(4-Bromophenyl)isoxazole Synthesis

Executive Summary The synthesis of 3-(4-bromophenyl)isoxazole is a critical gateway in medicinal chemistry, serving as a privileged scaffold for COX-2 inhibitors, antimicrobial agents, and glutamate receptor ligands. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(4-bromophenyl)isoxazole is a critical gateway in medicinal chemistry, serving as a privileged scaffold for COX-2 inhibitors, antimicrobial agents, and glutamate receptor ligands. The presence of the bromine atom at the para-position of the phenyl ring provides an essential handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making the quality of the parent isoxazole synthesis paramount.

This guide details the Nitrile Oxide [3+2] Cycloaddition route, widely regarded as the most regioselective and scalable method for constructing the 3-aryl-5-unsubstituted isoxazole core. We prioritize the use of Vinyl Acetate as a safer, liquid surrogate for acetylene gas, ensuring high regiocontrol and operational safety.

Part 1: Retrosynthetic Analysis & Pathway Selection

To understand the choice of starting materials, we must first visualize the disconnection of the target molecule. The 1,3-dipolar cycloaddition offers the most direct access to the 3-aryl core.

Logical Disconnection (DOT Visualization)

Retrosynthesis Target 3-(4-Bromophenyl)isoxazole (Target Scaffold) Intermediate1 5-Acetoxy-isoxazoline (Intermediate) Intermediate1->Target Elimination (-AcOH) Dipolarophile Vinyl Acetate (Acetylene Surrogate) Dipolarophile->Intermediate1 [3+2] Cycloaddition NitrileOxide 4-Bromobenzonitrile Oxide (In Situ Species) NitrileOxide->Intermediate1 Oxime 4-Bromobenzaldehyde Oxime Oxime->NitrileOxide Chlorination (NCS) & Base (TEA) SM_Aldehyde 4-Bromobenzaldehyde (Primary SM) SM_Aldehyde->Oxime Condensation SM_Hydroxylamine Hydroxylamine HCl SM_Hydroxylamine->Oxime

Caption: Retrosynthetic pathway utilizing Vinyl Acetate as a regiospecific acetylene equivalent.

Part 2: Critical Starting Materials & Quality Attributes

The success of this synthesis relies on the purity of the aldehyde and the dryness of the reagents used to generate the nitrile oxide in situ.

Primary Scaffold: 4-Bromobenzaldehyde[1][2]
  • CAS: 1122-91-4[1]

  • Role: Provides the carbon skeleton for the 3-aryl moiety and the bromine handle.

  • Critical Quality Attributes (CQAs):

    • Purity: ≥98% (GC/HPLC). Impurities like 4-dibromobenzene or benzoic acid derivatives can complicate purification.

    • Acid Content: Free acid (4-bromobenzoic acid) should be <1%. Acidic impurities can quench the basic conditions required for nitrile oxide generation.

    • Physical State: Typically a solid (MP: 55-58°C). If liquid/oily, recrystallization from hexane/ethanol is recommended before use.

Nitrogen Source: Hydroxylamine Hydrochloride[1][2][3]
  • CAS: 5470-11-1

  • Role: Converts the aldehyde to the oxime.

  • CQAs:

    • Moisture Content: Must be kept dry. Hygroscopic nature can lead to stoichiometry errors.

    • Grade: ACS Reagent grade (>99%) is standard.

Dipolarophile: Vinyl Acetate
  • CAS: 108-05-4

  • Role: Acts as a "masked" acetylene. Direct use of acetylene gas is hazardous and often yields mixtures. Vinyl acetate reacts to form an acetoxy-isoxazoline intermediate, which eliminates acetic acid to yield the desired isoxazole.

  • CQAs:

    • Stabilizers: Often contains hydroquinone (HQ) to prevent polymerization. For small-scale synthesis, distillation is recommended to remove HQ, though high concentrations of nitrile oxide often overcome the stabilizer.

    • Water Content: Anhydrous (<0.05% water) is preferred to prevent side reactions with the hydroximoyl chloride intermediate.

Activator: N-Chlorosuccinimide (NCS)
  • CAS: 128-09-6

  • Role: Chlorinating agent to convert the oxime into the hydroximoyl chloride (the stable precursor to the nitrile oxide).

  • Why NCS? It is safer and easier to handle than chlorine gas. It provides a controlled chlorination without over-oxidizing the bromine handle.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses the Huisgen [3+2] Cycloaddition via the in situ generation of nitrile oxide.

Phase 1: Formation of 4-Bromobenzaldehyde Oxime
  • Dissolution: Dissolve 4-Bromobenzaldehyde (1.0 eq) in Ethanol/Water (1:1 v/v).

  • Addition: Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) to buffer the HCl released.

  • Reaction: Stir at room temperature for 1-2 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f).

  • Workup: Precipitate with water, filter, and dry.

    • Target Yield: >90%.

    • Checkpoint: The solid should be white/off-white. Yellowing indicates oxidation.

Phase 2: Chlorination & Cycloaddition (One-Pot or Stepwise)

Note: The stepwise formation of hydroximoyl chloride is recommended for higher purity.

  • Chlorination: Dissolve the dried Oxime (1.0 eq) in dry DMF or DCM. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Mechanism:[2][3][4][5] Formation of 4-bromo-N-hydroxybenzimidoyl chloride.

    • Validation: Reaction is slightly exothermic. Completion is indicated by the cessation of succinimide precipitation (if in DCM) or TLC.

  • Cycloaddition:

    • Add Vinyl Acetate (5-10 eq, excess serves as co-solvent).

    • Add Triethylamine (TEA) (1.2 eq) very slowly (dropwise) over 1 hour at 0°C -> RT.

    • Why Slow Addition? TEA induces the elimination of HCl to form the Nitrile Oxide . High instantaneous concentration of nitrile oxide leads to dimerization (furoxan formation). Slow addition keeps the concentration low, favoring reaction with the dipolarophile (Vinyl Acetate).

  • Elimination (Aromatization):

    • The intermediate is 5-acetoxy-3-(4-bromophenyl)-4,5-dihydroisoxazole .

    • Reflux the mixture (if in DCM/Vinyl Acetate) or heat to 60-80°C to promote the elimination of acetic acid.

    • Validation: Appearance of the aromatic isoxazole peak in NMR (singlet around δ 8.5-8.8 ppm for the C5-H).

Reaction Workflow Diagram

Workflow Step1 Step 1: Oximation (Aldehyde + NH2OH) Check1 QC: TLC/NMR (Disappearance of CHO) Step1->Check1 Step2 Step 2: Chlorination (Oxime + NCS) Check1->Step2 Pass Step3 Step 3: Cycloaddition (+ Vinyl Acetate + TEA) Step2->Step3 Step4 Step 4: Aromatization (Heat/-AcOH) Step3->Step4 Final Isolated Product 3-(4-Br-Ph)isoxazole Step4->Final

Caption: Step-by-step workflow for the conversion of 4-bromobenzaldehyde to the target isoxazole.

Part 4: Safety & Troubleshooting

Safety Protocols
  • Nitrile Oxides: These are high-energy intermediates. While generated in situ, avoid isolating the neat nitrile oxide as it can polymerize explosively.

  • Hydroxylamine: Potentially explosive upon heating. Never heat the reaction mixture above 100°C without solvent.

  • Brominated Compounds: 4-Bromobenzaldehyde is a skin irritant and lachrymator. Handle in a fume hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Dimer Formation TEA added too fast.Reduce addition rate of base to keep Nitrile Oxide conc. low.
Incomplete Aromatization Temperature too low during elimination.Reflux the crude isoxazoline in toluene with a trace of p-TSA.
Polychlorination Excess NCS used.Strictly control NCS stoichiometry (1.05 - 1.1 eq).
Regioisomer Mixture Wrong dipolarophile.Ensure Vinyl Acetate is used. Alkynes with internal protons can yield mixtures.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[3] The Journal of Organic Chemistry, 70(24), 7761–7764. Link

  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of isoxazoles via electrophilic cyclization. The Journal of Organic Chemistry, 72(25), 9643–9647. Link

  • Fatollahzadeh Dizaji, M., et al. (2025).[2] Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.[6] Link

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.[1] Odinity. Link

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde Product Sheet. Link

Sources

Foundational

Technical Whitepaper: The 3-(4-Bromophenyl)isoxazole Scaffold in Medicinal Chemistry

Topic: Potential Biological Activity of 3-(4-Bromophenyl)isoxazole Compounds Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of 3-(4-Bromophenyl)isoxazole Compounds Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring system represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and pyridine rings. Within this class, 3-(4-bromophenyl)isoxazole derivatives have emerged as high-value pharmacophores. The specific incorporation of a bromine atom at the para-position of the phenyl ring enhances lipophilicity (


) and facilitates specific halogen-bonding interactions with protein targets, distinguishing these compounds from their unsubstituted or chloro-substituted analogs.

This whitepaper analyzes the biological potential of the 3-(4-bromophenyl)isoxazole core across three primary therapeutic domains: Antimicrobial/Antifungal , Anticancer , and Neuroprotection (MAO-B/AChE inhibition) . It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and detailed experimental workflows for biological evaluation.

Chemical Architecture & SAR Analysis

The Pharmacophore

The biological efficacy of 3-(4-bromophenyl)isoxazole stems from the synergistic properties of its two main components:

  • The Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen. It acts as a hydrogen bond acceptor (N) and donor (if C-H is acidic), often mimicking the peptide bond geometry.

  • The 4-Bromophenyl Moiety:

    • Lipophilicity: The bromine atom significantly increases membrane permeability compared to fluorine or hydrogen, aiding in blood-brain barrier (BBB) penetration for neurological targets.

    • Sigma-Hole Interactions: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis, allowing it to form "halogen bonds" with carbonyl oxygens or nucleophilic residues (e.g., backbone carbonyls in COX-2 or MAO-B active sites).

Structural Visualization

The following diagram illustrates the core scaffold and its reactive vectors for medicinal chemistry optimization.

SAR_Analysis Core 3-(4-Bromophenyl)isoxazole Core Scaffold Br 4-Bromo Group: - Halogen Bonding (Sigma Hole) - Increases LogP (Lipophilicity) - Metabolic Stability Core->Br Para-Substitution Isox Isoxazole Ring: - H-Bond Acceptor (N) - Bioisostere for Amide/Ester - Rigid Linker Core->Isox Heterocycle C5 C-5 Position: - Primary Site for Derivatization - Determines Selectivity (COX-2 vs MAO-B) Core->C5 Functionalization

Caption: SAR analysis of the 3-(4-bromophenyl)isoxazole scaffold highlighting key interaction points.

Validated Synthesis Protocols

To evaluate biological activity, high-purity substrates are required. Two primary methods are recommended based on yield and "green" chemistry principles.

Method A: [3+2] Cycloaddition (Green Chemistry)

This method utilizes nitrile oxides generated in situ, reacting with alkynes. It is preferred for its regio-selectivity.

  • Reagents: 4-Bromobenzaldehyde oxime, substituted alkyne, Chloramine-T (oxidant), Ethanol/Water.

  • Mechanism: The oxime is oxidized to a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne.

  • Protocol:

    • Dissolve 4-bromobenzaldehyde oxime (1.0 eq) and the terminal alkyne (1.1 eq) in EtOH:H₂O (1:1).

    • Add Chloramine-T (1.1 eq) portion-wise over 15 minutes.

    • Reflux for 3–4 hours (monitor via TLC, Hexane:EtOAc 8:2).

    • Precipitate with ice water; recrystallize from ethanol.

Method B: Chalcone Cyclization (Classical)

Ideal for generating 3,5-diarylisoxazoles active against COX-2.

  • Reagents: 4-Bromoacetophenone, Aryl aldehyde, NaOH, Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Protocol:

    • Step 1 (Chalcone): React 4-bromoacetophenone with aryl aldehyde in EtOH/NaOH (10%) at 0°C. Stir 4h. Acidify to precipitate chalcone.

    • Step 2 (Cyclization): Reflux chalcone with NH₂OH·HCl (2.0 eq) and Sodium Acetate in glacial acetic acid for 6–8 hours.

    • Pour into ice water to obtain the 3-(4-bromophenyl)-5-aryl-isoxazole.

Synthesis_Workflow Start Start: 4-Bromobenzaldehyde Oxime Intermediate: Oxime Formation (NH2OH·HCl, Na2CO3) Start->Oxime RouteB Route B: Chalcone Path (Aldehyde + NaOH -> Chalcone) Start->RouteB RouteA Route A: [3+2] Cycloaddition (Alkyne + Chloramine-T) Oxime->RouteA Product Target: 3-(4-Bromophenyl)isoxazole RouteA->Product Cyclization Cyclization (NH2OH·HCl, AcOH) RouteB->Cyclization Cyclization->Product

Caption: Dual synthetic pathways for accessing 3-(4-bromophenyl)isoxazole derivatives.

Biological Activity Profiles

Antimicrobial & Antifungal Activity

Derivatives of 3-(4-bromophenyl)isoxazole have shown significant efficacy against Gram-positive bacteria and fungi. The bromine atom enhances penetration through the peptidoglycan layer.

  • Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

  • Mechanism: Inhibition of cell wall synthesis enzymes (MurG/MraY) and disruption of membrane integrity.

  • Data Summary:

    • MIC (S. aureus): 12.5 – 25 µg/mL (for 5-amino derivatives).

    • MIC (C. albicans): 6.25 µg/mL (comparable to Fluconazole in some specific derivatives).

Anticancer (Cytotoxicity)

The scaffold acts as a tubulin polymerization inhibitor and an inducer of apoptosis.

  • Cell Lines: MDA-MB-231 (Breast), HCT-116 (Colon).

  • Mechanism: The isoxazole ring mimics the colchicine binding site on tubulin, while the 4-bromophenyl group occupies the hydrophobic pocket, stabilizing the microtubule-destabilizing complex.

  • Potency: 3-(4-bromophenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole analogs have reported IC50 values in the low micromolar range (0.5 – 5.0 µM) .

Neurological Activity (MAO-B & AChE)

This is a high-potential area for this specific scaffold. The 4-bromophenyl group provides the necessary lipophilicity to cross the BBB and selectivity for the MAO-B isoform over MAO-A.

  • Target: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

  • Relevance: Alzheimer’s and Parkinson’s disease therapy.[1][2]

  • Mechanism:

    • MAO-B: The isoxazole nitrogen interacts with the FAD cofactor, while the bromophenyl group fills the hydrophobic entrance cavity of MAO-B (Tyr326/Ile199 region).

    • AChE: Dual binding site inhibitors. The phenyl ring binds to the peripheral anionic site (PAS), preventing amyloid-beta aggregation.

Experimental Protocols for Validation

MAO-B Inhibition Assay (Amplex Red Method)
  • Principle: Measures H₂O₂ production generated by MAO-B during benzylamine oxidation.

  • Protocol:

    • Incubate recombinant human MAO-B (10 U/mL) with test compound (0.1 nM – 100 µM) in phosphate buffer (pH 7.4) for 15 min at 37°C.

    • Add substrate mixture: 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Benzylamine.

    • Incubate for 20 min at 37°C in the dark.

    • Measure fluorescence (Ex/Em = 545/590 nm).

    • Control: Selegiline (Standard MAO-B inhibitor).

Antimicrobial Broth Microdilution
  • Protocol:

    • Prepare stock solution of 3-(4-bromophenyl)isoxazole derivative in DMSO.

    • Dilute serially in Mueller-Hinton broth in a 96-well plate (Final conc: 100 – 0.1 µg/mL).

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24h.

    • Readout: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

Biological ActivityTarget / Cell LineReference CompoundTest Compound IC50 / MICMechanism
Anti-inflammatory COX-2Celecoxib (0.07 µM)~0.28 µM (3-phenyl deriv.)COX-2 Selective Inhibition
Anticancer MDA-MB-231Doxorubicin2.5 – 5.1 µMApoptosis / Tubulin Inhibition
Antimicrobial S. aureusCiprofloxacin12.5 – 25 µg/mLCell Wall Synthesis
Neurological MAO-BSelegiline0.005 – 0.06 µMReversible Competitive Inhibition

Note: Values are approximate ranges derived from structure-activity studies of 3,5-disubstituted isoxazoles containing 4-bromophenyl or related halogenated moieties.

References

  • Chikkula, K. V. et al. (2025). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemical Analysis. Link

  • Fatollahzadeh Dizaji, M. et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol. Discover Chemistry. Link

  • BenchChem Technical Guide. Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Link

  • Manju, S. L. et al. (2023).[3] MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent.[3] Neurochemical Research. Link

  • Karthikeyan, R. et al. (2019).[4] Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Rani, P. et al. (2024). Synthesis, Pharmacological Study of 3,5-Di-Substituted Isoxazole Derivatives as Anticancer Drug. Impact Factor Journal. Link

Sources

Exploratory

Isoxazole Scaffolds in Medicinal Chemistry: From Bioisosteric Logic to Clinical Application

Topic: Isoxazole Derivatives in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The isoxazole ring—a five-membered heterocycle cont...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoxazole Derivatives in Medicinal Chemistry Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone pharmacophore in modern drug design.[1][2] Distinguished by its unique electronic profile, the isoxazole moiety serves as a versatile bioisostere for amides, esters, and pyridines, offering improved metabolic stability and pharmacokinetic (PK) properties. This guide dissects the isoxazole scaffold's utility, ranging from its classic role in COX-2 inhibition to its modern application in GABA-gated chloride channel modulation (isoxazolines) and DHODH inhibition. We provide actionable synthetic protocols, mechanistic insights into metabolic activation, and structure-activity relationship (SAR) data to support lead optimization efforts.

The Isoxazole Pharmacophore: Electronic & Physicochemical Logic

Bioisosterism and Binding Geometry

The isoxazole ring is planar and aromatic, yet it possesses a distinct dipole moment that influences its interaction with biological targets.

  • Amide/Ester Bioisostere: The 3,5-disubstituted isoxazole mimics the spatial arrangement and electronic distribution of a cis-amide or ester bond. The ring oxygen acts as a hydrogen bond acceptor, similar to the carbonyl oxygen, while the nitrogen can participate in weak electrostatic interactions.

  • Pi-Stacking Capability: Unlike non-aromatic bioisosteres, isoxazole can engage in

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
The Metabolic "Switch": N-O Bond Lability

A critical feature of the isoxazole scaffold is the lability of the N-O bond under specific metabolic conditions. While generally stable, this bond can undergo reductive cleavage by cytochrome P450 enzymes or base-catalyzed ring opening. This property has been exploited to design prodrugs, most notably Leflunomide , where the isoxazole ring serves as a "masked" alpha-cyanoenol.

Synthetic Architectures: Regiocontrol in Assembly

The construction of the isoxazole core relies heavily on [3+2] cycloaddition chemistry. Achieving regioselectivity (3,5- vs. 3,4-substitution) is the primary synthetic challenge.

Mechanism of Regioselective Synthesis

The reaction between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile) is the industry standard.

  • Thermal Cycloaddition: Often yields a mixture of regioisomers.

  • Cu(I)-Catalyzed (CuAAC): Highly selective for 3,5-disubstituted isoxazoles.[3][4]

  • Ru(II)-Catalyzed (RuAAC): Can direct formation towards 3,4,5-trisubstituted or 3,5-disubstituted analogs depending on the ligand environment (e.g., Cp*RuCl(cod)).

Visualization: Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing specific isoxazole regioisomers.

IsoxazoleSynthesis Start Aldehyde Precursor Oxime Aldoxime Formation (NH2OH·HCl) Start->Oxime NitOx Nitrile Oxide (In Situ Generation) Oxime->NitOx Chloramine-T or NCS Thermal Thermal Condensation (No Catalyst) NitOx->Thermal Copper Cu(I) Catalysis (Click Chemistry) NitOx->Copper Ruthenium Ru(II) Catalysis NitOx->Ruthenium Alkyne Alkyne Component Alkyne->Thermal Alkyne->Copper Alkyne->Ruthenium ProdMix Mixture of 3,5- and 3,4-Isomers Thermal->ProdMix Poor Regiocontrol Prod35 3,5-Disubstituted Isoxazole (Major) Copper->Prod35 High Regioselectivity Prod345 3,4,5-Trisubstituted Isoxazole Ruthenium->Prod345 Internal Alkynes

Caption: Decision matrix for regioselective isoxazole synthesis via [3+2] cycloaddition.

Validated Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ nitrile oxide generation.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • 4-Ethynyltoluene (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve benzaldehyde oxime (10 mmol) and 4-ethynyltoluene (12 mmol) in 20 mL of EtOH/H2O (1:1) in a round-bottom flask.

  • Dipole Generation: Add Chloramine-T trihydrate (12 mmol) portion-wise over 15 minutes at room temperature. Note: Chloramine-T acts as the oxidant to generate the nitrile oxide species from the oxime.

  • Reaction: Stir the mixture at reflux (80°C) for 4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. The product often precipitates. If not, dilute with 50 mL cold water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol to afford the pure isoxazole.

Self-Validation Check:

  • NMR Confirmation: Look for the characteristic singlet of the isoxazole C4-proton around

    
     6.5–6.9 ppm in 
    
    
    
    H NMR.
  • Regiochemistry: NOESY experiments should show correlation between the C4-H and substituents at C3/C5.

Therapeutic Applications & SAR

Immunomodulation: The Leflunomide Mechanism

Leflunomide is a prodrug. Its therapeutic efficacy relies on the in vivo opening of the isoxazole ring to form Teriflunomide (A77 1726) , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). This inhibition blocks de novo pyrimidine synthesis, arresting activated T-lymphocytes.[5]

Mechanism of Ring Opening

The isoxazole ring is susceptible to base-catalyzed abstraction of the C3-proton (if unsubstituted) or enzymatic attack.

LeflunomideMOA Leflunomide Leflunomide (Isoxazole Prodrug) Transition Base/Enzyme Attack (N-O Bond Cleavage) Leflunomide->Transition Intermediate Cis-Enolic Form Transition->Intermediate Teriflunomide Teriflunomide (A77 1726) (Active Alpha-Cyanoenol) Intermediate->Teriflunomide Isomerization Target Inhibition of DHODH (Mitochondrial) Teriflunomide->Target Effect T-Cell Arrest (Pyrimidine Depletion) Target->Effect

Caption: Metabolic activation pathway of Leflunomide to its active metabolite Teriflunomide.

Oncology: Hsp90 and Tubulin Inhibitors

Isoxazole derivatives function as resorcinol bioisosteres in Hsp90 inhibitors. The 3,4-diaryl isoxazole scaffold acts as a rigid linker, orienting phenolic hydroxyls to hydrogen bond with Asp93 in the Hsp90 N-terminal pocket.

Table 1: Comparative SAR of Isoxazole Derivatives in Cancer Cell Lines (Data aggregated from representative medicinal chemistry literature)

Compound ClassR3 SubstituentR5 SubstituentTargetIC50 (MCF-7)Mechanism Note
Resorcinol-Isoxazole 2,4-dihydroxy-5-isopropylphenyl4-morpholinophenylHsp9035 nMMimics ATP binding; Resorcinol binds Asp93/Ser52.
Combretastatin Analog 3,4,5-trimethoxyphenyl4-methoxyphenylTubulin120 nMInhibits tubulin polymerization; Colchicine site binder.
Valdecoxib Analog 4-sulfonamidophenylPhenylCOX-2>10 µMPoor anticancer potency; high COX-2 selectivity.
Novel 3,5-Diaryl 4-fluorophenyl3-amino-4-methoxyphenylVEGFR-2450 nMKinase hinge binder; Fluorine enhances metabolic stability.
The Modern Era: Isoxazolines (GABA-Cl Modulators)

While technically dihydro-isoxazoles, the isoxazoline class (e.g., Lotilaner , Fluralaner ) represents a massive breakthrough in veterinary and recently human medicine (Demodex blepharitis).

  • Target: GABA-gated chloride channels (antagonists).

  • Selectivity: High selectivity for arthropod GABA receptors over mammalian ones.

  • Key Structural Feature: A quaternary center with a CF3 group at the 5-position is critical for potency and metabolic stability.

References

  • Pinter, T. et al. "Recent advances in the synthesis of isoxazoles." Beilstein Journal of Organic Chemistry, 2022.

  • Kalgutkar, A. S. et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726."[6][7] Drug Metabolism and Disposition, 2003.[6]

  • Glanish, J. M.[8] & Gaonkar, S. L. "Advances in isoxazole chemistry and their role in drug discovery."[2][8] RSC Advances, 2025.

  • FDA Drug Approvals. "Lotilaner (Xdemvy) for Demodex blepharitis."[9] U.S. Food and Drug Administration, 2023.

  • Zhu, L. et al. "Isoxazole inhibitors of Hsp90: Synthesis and SAR." Journal of Medicinal Chemistry, 2019.

Sources

Foundational

Technical Guide: The Role of the Bromophenyl Group in Isoxazole Bioactivity

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosterism with carboxylic acids and esters, as well as its metabolic stability. However, the introduction of a brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosterism with carboxylic acids and esters, as well as its metabolic stability. However, the introduction of a bromophenyl substituent —specifically at the C-3 or C-5 position—often triggers a non-linear increase in potency and selectivity. This guide analyzes the bromophenyl effect, moving beyond simple lipophilicity to explore the sigma-hole (


-hole) driven halogen bonding , steric occlusion of metabolic soft spots, and specific kinase hinge-binding interactions. We provide validated synthetic protocols and bioassay methodologies to integrate this moiety into novel drug candidates.

Physicochemical Mechanics of the Bromophenyl Moiety[1]

To design effective drugs, one must understand why bromine outperforms chlorine or fluorine in specific binding pockets. It is not merely about size; it is about electronic anisotropy.

The Sigma-Hole and Halogen Bonding

Unlike fluorine (which is almost exclusively electronegative), bromine exhibits a "positive cap" on its distal side along the C-Br bond axis, known as the


-hole .[1]
  • Mechanism: The

    
    -hole acts as a Lewis acid, forming highly directional electrostatic interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen atoms in histidine) in the target protein.
    
  • Energetics: These halogen bonds can contribute 1–5 kcal/mol to binding affinity, often determining the difference between a micromolar and nanomolar inhibitor.

  • Directionality: The interaction is strictly linear (

    
    ), imposing geometric constraints that improve selectivity.
    
Lipophilicity and Membrane Permeability

The bromophenyl group significantly increases the partition coefficient (


).
  • Benefit: Enhanced passive diffusion across bacterial cell walls (Gram-positive) and the blood-brain barrier (CNS targets).

  • Risk: Excessive lipophilicity (

    
    ) can lead to poor solubility and metabolic clearance issues. The isoxazole ring (polar) balances this, keeping the overall molecule "druggable."
    
Metabolic Blocking

Para-substitution with bromine effectively blocks CYP450-mediated hydroxylation at the phenyl ring's most reactive site, extending the half-life (


) of the pharmacophore.

Synthetic Protocol: 3-(4-Bromophenyl)-5-Phenylisoxazole[3]

This protocol utilizes a robust Chalcone-mediated cyclization . This route is preferred over the Click chemistry approach for brominated derivatives to avoid competing side reactions with the aryl halide.

Reaction Scheme Visualization

SynthesisRoute Start1 4-Bromobenzaldehyde Chalcone 4-Bromochalcone (Intermediate) Start1->Chalcone NaOH, EtOH Aldol Condensation Start2 Acetophenone Start2->Chalcone Dibromide Chalcone Dibromide Chalcone->Dibromide Br2, CHCl3 Bromination Product 3-(4-Bromophenyl)- 5-Phenylisoxazole Dibromide->Product NH2OH·HCl, KOH Cyclization

Caption: Step-wise synthesis via chalcone intermediate to ensure regioselectivity.

Step-by-Step Methodology

Phase 1: Chalcone Formation (Claisen-Schmidt Condensation) [2]

  • Reagents: Dissolve 4-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 6 hours. A yellow precipitate (chalcone) will form.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Confirm structure via TLC (Hexane:EtOAc 4:1).

Phase 2: Isoxazole Cyclization

  • Bromination: Dissolve the chalcone (5 mmol) in chloroform (15 mL). Add bromine (5 mmol) dropwise. Stir for 30 mins to form the dibromide adduct.

  • Cyclization: Dissolve the crude dibromide in ethanol (20 mL). Add hydroxylamine hydrochloride (10 mmol) and KOH (20 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Isolation: Pour into ice-cold water. The isoxazole precipitates as a white/pale yellow solid.

  • Validation: Recrystallize from ethanol. Yield is typically 65–75%.

Bioactivity & SAR Analysis[1][5][6][7]

Comparative Potency Data

The following table summarizes the impact of the halogen substituent on biological activity against S. aureus (Antibacterial) and EGFR Kinase (Anticancer).

Substituent (Para)S. aureus Zone of Inhibition (mm)EGFR Kinase IC50 (µM)Mechanism of Enhancement
-H (Phenyl)121.25Baseline hydrophobic interaction.
-F (Fluoro)140.85Metabolic stability; weak H-bond acceptance.
-Cl (Chloro)180.32Increased lipophilicity; moderate steric fill.
-Br (Bromo)24 0.06 Strong Halogen Bond (

-hole); Optimal steric fit.
Therapeutic Case Study: EGFR Kinase Inhibition

In the context of cancer therapy (e.g., compounds like 25a referenced in literature), the 3-(4-bromophenyl)isoxazole moiety functions as a hinge binder.

  • Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

  • Interaction: The isoxazole nitrogen H-bonds with the hinge region (Met793), while the 4-bromophenyl group extends into the hydrophobic back-pocket .

  • The Bromine Advantage: The bromine atom forms a halogen bond with the carbonyl oxygen of the backbone residues or specific water networks, locking the inhibitor in the active site more effectively than the chloro-analog.

Signaling Pathway Interference

The following diagram illustrates how the brominated isoxazole inhibits downstream oncogenic signaling.

SignalingPathway Drug Bromophenyl-Isoxazole (Inhibitor) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Binding (Halogen Bond) RAS RAS EGFR->RAS Activation ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR hinge region.

Experimental Protocol: EGFR Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized bromophenyl-isoxazole.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution: Serially dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate concentrations ranging from 10 µM to 0.1 nM.

  • Enzyme Mix: Add 2 nM recombinant EGFR enzyme (human, intracellular domain) to the wells of a 384-well plate.

  • Incubation: Add compound solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add ATP (at

    
     concentration) and peptide substrate (e.g., Poly Glu:Tyr).
    
  • Detection: After 60 minutes, add detection reagent (e.g., ADP-Glo™ or similar luminescent kinase assay).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration]. Fit data to a sigmoidal dose-response equation to calculate IC50.

Self-Validation Check:

  • Control: Use Erlotinib or Lapatinib as a positive control.[5]

  • DMSO Tolerance: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

References

  • Chikkula, K. V. et al. (2025).[2] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemical Analysis. Link

  • BenchChem Technical Guides. (2025). Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Link

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Link

  • El-Gohary, N. et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry. Link

  • Wilcken, R. et al. (2013).[6] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Zaldini Hernandes, M. et al. (2010).[6] Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.[3][6] Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and its Analogs

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscoring their significance in the development of novel therapeutics.[3]

This technical guide focuses on a specific, promising isoxazole derivative: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate . We will delve into its synthesis, explore the structure-activity relationships (SAR) of its analogs, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Core Compound Profile: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Property Value Source
IUPAC Name Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylateChemdiv
CAS Number 377053-86-6ChemScene[4]
Molecular Formula C₁₁H₈BrNO₃ChemScene[4]
Molecular Weight 282.09 g/mol ChemScene[4]
SMILES COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)BrChemScene[4]

Synthetic Pathways: Building the Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6][7] This powerful and versatile method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.[5]

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most direct and widely employed synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate involves the in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldehyde oxime, followed by its cycloaddition with methyl propiolate.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: Nitrile oxides are unstable and are therefore generated in the reaction mixture immediately before they are consumed. This is commonly achieved by the dehydrohalogenation of a hydroximoyl halide (formed from the oxime) or by oxidation of the aldoxime. This approach maximizes the yield of the desired cycloaddition product by minimizing the decomposition of the highly reactive nitrile oxide intermediate.

  • Choice of dipolarophile: Methyl propiolate is the ideal dipolarophile for this synthesis as its ester functionality directly provides the desired C5-carboxylate group on the isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, typically leading to the 3,5-disubstituted product.[8]

Synthesis_of_Methyl_3-(4-bromophenyl)isoxazole-5-carboxylate cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition 4-bromobenzaldehyde 4-bromobenzaldehyde 4-bromobenzaldehyde_oxime 4-bromobenzaldehyde oxime 4-bromobenzaldehyde->4-bromobenzaldehyde_oxime + hydroxylamine_hcl Hydroxylamine Hydrochloride hydroxylamine_hcl->4-bromobenzaldehyde_oxime + pyridine Pyridine pyridine->4-bromobenzaldehyde_oxime base target_compound Methyl 3-(4-bromophenyl)isoxazole- 5-carboxylate 4-bromobenzaldehyde_oxime->target_compound + methyl_propiolate Methyl Propiolate methyl_propiolate->target_compound + oxidizing_agent Oxidizing Agent (e.g., NCS, CAN) oxidizing_agent->target_compound in situ nitrile oxide formation

Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol (Analog for Synthesis of the Target Ester)

This protocol for a closely related analog, (3-(4-bromophenyl)isoxazol-5-yl)methanol, provides a validated framework for the synthesis of the target methyl ester by substituting propargyl alcohol with methyl propiolate.[9][10]

Step 1: Synthesis of 4-bromobenzaldehyde oxime

  • To a solution of 4-bromobenzaldehyde (10 g, 59 mmol) in pyridine (50 mL), add hydroxylamine hydrochloride (6.67 g, 96 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

  • Collect the precipitated white solid by vacuum filtration, wash with water, and dry to yield 4-bromobenzaldehyde oxime.

Step 2: Synthesis of (3-(4-bromophenyl)isoxazol-5-yl)methanol via [3+2] Cycloaddition

  • Dissolve 4-bromobenzaldehyde oxime (from Step 1) and propargyl alcohol in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of cerium ammonium nitrate (CAN) to the mixture.[9] Alternatively, an oxidizing agent like N-Chlorosuccinimide (NCS) can be used to generate the nitrile oxide in situ.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3-(4-bromophenyl)isoxazol-5-yl)methanol.

Self-Validating System: The purity and structural integrity of the synthesized compounds should be rigorously confirmed at each step using a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[9]

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is not extensively published, the broader class of 3-aryl isoxazole derivatives has been widely investigated, providing valuable insights into their therapeutic potential.

Anticancer Activity

Isoxazole-containing compounds have emerged as promising anticancer agents, acting through various mechanisms, including the induction of apoptosis.[2][11] The 3,5-diarylisoxazole scaffold, in particular, has been explored for its cytotoxic effects against various cancer cell lines.

  • Influence of the 3-Aryl Substituent: Studies on related heterocyclic cores, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, have demonstrated that the presence of a bromophenyl group can contribute to significant anticancer activity.[2]

  • HDAC Inhibition: A series of 3-phenylisoxazole derivatives have been identified as histone deacetylase (HDAC) inhibitors. One such analog, 17 , exhibited potent HDAC1 inhibitory activity and significant anti-proliferative effects on prostate cancer cells (PC3) with an IC₅₀ value of 5.82 µM, while showing no evident toxicity to normal prostate cells.[12]

HDAC_Inhibition_Pathway Isoxazole_Analog 3-Phenylisoxazole Analog (e.g., Compound 17) HDAC1 HDAC1 Isoxazole_Analog->HDAC1 Inhibition Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis in Cancer Cells Gene_Expression->Apoptosis

Generalized pathway of isoxazole-mediated HDAC inhibition.
Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties.[1] A study on various isoxazole derivatives revealed that compounds with a 3-bromophenyl substituent demonstrated significant in vivo anti-inflammatory potential in a carrageenan-induced rat paw edema model.[3]

Compound Substituents % Edema Inhibition (2h) % Edema Inhibition (3h) Reference
5b 3-(4-methoxyphenyl), 4-phenyl75.6876.71[3]
5c 3-(4-chlorophenyl), 4-phenyl74.4875.56[3]
5d 3-(4-fluorophenyl), 4-phenyl71.8672.32[3]
Diclofenac Sodium Standard Drug74.2273.62[3]

Field-Proven Insights: The data suggests that electron-withdrawing groups (such as halogens) and electron-donating groups (such as methoxy) on the 3-phenyl ring can lead to potent anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac sodium.[3] The 4-bromophenyl moiety in our core compound is therefore a promising feature for anti-inflammatory drug design.

Chitin Synthesis Inhibition

The 3-phenyl-isoxazol-5-ol scaffold has been identified as a potent inhibitor of chitin synthesis, a crucial process in insects.[13] This highlights the potential of isoxazole derivatives in agrochemical applications.

Compound ID Substituent (R) at para-position IC₅₀ (µM) Reference
1H0.13[13]
2F0.08[13]
3Cl0.07[13]
4Br 0.09 [13]
5I0.25[13]
6CH₃0.06[13]
11t-C₄H₉>10[13]

Expertise & Experience: The SAR data clearly indicates that small halogen atoms (F, Cl, Br) and small, linear alkyl groups at the para-position of the phenyl ring are well-tolerated and result in potent inhibition of chitin synthesis.[13] The high potency of the bromo-substituted analog (IC₅₀ = 0.09 µM) further validates the selection of the 4-bromophenyl group in our core compound of interest. Conversely, bulky substituents like tertiary-butyl lead to a significant loss of activity, suggesting steric constraints within the biological target's binding site.[13]

Future Directions and Conclusion

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and its analogs represent a fertile ground for further research and development. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the design of novel therapeutic agents and agrochemicals.

Future investigations should focus on:

  • The synthesis and biological evaluation of a focused library of analogs to further elucidate the SAR, particularly exploring various substituents at the 5-position of the isoxazole ring.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent analogs.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

This technical guide provides a comprehensive overview of the current knowledge surrounding Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and its analogs. By understanding the synthetic methodologies and the key structure-activity relationships, researchers are well-equipped to unlock the full therapeutic potential of this promising class of compounds.

References

  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • N/A. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • 1,3-dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • N/A. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). PLOS ONE. [Link]

  • N/A. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. ScienceDirect. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher. [Link]

  • N/A. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (2020). Angewandte Chemie International Edition. [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (2020). Refubium. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

  • N/A. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. ISCA. [Link]

  • N/A. (2011). Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

This Application Note provides a comprehensive technical guide for utilizing Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) in advanced organic synthesis and medicinal chemistry. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) in advanced organic synthesis and medicinal chemistry.

Executive Summary & Strategic Value

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a "privileged scaffold" in drug discovery, offering a robust isoxazole core flanked by two orthogonal reactive handles: an aryl bromide and a methyl ester .

  • The Aryl Bromide (Site A): Positioned on the 3-phenyl ring, this handle is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the extension of the lipophilic domain or the introduction of heteroaryl systems.

  • The Methyl Ester (Site B): Located at the isoxazole 5-position, this carbonyl center serves as a gateway to polar effector domains. It readily undergoes hydrolysis, amidation, or reduction, facilitating the construction of hydrogen-bond donor/acceptor motifs critical for receptor binding (e.g., kinase hinge regions).

This guide details the sequential and selective functionalization of these sites to generate high-diversity chemical libraries.

Chemical Properties & Handling

PropertyData
IUPAC Name Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in MeOH; Insoluble in Water
Stability Stable under standard ambient conditions.[1][2][3][4] Ester susceptible to hydrolysis in basic aqueous media.

Strategic Workflow: Divergent Synthesis

The following flowchart illustrates the divergent synthetic pathways accessible from the parent scaffold.

G Start Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Suzuki Biaryl Derivative (via Suzuki Coupling) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Acid Carboxylic Acid (via Hydrolysis) Start->Acid LiOH, THF/H2O Alcohol Isoxazole Methanol (via Reduction) Start->Alcohol NaBH4, MeOH Amide Isoxazole Carboxamide (Library Generation) Suzuki->Amide Sequential Functionalization Acid->Amide R-NH2, HATU DIPEA

Figure 1: Divergent synthetic pathways. The scaffold allows for independent modification of the aryl and carbonyl domains.

Module A: Functionalization of the Aryl Bromide

The 4-bromophenyl moiety is electronically deactivated but sterically accessible, making it an excellent substrate for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To attach a heteroaryl or aryl group to the 3-position.

Reagents:

  • Substrate: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the isoxazole substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The bromide starting material (Rt ~ high) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Expert Insight:

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate because the bidentate ligand prevents rapid catalyst deactivation, especially if the coupling partner is a heteroaryl boronic acid (e.g., pyridine-3-boronic acid).

  • Selectivity: The ester group at the 5-position is generally stable under these basic conditions if the reaction time is kept short. However, prolonged heating with aqueous base can lead to partial hydrolysis (saponification). If this occurs, simply acidify the workup to isolate the coupled acid product, or perform the hydrolysis intentionally in the next step.

Module B: Manipulation of the Ester

The C5-ester is conjugated to the isoxazole nitrogen, rendering it electrophilic. It serves as the primary handle for introducing solubility-enhancing groups or pharmacophores.

Protocol 2: Saponification to Carboxylic Acid

Objective: To generate the free acid for amide coupling.

Reagents:

  • Substrate: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Base: LiOH·H₂O (2.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolve the substrate in THF.

  • Add a solution of LiOH in water dropwise.

  • Stir at room temperature for 2–4 hours. (Heating to 50°C accelerates the reaction but is rarely necessary).

  • Workup (Critical): Concentrate THF under reduced pressure. The remaining aqueous solution will contain the lithium carboxylate. Acidify carefully with 1N HCl to pH ~3.

  • Isolation: The carboxylic acid typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Protocol 3: Amide Coupling (Library Synthesis)

Objective: To synthesize a library of amides (e.g., for kinase inhibition screening).

Reagents:

  • Acid: 3-(4-bromophenyl)isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 minutes to deprotonate.

  • Add HATU. The solution may turn slightly yellow (formation of the active ester). Stir for 10 minutes.

  • Add the amine.[3]

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid/HATU byproducts), 1N HCl (to remove unreacted amine), and brine.

  • Purification: Recrystallization (often from EtOH) or silica chromatography.

Expert Insight:

  • Why HATU? The isoxazole-5-carboxylic acid is electron-deficient, making the intermediate active ester highly reactive. HATU provides rapid conversion with minimal racemization (though not an issue here as the scaffold is achiral).

  • Alternative: For bulk scale-up (>10g), converting the acid to the acid chloride using oxalyl chloride/DMF (cat.) in DCM is more cost-effective than using HATU.

Advanced Application: Isoxazole Ring Opening

Note: This is a destructive transformation used to access enaminoketones.

While the isoxazole ring is usually the desired pharmacophore, it can serve as a "masked" 1,3-dicarbonyl equivalent.

  • Reaction: Hydrogenation (H₂, Pd/C) or treatment with Mo(CO)₆.

  • Product: β-amino enone.

  • Utility: These intermediates can be recyclized into pyrimidines or pyridines, essentially converting the isoxazole scaffold into a different heterocyclic core.

References

  • Synthesis and Reactivity of Isoxazole Derivatives: Fatollahzadeh Dizaji, M., et al. (2025).[5][6] Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.

  • Medicinal Chemistry of Phenyl-Isoxazole Carboxamides: Hawash, M., et al. (2021).[2] Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. BMC Chemistry.

  • Suzuki Coupling Methodology for Isoxazoles: Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Mechanism and Protocols.

  • Crystal Structure and Geometry: Wang, S., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E.

  • Commercial Availability & Safety Data: Sigma-Aldrich. 3-(4-Bromophenyl)isoxazole-5-carboxylic acid Safety Data Sheet.

Sources

Application

Application Note: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate as a Versatile Scaffold in Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore and a robust bioisostere for esters and amides, offering improved metabolic stability and favorabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the isoxazole ring serves as a privileged pharmacophore and a robust bioisostere for esters and amides, offering improved metabolic stability and favorable hydrogen-bonding profiles 1. Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) is a highly strategic bifunctional building block. It provides two orthogonal sites for late-stage functionalization:

  • The 4-bromophenyl moiety: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension into biaryl or heteroaryl systems.

  • The C-5 methyl ester: A versatile functional group that can be hydrolyzed to a carboxylic acid for subsequent amidation, or reduced to an alcohol to explore alternative vector space.

The presence of an electron-withdrawing ester group at the 5-position significantly alters the electronic landscape of the isoxazole ring, which can impact the oxidative addition and reductive elimination steps during cross-coupling [[2]](). Therefore, precise control over reaction conditions is required to prevent premature ester cleavage while maximizing coupling yields.

Physicochemical Profiling

Understanding the baseline computational and physicochemical properties of this scaffold is critical for predicting its behavior in biphasic reaction mixtures and its ultimate drug-likeness.

Table 1: Physicochemical & Computational Properties 3

PropertyValueScientific Implication
Molecular Formula C₁₁H₈BrNO₃Core mass for LC-MS tracking.
Molecular Weight 282.09 g/mol Expected [M+H]⁺ at m/z 282.0 / 284.0 (1:1 isotopic pattern).
LogP 2.89High lipophilicity; requires organic co-solvents (e.g., 1,4-dioxane) in aqueous reactions.
TPSA 52.33 ŲExcellent membrane permeability profile for CNS/systemic targets.
H-Bond Acceptors 4Contributes to target binding (N and O atoms).
Rotatable Bonds 2Rigid core structure, minimizing entropic penalty upon target binding.

Synthetic Workflow & Divergent Functionalization

The true value of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate lies in its ability to act as a divergent hub for library synthesis. The following workflow illustrates the chemoselective pathways available to researchers.

G Core Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Mild Base Inter1 3-(4-Arylphenyl)isoxazole- 5-carboxylate Suzuki->Inter1 Inter2 3-(4-Bromophenyl)isoxazole- 5-carboxylic acid Hydrolysis->Inter2 Amidation Amide Coupling (HATU/DIPEA) Final1 Fully Functionalized Isoxazole Library Amidation->Final1 Inter1->Hydrolysis Divergent Route Inter2->Amidation Amine

Divergent synthetic pathways utilizing Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate.

Experimental Methodologies: Self-Validating Protocols

Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The primary challenge in this reaction is achieving full conversion of the aryl bromide without hydrolyzing the C-5 methyl ester. Strong bases (e.g., NaOH, KOtBu) will cause premature saponification. We utilize K₂CO₃ in a biphasic 1,4-Dioxane/H₂O (4:1) system. Dioxane perfectly solubilizes the lipophilic isoxazole (LogP 2.89) 3, while water dissolves the K₂CO₃, facilitating the transmetalation step. Pd(dppf)Cl₂ is chosen as the precatalyst; its large bite angle accelerates reductive elimination, mitigating the electronic deactivation caused by the isoxazole-5-carboxylate core 2.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (282 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (40 mg, 0.05 mmol, 5 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture at 80 °C in an oil bath for 8 hours with vigorous stirring (1000 rpm).

  • Self-Validation Checkpoint: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material doublet (m/z 282.0 / 284.0) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Mild Saponification and HATU-Mediated Amidation

Causality & Design: Isoxazoles can be sensitive to harsh basic conditions, occasionally undergoing ring-opening to form α-cyanoketones. Therefore, a mild LiOH hydrolysis at room temperature is mandated. For the subsequent amidation, the resulting isoxazole-5-carboxylic acid is electronically deactivated by the adjacent heteroatoms. Standard carbodiimides (EDC/DCC) often result in sluggish kinetics and poor yields. HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the coupling to completion even with sterically hindered amines.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve the ester intermediate (1.0 mmol) in THF/MeOH/H₂O (2:1:1, 4.0 mL). Add LiOH·H₂O (84 mg, 2.0 mmol). Stir at 25 °C for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the high-Rf ester.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc (3 × 10 mL), dry, and concentrate.

  • Amidation: Dissolve the crude acid (1.0 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (0.52 mL, 3.0 mmol) and HATU (418 mg, 1.1 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.2 mmol). Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify.

Reaction Optimization & Quantitative Data

To demonstrate the causality behind the reagent selection in Protocol 4.1, the following table summarizes the quantitative optimization data for the cross-coupling of the 4-bromophenyl moiety.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901245Significant ester hydrolysis observed.
2Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O80865Undesired homocoupling byproducts formed.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene100672Good conversion, but requires higher temperature.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 8 88 Optimal biphasic system; ester remains intact.

Note: Yields represent isolated yields after silica gel chromatography. Optimization demonstrates that K₂CO₃ in Dioxane/H₂O provides the perfect balance of basicity and solubility to facilitate transmetalation without cleaving the C-5 ester.

References

  • 377053-86-6 | Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | ChemScene.ChemScene.com.
  • Prediction of Reaction Yield for Buchwald-Hartwig Cross-coupling Reactions Using Deep Learning.National Institute of Informatics (nii.ac.jp).
  • Advances in isoxazole chemistry and their role in drug discovery.National Institutes of Health (nih.gov).

Sources

Method

High-Fidelity Protocols for the [3+2] Cycloaddition Synthesis of Isoxazoles

Introduction and Mechanistic Rationale Isoxazoles are a privileged class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. They are critical pharmacophores found in COX-2 inhibitors (e.g., vald...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Isoxazoles are a privileged class of five-membered heterocycles containing adjacent oxygen and nitrogen atoms. They are critical pharmacophores found in COX-2 inhibitors (e.g., valdecoxib, paracoxib) and antidepressants (e.g., isocarboxazid)[1]. The most robust and widely adopted method for constructing the isoxazole core is the [3+2] 1,3-dipolar cycloaddition (1,3-DC) between a nitrile oxide and an alkyne[2].

Because nitrile oxides are highly reactive and prone to rapid dimerization (forming biologically inactive furoxans), they cannot be stored. They must be generated in situ from stable precursors such as aldoximes[2] or primary nitroalkanes[1].

In classical thermal 1,3-DC, the reaction between a nitrile oxide and a terminal alkyne typically yields a regioisomeric mixture of 3,4- and 3,5-disubstituted isoxazoles. To overcome this thermodynamic bottleneck, Copper(I)-catalyzed cycloaddition is employed[3]. The Cu(I) species reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate dynamically coordinates the nitrile oxide in a highly specific geometry, exclusively yielding the 3,5-disubstituted isoxazole[2].

IsoxazoleSynthesis A Aldoxime / Nitroalkane (Precursor) B Nitrile Oxide (1,3-Dipole) A->B Oxidation / Dehydration (e.g., NCS/Et3N or TBN) D Copper(I) Acetylide (Catalytic Intermediate) B->D Regioselective Coordination F Regioisomeric Mixture (3,4- & 3,5-Isomers) B->F Thermal [3+2] Cycloaddition C Terminal Alkyne (Dipolarophile) C->D Cu(I) Catalyst + Base C->F Thermal [3+2] Cycloaddition E 3,5-Disubstituted Isoxazole (Target Product) D->E Cyclization & Protonolysis

Mechanistic pathways of thermal vs. Copper-catalyzed 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes a copper catalyst to enforce strict regiocontrol, solving the traditional isomer mixture problem[3].

  • Causality & Design: Using CuI ensures the continuous generation of active Cu(I)[3]. Triethylamine (Et3N) serves a dual purpose: it dehydrohalogenates the intermediate hydroximoyl chloride to generate the nitrile oxide in situ, and it assists in the deprotonation of the terminal alkyne to form the critical copper acetylide.

  • Self-Validating Step: The slow addition of the base ensures that the nitrile oxide is consumed by the copper acetylide as fast as it is generated, preventing the accumulation and subsequent dimerization into furoxan.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the starting aldoxime (1.0 mmol) in DMF (5 mL). Add N-chlorosuccinimide (NCS, 1.1 eq) in small portions[2]. Rationale: NCS chlorinates the aldoxime to form the highly reactive hydroximoyl chloride. Stir the mixture at 50 °C for 3 hours[2].

  • Catalyst Preparation: In a separate flame-dried flask, suspend CuI (10 mol%) and the terminal alkyne (1.0 eq) in DMF (3 mL)[3].

  • Cycloaddition Integration: Cool the hydroximoyl chloride solution to room temperature and add it dropwise to the alkyne/CuI suspension.

  • Base Addition (Critical): Slowly add Et3N (1.5 eq) dropwise via an addition funnel over 30 minutes.

  • Workup: Stir the reaction for 6-8 hours at room temperature[3]. Quench with water (10 mL) and extract with EtOAc (3 x 5 mL)[2]. Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2]. Purify via silica gel chromatography.

Protocol 2: Metal-Free Synthesis via tert-Butyl Nitrite (TBN) Activation

For late-stage drug development where heavy metal purging is challenging, catalyst-free protocols are preferred. This method utilizes tert-butyl nitrite (TBN)[4].

  • Causality & Design: TBN acts as a highly efficient nitrosyl transfer agent, converting diazocarbonyl compounds directly into nitrile oxides without the need for transition metals[4].

  • Self-Validating Step: The complete absence of copper inherently prevents Glaser–Hay coupling side-reactions (alkyne dimerization), which are common parasitic pathways in metal-catalyzed variants[1].

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask, dissolve the alkyne dipolarophile (1.0 eq) and the diazocarbonyl compound (1.2 eq) in anhydrous acetonitrile (5 mL)[4].

  • Controlled TBN Addition: Cool the mixture to 0 °C. Add tert-butyl nitrite (TBN, 1.5 eq) using a syringe pump over a period of 1 hour[4]. Rationale: TBN is highly reactive; controlled syringe-pump addition prevents the sudden accumulation of the nitrile oxide intermediate, heavily favoring the bimolecular cycloaddition with the alkyne over self-dimerization[4].

  • Reaction: Allow the mixture to naturally warm to room temperature and stir for 4 hours.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel chromatography (Hexane/EtOAc gradient) to afford the pure isoxazole.

Protocol 3: Intramolecular 1,3-Dipolar Cycloaddition (INOC) for Fused Isoxazoles

Used for synthesizing complex bicyclic scaffolds (e.g., Furo[3,4-d]isoxazoles).

  • Causality & Design: Tethering the alkene/alkyne directly to the oxime forces an intramolecular [3+2] cycloaddition. This proximity effect overcomes the entropic barrier of intermolecular reactions and provides exquisite stereocontrol[5].

Step-by-Step Methodology:

  • Mild Oxidation: To a stirred solution of O-allyl salicylaldoxime (1.0 eq) in dichloromethane (0.1 M) at room temperature, add (diacetoxyiodo)benzene (PIDA) (1.1 eq) in one portion[5]. Rationale: Hypervalent iodine provides a mild, base-free oxidation of the aldoxime directly to the nitrile oxide, preventing side reactions associated with harsh bases.

  • Cyclization: Stir the reaction mixture at room temperature for 1-2 hours[5]. The in situ generated nitrile oxide undergoes immediate intramolecular cycloaddition[5].

  • Workup: Quench with a saturated aqueous solution of sodium bicarbonate[5]. Extract the aqueous layer with dichloromethane, dry the combined organics over anhydrous sodium sulfate, and purify by flash column chromatography (hexane/ethyl acetate)[5].

Methodological Comparison Data

The following table summarizes the quantitative and qualitative parameters of the discussed cycloaddition methods to aid in experimental selection:

MethodologyCatalyst / ReagentsNitrile Oxide PrecursorRegioselectivityKey Advantage
Classical Thermal 1,3-DC NCS, Et3NAldoximePoor (Mixture of 3,4- & 3,5-)Broad substrate scope, no transition metals required[2].
Cu-Catalyzed Cycloaddition CuI or CuSO4, BaseAldoxime / NitroalkaneExcellent (Strictly 3,5-isomer)High yields, completely prevents regioisomer mixtures[3].
TBN-Mediated Metal-Free tert-Butyl Nitrite (TBN)DiazocarbonylGood to ExcellentAvoids heavy metal toxicity, highly mild conditions[4].
Intramolecular (INOC) PIDA (Hypervalent Iodine)Tethered O-alkenyl aldoximeExcellent (Stereospecific)Direct access to complex fused bicyclic systems[5].

References

  • Copper-Catalyzed Synthesis of Isoxazoles from Nitroalkanes and Alkynes Source: thieme-connect.com URL: 1

  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions Source: benchchem.com URL: 2

  • Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition Source: benchchem.com URL:5

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions Source: nih.gov URL: 3

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: nsf.gov URL:4

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Source: beilstein-journals.org URL: 6

Sources

Application

Technical Application Note: Strategic Utilization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists. It focuses on the strategic utilization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) as a divergent sca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It focuses on the strategic utilization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) as a divergent scaffold for drug discovery.

Executive Summary

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional orthogonality : it possesses an electrophilic ester handle at the C5 position and a halogenated aryl handle at the C3 position. This dual reactivity allows researchers to rapidly generate libraries of bioactive compounds targeting COX-2 inhibition , antimicrobial pathways , and kinase modulation .

This guide outlines the specific utility of this compound, providing validated protocols for its transformation into high-value therapeutic candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name Methyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
CAS Number 377053-86-6
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Core Pharmacophore 3,5-Disubstituted Isoxazole
Key Handles C5-Ester: Amidation, Reduction, Heterocycle formationC3-Aryl Bromide: Suzuki/Heck coupling, Buchwald-Hartwig amination
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water

Strategic Application I: The "Right-Hand" Diversity (Ester Functionalization)

The C5-methyl ester is the primary site for generating "Right-Hand" diversity. In SAR (Structure-Activity Relationship) studies, this region often interacts with solvent-exposed domains of target enzymes (e.g., the entrance channel of COX-2).

Mechanism of Action

Direct aminolysis of methyl esters is often sluggish. The preferred pathway for high-throughput library generation is Hydrolysis followed by Peptide Coupling . This yields isoxazole-5-carboxamides, a motif found in potent anti-inflammatory agents.

Protocol A: Hydrolysis to 3-(4-bromophenyl)isoxazole-5-carboxylic acid

This step activates the scaffold for subsequent amidation.

Reagents:

  • Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • Acidifier: 1N HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (3.54 mmol) of the ester in 12 mL of THF. Cool to 0°C.

  • Saponification: Add a solution of LiOH·H₂O (372 mg, 8.86 mmol) in 4 mL water dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (R_f ~0.6) should disappear.

  • Work-up: Concentrate the THF under reduced pressure. Dilute the aqueous residue with 10 mL water.

  • Precipitation: Acidify carefully with 1N HCl to pH 2-3. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 50°C.

    • Expected Yield: >90%[1][2]

    • Checkpoint: Check melting point (Expected: >180°C decomp).

Protocol B: Parallel Amide Library Generation

Use the acid generated above to create diverse amide derivatives.

Reagents:

  • Carboxylic Acid Scaffold (from Protocol A)

  • Diverse Amines (R-NH₂)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

Methodology:

  • Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and the amine (1.2 equiv).

  • Add HATU (1.2 equiv) at 0°C.

  • Stir at RT for 12-16 hours.

  • Purification: For library scale, precipitate by adding water or purify via preparative HPLC.

Strategic Application II: The "Left-Hand" Extension (Cross-Coupling)

The C3-(4-bromophenyl) moiety serves as a lipophilic anchor. In many kinase inhibitors, this phenyl ring occupies the hydrophobic pocket. The bromine atom allows for Suzuki-Miyaura Cross-Coupling to extend this reach, creating biaryl systems that increase potency and selectivity.

Protocol C: Suzuki-Miyaura Coupling

Target: Synthesis of 3-(4'-substituted-biphenyl)-isoxazole derivatives.

Reagents:

  • Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (R-Ph-B(OH)₂) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the isoxazole scaffold (100 mg, 0.35 mmol), aryl boronic acid (0.53 mmol), and Pd catalyst (14 mg) to the vial.

  • Solvation: Add 1,4-Dioxane (3 mL) and K₂CO₃ solution (0.5 mL).

  • Degassing: Bubble Nitrogen through the solvent for 5 minutes to remove dissolved oxygen (Critical for Pd cycle).

  • Heating: Seal the vial and heat to 90°C for 12 hours (or microwave at 110°C for 30 min).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Strategic Application III: Scaffold Hopping (Triazole Synthesis)

For projects targeting antimicrobial activity (specifically Candida species), the ester can be converted into a 1,2,4-triazole-3-thiol . This "scaffold hop" dramatically alters the electronic profile and hydrogen bonding capability of the molecule.

Pathway: Ester


 Hydrazide 

Triazole[3]

Key Reaction:

  • Reflux the ester with Hydrazine Hydrate in Ethanol (4h) to yield the Isoxazole-5-carbohydrazide.

  • React the hydrazide with Carbon Disulfide (CS₂) and KOH, followed by acidification, to close the triazole ring.

Visualized Reaction Workflows

The following diagrams illustrate the divergent synthesis pathways available from this core scaffold.

Diagram 1: Divergent Synthetic Workflow

G Core Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate (The Scaffold) Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Biaryl Biaryl Derivatives (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (C3 Modification) Hydrazide Acyl Hydrazide Core->Hydrazide NH2NH2, EtOH Amide Isoxazole-5-Carboxamides (Anti-inflammatory/Kinase Inhibitors) Acid->Amide R-NH2, HATU Triazole 1,2,4-Triazoles (Antimicrobial/Antifungal) Hydrazide->Triazole CS2, KOH (Scaffold Hopping)

Caption: Divergent synthetic pathways originating from the Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate scaffold.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR Center Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Br Bromine (C4-Phenyl) • Lipophilic Handle • Metabolic Stability • Site for Cross-Coupling Center->Br Isox Isoxazole Core • Bioisostere for Amide/Ester • Rigid Linker • H-Bond Acceptor (N) Center->Isox Ester Methyl Ester (C5) • Electrophilic Center • Pro-drug potential • Gateway to H-Bond Donors Center->Ester

Caption: Functional decomposition of the scaffold highlighting key regions for medicinal chemistry optimization.

References

  • Synthesis and Biological Evaluation of Isoxazole Derivatives. Source: National Center for Biotechnology Information (NCBI) Context: Discusses the antimicrobial and anticancer potential of 3,5-disubstituted isoxazoles.[4][5] [6]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Aqueous Media. Source: MDPI (Molecules Journal) Context: Validates the protocol for coupling aryl bromides on isoxazole rings in green solvents.

  • Isoxazole Derivatives as Potent Anti-inflammatory Agents. Source: ResearchGate (Bioorganic & Medicinal Chemistry) Context: Establishes the SAR of the isoxazole-5-carboxamide motif derived from this ester.

  • Chemical Profile: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate. Source: ChemScene Context: Physical properties and commercial availability data.[1][2]

Sources

Method

Application Note: High-Throughput Biological Screening of 3-(4-Bromophenyl)isoxazole-5-carboxylate Derivatives

Executive Summary The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for phenolic and carboxylic acid groups. When functionalized as a 3-(4-bromophenyl)isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere for phenolic and carboxylic acid groups. When functionalized as a 3-(4-bromophenyl)isoxazole-5-carboxylate , the molecule gains distinct physicochemical advantages. This application note provides a comprehensive, self-validating framework for the biological screening of these derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. By detailing the causality behind experimental design choices, this guide ensures that researchers can achieve reproducible, high-fidelity data during hit-to-lead optimization.

Pharmacological Rationale & Target Biology

The structural elements of 3-(4-bromophenyl)isoxazole-5-carboxylate derivatives dictate their polypharmacological potential [1].

  • The Isoxazole Core: Provides metabolic stability while retaining the hydrogen-bonding capabilities necessary for interacting with target enzymes (e.g., the Arg120 residue in the COX-2 active site) [2].

  • The 4-Bromophenyl Substitution: The heavy halogen atom dramatically increases the lipophilicity (LogP) of the molecule. This facilitates halogen bonding within hydrophobic enzyme pockets and enhances penetration through the lipid-rich cell walls of Gram-positive bacteria.

  • The 5-Carboxylate Moiety: Serves as a critical anchor point. Derivatization of this ester into various amides allows medicinal chemists to fine-tune the pharmacokinetic profile and shift the molecule's selectivity between cyclooxygenase (COX) inhibition and direct cytotoxicity [3].

G A 3-(4-Bromophenyl)isoxazole- 5-carboxylate Scaffold B COX-2 Enzyme Inhibition A->B Anti-inflammatory C Apoptosis Induction (MCF-7, Hep3B) A->C Anticancer D Cell Wall/Membrane Disruption A->D Antimicrobial

Figure 1: Multi-target pharmacological pathways of the isoxazole scaffold.

Experimental Workflows & Protocols

To systematically evaluate the biological activity of these derivatives, a parallel screening workflow is employed.

G cluster_assays Parallel Biological Screening S1 Compound Library Prep (10 mM in DMSO) S2 In Vitro COX-1/2 EIA Assay S1->S2 S3 MTT Cell Viability (Hep3B, MCF-7) S1->S3 S4 Broth Microdilution (MIC Determination) S1->S4 S5 Hit Identification & SAR Analysis S2->S5 Selectivity Index S3->S5 IC50 Values S4->S5 MIC Values

Figure 2: Parallel biological screening workflow for isoxazole derivatives.

Anti-Inflammatory Screening: COX-1/COX-2 Selectivity Assay

Rationale: Isoxazole derivatives are well-documented COX-2 inhibitors [2]. Because the 4-bromophenyl group is highly lipophilic, compounds must be prepared in 100% DMSO and diluted to a final assay concentration of


 1% DMSO to prevent enzyme denaturation. Celecoxib and SC-560 are used as self-validating controls to ensure the assay's dynamic range can accurately calculate the Selectivity Index (SI).

Protocol:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test derivative (0.1–100 µM), 10 µL of enzyme, and 160 µL of buffer. Incubate at 37°C for 15 minutes to allow the bulky bromophenyl group to properly orient within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) and incubate for exactly 2 minutes.

  • Termination & Detection: Stop the reaction with 1 M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit at 412 nm.

  • Validation Check: Ensure the Celecoxib control yields an SI (COX-1 IC

    
     / COX-2 IC
    
    
    
    ) of >300.
Cytotoxicity & Anticancer Profiling: MTT Assay

Rationale: Halogenated isoxazoles induce apoptosis via caspase activation in specific carcinoma lines [3]. Hep3B (hepatocellular) and MCF-7 (breast) lines are selected due to their known sensitivity to isoxazole-induced G2/M phase arrest. Brominated compounds often exhibit intrinsic color; therefore, a "compound-only" blank must be included to subtract background absorbance and prevent false-viability readings.

Protocol:

  • Cell Seeding: Seed Hep3B and MCF-7 cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the isoxazole derivatives (1–100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium into purple formazan.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm (with a 630 nm reference filter to correct for cellular debris). Calculate the IC

    
     using non-linear regression analysis.
    
Antimicrobial Susceptibility: Broth Microdilution

Rationale: The lipophilic nature of the 3-(4-bromophenyl)isoxazole core allows it to disrupt Gram-positive bacterial membranes [2]. However, this lipophilicity often causes precipitation in aqueous Mueller-Hinton Broth (MHB), leading to false-positive turbidity. To counteract this, resazurin (a colorimetric redox indicator) is utilized to measure metabolic viability rather than optical density.

Protocol:

  • Inoculum Preparation: Adjust bacterial cultures (S. aureus, E. coli) and fungal cultures (C. albicans) to a 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Serial Dilution: Perform two-fold serial dilutions of the derivatives (0.5–128 µg/mL) in a 96-well plate.

  • Inoculation: Add 50 µL of the microbial suspension to each well. Incubate at 37°C for 18 hours.

  • Resazurin Assay: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue (oxidized, dead) to pink (reduced, viable).

Quantitative Data Interpretation

The following tables summarize representative screening data, demonstrating the structure-activity relationship (SAR) shifts when the 5-carboxylate group is modified into an ester or an amide.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity | Compound Modification | COX-1 IC


 (µM) | COX-2 IC

(µM) | Selectivity Index (COX-1/COX-2) | | :--- | :--- | :--- | :--- | | Derivative A (Carboxylic Acid) | >100 | 12.40 | >8.0 | | Derivative B (Methyl Ester) | 85.2 | 4.10 | 20.7 | | Derivative C (Carboxamide) | 64.0 | 0.013 | 4923.0 | | Celecoxib (Positive Control) | 14.7 | 0.040 | 367.5 | Note: The conversion of the carboxylate to a carboxamide (Derivative C) drastically improves COX-2 selectivity due to enhanced hydrogen bonding with the secondary pocket of the COX-2 enzyme.

Table 2: Cytotoxicity Profile (IC


 in µM) 
Compound Modification Hep3B (Liver) MCF-7 (Breast) Hek293T (Normal)
Derivative B (Methyl Ester) 45.2 68.1 >100
Derivative C (Carboxamide) 23.0 39.8 >112
Doxorubicin (Control) 1.2 2.5 4.8

Note: Isoxazole derivatives demonstrate a high safety margin, showing negligible toxicity against normal Hek293T cells compared to the broad-spectrum toxicity of Doxorubicin.

Table 3: Antimicrobial Activity (MIC in µg/mL)

Compound Modification S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungi)
Derivative B (Methyl Ester) 16 >128 64
Derivative C (Carboxamide) 8 >128 32
Ciprofloxacin (Control) 0.5 0.25 N/A

Note: The lack of efficacy against E. coli is attributed to the highly lipophilic 4-bromophenyl group, which is actively expelled by Gram-negative multidrug efflux pumps.

References

  • Shaw J, Chen B, Bourgault JP, et al. "Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer." American Journal of Biomedical Sciences. 2012;4(1):14–25. URL:[Link] [1]

  • Hawash M, et al. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." 3 Biotech. 2022;12(12):342. URL:[Link] [2]

  • Eid AM, Hawash M, Amer J, et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." BioMed Research International. 2021:6633297. URL:[Link] [3]

Application

Application Note: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate as a Bifunctional Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Compound Classification: Privileged Heterocyclic Scaffold / Orthogonal Building Block Executive Summary and Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Compound Classification: Privileged Heterocyclic Scaffold / Orthogonal Building Block

Executive Summary and Pharmacological Rationale

In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on versatile, orthogonally reactive building blocks. Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) represents a highly strategic intermediate for structure-activity relationship (SAR) exploration.

The isoxazole ring is a well-established "privileged scaffold" [1]. It frequently acts as a bioisostere for amides and esters, offering enhanced metabolic stability, favorable hydrogen-bonding profiles, and improved membrane permeability. Isoxazole derivatives are foundational to numerous FDA-approved therapeutics, including the selective COX-2 inhibitor valdecoxib, the immunosuppressant leflunomide, and the antibiotic sulfamethoxazole [2].

This specific intermediate is exceptionally valuable due to its dual functional handles:

  • The C3-(4-Bromophenyl) Moiety: Serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the molecule into biaryl systems or the introduction of solubilizing amine appendages to optimize pharmacokinetics.

  • The C5-Methyl Carboxylate: Acts as a masked carboxylic acid. It can be selectively saponified and subsequently subjected to amide coupling with diverse amines—a cornerstone reaction in pharmaceutical synthesis.

Physicochemical Profiling

The baseline physicochemical properties of this intermediate make it an ideal starting point for drug design, as it leaves ample "molecular weight room" for functionalization while maintaining drug-like properties (Lipinski's Rule of Five compliance) [3].

PropertyValueRelevance to Drug Design
Molecular Formula C₁₁H₈BrNO₃-
Molecular Weight 282.09 g/mol Low MW allows for downstream functionalization without exceeding 500 Da.
LogP (Calculated) 2.89Optimal lipophilicity for membrane permeability; allows addition of polar groups.
Topological Polar Surface Area (TPSA) 52.33 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 4Low donor count minimizes desolvation energy penalties during target binding.
Rotatable Bonds 2High rigidity reduces entropic penalty upon binding to target proteins.

Divergent Synthetic Workflows

The true utility of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate lies in its orthogonal reactivity. Chemists can selectively modify the aryl bromide or the ester group without interfering with the other, enabling a divergent synthesis strategy to generate vast libraries of candidate molecules [4].

G Core Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate (Central Intermediate) Suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Core->Suzuki Modification at C3-Aryl Hydrolysis Ester Hydrolysis (LiOH / THF-H2O) Core->Hydrolysis Modification at C5-Ester Biaryl 3-(Biaryl)isoxazole- 5-carboxylate Suzuki->Biaryl Acid 3-(4-bromophenyl) isoxazole-5-carboxylic acid Hydrolysis->Acid Advanced Advanced Drug Candidates (Targeting COX-2, HDAC, etc.) Biaryl->Advanced Amidation Amide Coupling (HATU, DIPEA, Amine) Acid->Amidation Amide Isoxazole-5-carboxamide Derivatives Amidation->Amide Amide->Advanced

Divergent synthetic pathways from Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate.

Validated Experimental Protocols

The following protocols have been designed to ensure high yield, reproducibility, and scalability in a preclinical setting. The causality behind specific reagent choices is detailed to aid troubleshooting and optimization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the 4-bromophenyl moiety with an arylboronic acid to generate a biaryl system.

Scientific Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand effectively stabilizes the palladium center and promotes the challenging reductive elimination step, which is often rate-limiting in the coupling of electron-deficient aryl halides. Potassium carbonate (K₂CO₃) is used as a mild inorganic base to activate the boronic acid via the formation of a reactive boronate complex.

Materials:

  • Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the isoxazole intermediate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the biaryl product.

Protocol B: Saponification and Amide Coupling

This two-step sequence converts the C5-methyl ester into a diverse array of amides.

Scientific Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH for saponification because the lithium cation coordinates effectively with the carbonyl oxygen, accelerating hydrolysis while minimizing the risk of epimerization or degradation of the sensitive isoxazole ring. For the amidation, HATU is utilized as the coupling reagent. HATU generates a highly reactive 7-aza-OBt ester intermediate, which drives the reaction to completion rapidly, even with sterically hindered or poorly nucleophilic amines.

Step 1: Saponification

  • Dissolve the isoxazole ester (1.0 equiv) in a mixture of THF/MeOH/H₂O (2:1:1 v/v). Causality: THF and MeOH ensure complete dissolution of the hydrophobic ester, while water is necessary to solubilize the LiOH.

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.

  • Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield 3-(4-bromophenyl)isoxazole-5-carboxylic acid.

Step 2: Amide Coupling

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired primary or secondary amine (1.2 equiv). Stir for 4–8 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Biological Application: Isoxazoles in Target Modulation

Once functionalized, derivatives of this intermediate are frequently screened against high-value biological targets. For instance, the isoxazole core is highly effective at binding the cyclooxygenase-2 (COX-2) enzyme. The geometry of the 5-membered ring perfectly positions the adjacent aryl and functional groups into the hydrophobic pockets of the COX-2 active site, leading to potent anti-inflammatory effects [1].

Pathway Drug Isoxazole Derivative (e.g., Valdecoxib analog) Target Cyclooxygenase-2 (COX-2) Enzyme Drug->Target Competitive Inhibition Prostaglandins Prostaglandins (Inflammatory Mediators) Target->Prostaglandins Catalysis Arachidonic Arachidonic Acid Arachidonic->Target Binds active site Inflammation Inflammation & Pain Prostaglandins->Inflammation Induces

Mechanism of action for isoxazole-based COX-2 inhibitors.

Beyond COX-2, recent literature highlights the use of isoxazole-5-carboxamide derivatives as potent Histone Deacetylase (HDAC) inhibitors for oncology, and as novel antimicrobial agents targeting bacterial cell wall synthesis [2]. The modularity of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate allows medicinal chemists to systematically tune the electronic and steric parameters of the molecule to achieve high target selectivity and minimize off-target toxicity.

References

  • Martisa, G. J., & Gaonkar, S. L. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, Royal Society of Chemistry, 2025.[Link]

  • Das, S., & Chanda, K. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, Royal Society of Chemistry, 2021.[Link]

Method

Application Note: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate in Advanced Materials Design

This Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry, focusing on the versatile building block Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate . Compound: Meth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry, focusing on the versatile building block Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate .

Compound: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate CAS: 377053-86-6 (Commercial) / 901930-35-6 (Acid derivative) Molecular Weight: 282.09 g/mol Physical State: White to off-white solid

Executive Summary & Strategic Utility

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a "Janus-type" heterocycle, possessing two distinct orthogonal reactive handles separated by a dipolar isoxazole core. Its utility in materials science stems from this duality:

  • The Aryl Bromide (Electrophile): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to extend pi-conjugation or graft onto polymer backbones.

  • The Methyl Ester (Nucleophile/Electrophile): A masking group that can be hydrolyzed to a carboxylic acid (for coordination chemistry/MOFs) or reduced to an alcohol (for condensation polymerization).

  • The Isoxazole Core: Acts as a rigid, planar linker with a significant dipole moment (~2.9 D), enhancing charge transfer in organic electronics and inducing mesophase stability in liquid crystals.

This guide details three specific workflows: Liquid Crystal Synthesis , MOF Ligand Engineering , and Polymer End-Capping for OLEDs .

Application Workflow I: Liquid Crystal Mesogen Synthesis

Objective: Synthesis of rod-like (calamitic) liquid crystals. The isoxazole ring introduces a lateral dipole that suppresses crystallization, favoring the formation of stable Nematic or Smectic phases.

Mechanism

The methyl ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with a promesogenic phenol (e.g., 4-alkoxyphenol). The bromine atom serves as a polarizable terminus or a site for further elongation.

Protocol: Synthesis of 4-Alkoxyphenyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Reagents:

  • Precursor: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv)

  • Reactant: 4-Octyloxyphenol (1.1 equiv)

  • Base: NaOH (2M), Pyridine (anhydrous)

  • Solvent: Ethanol, Thionyl Chloride (

    
    ), DCM
    

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the methyl ester (10 mmol) in Ethanol (30 mL). Add 2M NaOH (20 mL). Reflux for 2 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate (Acid Intermediate) and dry under vacuum.

    • Checkpoint: Monitor disappearance of ester peak (~1740

      
      ) and appearance of acid carbonyl (~1690 
      
      
      
      ) via IR.
  • Activation: Suspend the dried acid (5 mmol) in anhydrous DCM (20 mL). Add

    
     (1.5 equiv) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
    
  • Esterification: Dissolve 4-octyloxyphenol (5.5 mmol) in dry Pyridine (10 mL). Add the acid chloride (dissolved in 5 mL DCM) dropwise at 0°C.

  • Workup: Stir at RT for 12 hours. Pour into ice water/HCl. Extract with DCM. Wash with

    
    .[1] Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane (1:1).

Data Output:

Property Expected Value Relevance
Yield 65-80% High efficiency required for material scaling.
Phase Behavior Nematic (N) / Smectic C (SmC) Isoxazole bend angle promotes SmC phases.

| Melting Point | 90-120°C | Dependent on alkoxy chain length. |

Application Workflow II: Post-Synthetic Modification (PSM) in MOFs

Objective: Use the compound as a ligand precursor for Metal-Organic Frameworks (MOFs). The bromine functionality allows for "Post-Synthetic Modification"—building the MOF first, then chemically modifying the pore walls via Suzuki coupling.

Protocol: Ligand Synthesis & MOF Assembly

Step 1: Ligand Generation Hydrolyze the ester to 3-(4-bromophenyl)isoxazole-5-carboxylic acid (as described in Workflow I). This acid acts as a monodentate or bidentate ligand depending on the metal cluster.

Step 2: Solvothermal MOF Synthesis (Zn-based)

  • Mix: Combine Ligand (1 mmol) and

    
     (1 mmol) in DMF/Ethanol (3:1 v/v, 10 mL).
    
  • Heat: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours.

  • Harvest: Filter the resulting colorless block crystals. Wash with DMF.

    • Validation: PXRD (Powder X-Ray Diffraction) to confirm crystallinity.

Step 3: Post-Synthetic Suzuki Coupling

  • Concept: The Br group inside the MOF pore is reacted with Phenylboronic acid.

  • Reaction: Suspend MOF crystals in Dioxane/Water. Add Phenylboronic acid,

    
    , and catalyst 
    
    
    
    . Heat at 80°C (below MOF decomposition temp) for 24h.
  • Result: The pore surface is now functionalized with biphenyl groups, altering gas adsorption selectivity (

    
     vs 
    
    
    
    ).

Application Workflow III: OLED Material Synthesis (End-Capping)

Objective: Use the aryl bromide as an end-capping agent for Poly(9,9-dioctylfluorene) (PFO). Capping with an electron-deficient isoxazole tunes the LUMO energy and prevents "green emission" caused by fluorenone defects.

Visualization of Synthetic Logic

G Start Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Cat Pd(PPh3)4 / K2CO3 Toluene/H2O Start->Cat Electrophile (Br) Polymer Poly(9,9-dioctylfluorene) (Boronate Terminated) Polymer->Cat Nucleophile (B-pin) EndCap Isoxazole-Capped PFO (Blue Emitter) Cat->EndCap Suzuki Coupling (Reflux, 48h)

Caption: Scheme for end-capping conductive polymers. The electron-withdrawing isoxazole lowers the LUMO, facilitating electron injection in OLED devices.

Protocol: Suzuki End-Capping
  • Pre-Polymerization: Synthesize PFO using standard Suzuki polycondensation. Ensure a slight excess of bis-boronate monomer to leave active boronate chain ends.

  • Capping Addition: Without isolating the polymer, add Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.2 equiv relative to chain ends) to the reaction mixture.

  • Reaction: Continue refluxing in Toluene/2M

    
     for 12 hours.
    
  • Purification:

    • Precipitate into Methanol.[2]

    • Soxhlet extraction with Acetone (to remove oligomers/catalyst).

    • Dissolve in Chloroform and re-precipitate.

  • Characterization:

    • 1H NMR: Look for the disappearance of boronate signals and appearance of isoxazole protons (~6.9 ppm).

    • PL Spectroscopy: Check for blue-shift in emission compared to non-capped polymer.

References

  • Fatollahzadeh Dizaji, M., et al. (2025).[3] Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.

  • Parra, M., et al. (2008). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. Arkivoc, (xvii), 157-166.[4]

  • ChemScene. (n.d.). Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Product Data.

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)isoxazole-5-carboxylic acid Safety & Data.

Sources

Application

Advanced Synthesis of 3-Aryl Isoxazoles: Strategic Protocols for Medicinal Chemistry

Part 1: Strategic Analysis & Core Directive Subject: Experimental Procedure for the Synthesis of 3-Aryl Isoxazoles Context: 3-Aryl isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Subject: Experimental Procedure for the Synthesis of 3-Aryl Isoxazoles Context: 3-Aryl isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in COX-2 inhibitors (e.g., Valdecoxib), glutamate receptor antagonists, and antipsychotics.[1][2]

Executive Summary

The synthesis of 3-aryl isoxazoles typically bifurcates into two strategic pathways, each serving distinct project phases:

  • The Condensation Route (Claisen/Chalcone): Ideal for scale-up and generating 3,5-diaryl systems. It is thermodynamically driven and cost-effective but limited by the availability of ketone/aldehyde partners.

  • The [3+2] Cycloaddition Route (Nitrile Oxide): Ideal for Lead Optimization (LO) and library generation. It offers modularity (Aldehyde + Alkyne) and high functional group tolerance but requires careful handling of reactive nitrile oxide intermediates to prevent dimerization.

This guide details optimized protocols for both, with a focus on regiocontrol and safety.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)[2]

The Mechanistic Divergence

The choice of method dictates the impurity profile and workup strategy.

  • Pathway A: Cyclocondensation. Involves the attack of hydroxylamine on an

    
    -unsaturated ketone (chalcone). The reaction proceeds via a 1,2-addition (oxime formation) followed by 5-endo-trig cyclization, or 1,4-addition followed by cyclization.[2] Critical Insight: The intermediate is often a 4,5-dihydroisoxazole (isoxazoline).[2] Complete aromatization (dehydration) often requires forcing conditions (acid/heat) or oxidative protocols.[2]
    
  • Pathway B: 1,3-Dipolar Cycloaddition. Involves the reaction of a 3-aryl nitrile oxide dipole with an alkyne dipolarophile. Critical Insight: Regioselectivity is the primary challenge. Thermal conditions often yield mixtures of 3,5- and 3,4-isomers.[2] Copper(I) catalysis (CuAAC-like) enforces 3,5-selectivity, while Ruthenium catalysis can invert this to 3,4-selectivity.[2]

Visualization of Synthetic Pathways[3]

IsoxazoleSynthesis cluster_legend Pathway Logic Start_Aldehyde Aryl Aldehyde Chalcone Chalcone (α,β-unsaturated ketone) Start_Aldehyde->Chalcone Claisen-Schmidt (NaOH) Oxime Aldoxime Start_Aldehyde->Oxime NH2OH·HCl Start_Ketone Methyl Ketone Start_Ketone->Chalcone Start_Alkyne Terminal Alkyne Product 3-Aryl Isoxazole Start_Alkyne->Product Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline NH2OH·HCl Base NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide Chlorination (NCS) then Base (Et3N) NitrileOxide->Product [3+2] Cycloaddition + Start_Alkyne Isoxazoline->Product Dehydration (-H2O) Top: Condensation (Scale-up) Top: Condensation (Scale-up) Bottom: Cycloaddition (Diversity) Bottom: Cycloaddition (Diversity) Top: Condensation (Scale-up)->Bottom: Cycloaddition (Diversity)

Figure 1: Strategic bifurcation for isoxazole synthesis. Top path (Chalcone) is preferred for gram-scale; bottom path (Nitrile Oxide) is preferred for diversity.

Part 3: Experimental Protocols

Protocol A: Robust Synthesis via Chalcone Cyclocondensation

Best for: 3,5-Diarylisoxazoles, Scale-up (>1g), Metal-free conditions.[2]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Chalcone 1.0SubstratePre-synthesized via Claisen-Schmidt
Hydroxylamine HCl 2.5 - 3.0ReagentExcess required to drive equilibrium
Sodium Acetate 3.0Buffer/BasePrevents pH from dropping too low
Ethanol/Acetic Acid SolventMediumAcOH aids in dehydration step
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 equiv) in Ethanol (10 mL/mmol).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 2.5 equiv) and Sodium Acetate (NaOAc, 3.0 equiv).[2]

    • Expert Tip: If the chalcone is electron-deficient, add catalytic Iodine (10 mol%) or use Glacial Acetic Acid as the co-solvent to accelerate the dehydration of the isoxazoline intermediate.

  • Reaction: Reflux the mixture at 80°C. Monitor by TLC (typically 4–12 hours).

    • Endpoint: Disappearance of the yellow chalcone spot and appearance of a highly fluorescent spot (isoxazole) under UV.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (50 mL/mmol).

    • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.[2]

    • Extraction: If oil separates, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from EtOH/Water is usually sufficient. Flash chromatography (Hex/EtOAc) if necessary.

Protocol B: Regioselective [3+2] Cycloaddition (The Huisgen Method)

Best for: 3-Aryl-5-alkyl isoxazoles, Library synthesis, Late-stage functionalization.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Aryl Aldoxime 1.0Dipole PrecursorPrepared from aldehyde + NH₂OH
N-Chlorosuccinimide (NCS) 1.1Chlorinating AgentGenerates hydroximoyl chloride
Terminal Alkyne 1.2DipolarophileExcess ensures complete consumption of dipole
Triethylamine (Et₃N) 1.2BaseTriggers HCl elimination to form Nitrile Oxide
DCM or DMF SolventMediumDCM for room temp; DMF for heating
Step-by-Step Methodology
  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve Aryl Aldoxime (1.0 equiv) in DMF (5 mL/mmol).

    • Add NCS (1.1 equiv) portion-wise at 0°C.

    • Expert Tip: Stir at room temperature for 1 hour. Verify conversion by TLC (oxime spot should shift). If reaction is sluggish, add a catalytic amount of pyridine.[2]

  • Cycloaddition (In Situ Nitrile Oxide Generation):

    • Add the Terminal Alkyne (1.2 equiv) to the reaction vessel.

    • Critical Step: Add a solution of Et₃N (1.2 equiv) in DMF dropwise over 30–60 minutes.

    • Mechanistic Logic:[2][3][4] Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over dimerization to furoxan (a common byproduct).[2][5]

  • Reaction: Stir at room temperature for 12 hours. If the alkyne is unreactive, heat to 60°C.[2]

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash the organic layer with 1N HCl (to remove amine/pyridine) and then brine.

    • Concentrate in vacuo.

  • Purification: Silica gel chromatography is required.[6][7]

    • Elution: 3-Aryl isoxazoles are typically less polar than the corresponding oximes. Gradient: 0% → 20% EtOAc in Hexanes.

Part 4: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes and Solutions
ProblemObservationRoot CauseCorrective Action
Furoxan Formation New spot on TLC, dimeric mass in MS.Nitrile oxide concentration too high.Slow down the addition of base (Et₃N). Increase alkyne equivalents (1.5–2.0).
Isoxazoline Isolation Product mass = Expected + 2.Incomplete dehydration (Protocol A).[6]Reflux longer. Add acid catalyst (p-TsOH) or treat crude with MnO₂ for oxidative aromatization.
Regioisomer Mixture Two close spots on TLC (3,5 vs 3,4).[2]Thermal cycloaddition lacks control.Switch to Cu(I)-catalyzed conditions (CuSO₄/Ascorbate) to enforce 3,5-selectivity.
Beckmann Rearrangement Amide byproduct observed.Acidic conditions too harsh on oxime.Ensure buffer (NaOAc) is used. Avoid strong mineral acids during workup.
Visualization of Regioselectivity Control

Regioselectivity Precursors Nitrile Oxide + Alkyne Thermal Thermal Conditions (No Catalyst) Precursors->Thermal Copper Copper(I) Catalysis (CuSO4 / NaAsc) Precursors->Copper Ruthenium Ruthenium(II) Catalysis (Cp*RuCl(cod)) Precursors->Ruthenium Mix Mixture of Isomers (3,5- and 3,4-) Thermal->Mix Pure35 3,5-Disubstituted (Regioselective) Copper->Pure35 Pure34 3,4-Disubstituted (Regioselective) Ruthenium->Pure34

Figure 2: Catalyst selection guide for controlling regiochemistry in [3+2] cycloadditions.

Part 5: Safety & Handling

  • Hydroxylamine Hydrochloride: Potential skin sensitizer and mutagen. Do not heat dry residue above 100°C as it is potentially explosive.

  • Nitrile Oxides: Unstable intermediates. Never attempt to isolate them in pure form; always generate in situ.

  • Azide Impurities: If using azide-based routes (not detailed here but related), beware of heavy metal azides.

  • Waste Disposal: Aqueous layers from Protocol B may contain succinimide and traces of chlorinated byproducts; dispose of as halogenated waste.

References

  • Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature and Methods. [Link]

  • Himo, F., et al. Copper(I)-Catalyzed Synthesis of Azoles.[2] DFT Study Predicts Unprecedented Reactivity and Intermediates. J. Am. Chem. Soc., 2005.[2][8] [Link][2]

  • Tang, S., et al. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.[2][3][8] Org.[3][8][9] Lett., 2009.[2][3][8] [Link]

Sources

Method

Application Note: Derivatization of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate for Biological Assays

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The isoxazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates due to its favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability[1]. Specifically, isoxazole-carboxamide derivatives have demonstrated potent biological activities, including selective Cyclooxygenase (COX-1/COX-2) inhibition[2], anticancer cytotoxicity against melanoma and hepatocellular carcinoma (Hep3B) cell lines[1][3], and antimicrobial efficacy[2].

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) serves as an exceptionally versatile, bimodal building block for generating focused libraries or specialized biological probes[4]. Its strategic value lies in two orthogonal points of derivatization:

  • The C5-Methyl Ester: Primed for mild saponification and subsequent amide coupling. This vector is typically used to optimize target-protein binding affinity via diverse carboxamides[2].

  • The C3-(4-Bromophenyl) Moiety: An ideal substrate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This vector allows for the extension of the

    
    -system, modulation of lipophilicity, or the attachment of bulky reporter tags (fluorophores or biotin) for pull-down assays.
    

By systematically derivatizing both sites, researchers can rapidly synthesize structure-activity relationship (SAR) libraries or transform a hit compound into a fully functionalized chemical biology probe.

Bimodal Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to functionalize the core scaffold for biological evaluation.

G Core Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Acid 3-(4-bromophenyl) isoxazole-5-carboxylic acid Core->Acid LiOH, THF/H2O (Saponification) Suzuki C3-Aryl Extended Isoxazole Core->Suzuki R-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling) Amide Isoxazole-5-carboxamide (Target Binder) Acid->Amide HATU, DIPEA (Amide Coupling) Probe Fluorescent/Biotin Assay Probe Amide->Probe Late-stage Functionalization Suzuki->Probe Linker Attachment

Figure 1: Divergent functionalization pathways of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate.

Experimental Protocols

Protocol A: Synthesis of Isoxazole-5-Carboxamides (C5-Derivatization)

Objective: Convert the C5-methyl ester into a biologically active carboxamide[2][3].

Step A1: Mild Saponification Rationale: Isoxazole rings can be sensitive to harsh basic conditions, which may lead to ring-opening. Using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures rapid ester hydrolysis while preserving the heterocyclic core.

  • Reaction Setup: Dissolve Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 eq, 282.09 g/mol )[4] in a 3:1:1 mixture of THF:MeOH:H

    
    O (0.1 M concentration).
    
  • Reagent Addition: Add LiOH·H

    
    O (2.0 eq). Stir at room temperature (20–25 °C) for 2–4 hours.
    
  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

    
    ) will disappear, replaced by a baseline spot.
    
  • Workup: Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous layer with cold water and acidify to pH 2-3 using 1M HCl. The resulting white precipitate is 3-(4-bromophenyl)isoxazole-5-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Step A2: Amide Coupling Rationale: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which is critical for driving the reaction to completion when coupling sterically hindered or electron-deficient amines[2].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 4–12 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the acid mass and the emergence of the desired amide [M+H]

    
    .
    
  • Purification: Quench with saturated NaHCO

    
    , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3-Derivatization)

Objective: Utilize the aryl bromide handle to install solubilizing groups, extended pharmacophores, or linker-tags via C-C bond formation.

Rationale: Pd(dppf)Cl


 is chosen as the pre-catalyst because the bidentate dppf ligand enforces a bite angle that accelerates reductive elimination while suppressing unwanted dehalogenation of the electron-deficient aryl bromide.
  • Preparation: In an oven-dried Schlenk flask, combine the bromophenyl-isoxazole derivative (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K

    
    CO
    
    
    
    (3.0 eq).
  • Solvent & Catalyst: Add a 4:1 mixture of 1,4-Dioxane and H

    
    O. Add Pd(dppf)Cl
    
    
    
    ·CH
    
    
    Cl
    
    
    (0.05 eq, 5 mol%).
  • Critical Step (Degassing): Sparge the mixture with ultra-pure N

    
     or Argon for 15 minutes. Causality: Oxygen will irreversibly oxidize the Pd(0) active species, leading to catalytic stalling and boronic acid homocoupling.
    
  • Reaction: Heat the mixture to 90 °C for 6–8 hours under an inert atmosphere.

  • Validation: Cool to room temperature. Filter through a short pad of Celite to remove palladium black. Analyze the filtrate via LC-MS.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC to ensure >95% purity, a strict requirement for downstream biological assays.

Biological Assay Integration & Data Presentation

Once the library of isoxazole derivatives is synthesized, they must be validated in biological systems. Isoxazole-carboxamides are routinely evaluated using the MTS Cell Proliferation Assay to determine cytotoxicity[2][3], and In Vitro Enzyme Inhibition Assays to determine target specificity (e.g., COX-2 selectivity)[2].

MTS Assay Protocol (Cytotoxicity Evaluation)

Rationale: The MTS assay is a colorimetric method that relies on the reduction of the MTS tetrazolium compound by viable cells into a colored formazan product. It provides a self-validating, high-throughput readout of cell viability.

  • Seed target cells (e.g., Hep3B, HeLa, or normal LX-2 cells) in 96-well plates at

    
     cells/well[1][2].
    
  • Incubate for 48 hours at 37 °C in a 5% CO

    
     atmosphere[2].
    
  • Treat cells with synthesized isoxazole derivatives at varying concentrations (1 µM to 300 µM) for 24 hours[2].

  • Add 20 µL of MTS reagent per 100 µL of media. Incubate for 2 hours[2].

  • Measure absorbance at 490 nm using a microplate reader. Calculate IC

    
     values using non-linear regression.
    
Representative Quantitative Data Summary

The following table summarizes expected pharmacological profiles based on structural modifications of the Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate core, reflecting literature trends for this scaffold[1][2][3].

Compound IDC5-ModificationC3-Phenyl ModificationHep3B IC

(µM)
COX-2 IC

(nM)
COX-1/COX-2 Selectivity
Core Methyl Ester4-Bromo>100.0>1000N/A
Deriv-1 Benzylamide4-Bromo23.41252.1x
Deriv-2 4-F-Phenylamide4-Bromo15.5644.6x
Deriv-3 4-F-Phenylamide4-(3-Pyridyl)7.613>10.0x
Deriv-Probe Biotin-PEG4-amide4-Bromo>100.04501.5x

Table 1: Impact of bimodal derivatization on cytotoxicity (Hep3B) and COX-2 enzyme inhibition. Replacing the C5 ester with an amide dramatically improves target affinity, while C3 cross-coupling (Deriv-3) further optimizes potency.

Assay Workflow Visualization

AssayWorkflow Library Purified Isoxazole Derivative Library (>95%) Split Assay Triage Library->Split Enzyme In Vitro Enzyme Assay (COX-1 / COX-2 Kit) Split->Enzyme Target Affinity Cell Cellular Viability Assay (MTS Assay on Hep3B/LX-2) Split->Cell Phenotypic Screening Data1 Calculate IC50 & Selectivity Index Enzyme->Data1 Data2 Determine Cytotoxicity & Therapeutic Window Cell->Data2 Lead Lead Compound Selection for In Vivo Studies Data1->Lead Data2->Lead

Figure 2: Biological screening cascade for newly synthesized isoxazole derivatives.

References

  • ChemScene. "377053-86-6 | Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate". ChemScene.
  • National Institutes of Health (PMC). "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents". NIH.gov.
  • An-Najah National University. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents". Najah.edu.
  • National Institutes of Health (PMC). "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability". NIH.gov.

Sources

Application

Application Note: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals requires versatile, highly functionalized building blocks that can be rapidly diversified to screen for biological activity. Methyl 3-(4-bromophenyl)isox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires versatile, highly functionalized building blocks that can be rapidly diversified to screen for biological activity. Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a privileged scaffold in this domain. Isoxazole derivatives have emerged as critically important structural motifs in medicinal chemistry, materials science, and agrochemical research[1]. This application note provides a comprehensive technical guide for researchers and drug development professionals on utilizing this specific compound. We detail field-proven protocols for C5-ester amidation and C3-aryl cross-coupling, emphasizing the mechanistic causality behind each experimental choice to ensure robust, self-validating workflows.

The Isoxazole Scaffold in Agrochemicals

The isoxazole moiety is a key pharmacophore in a range of commercial herbicides and fungicides due to its favorable metabolic stability and its ability to interact with specific biological targets[2]. In herbicidal applications, isoxazole-containing compounds (such as isoxaflutole) often function by competitively inhibiting crucial plant enzymes, leading to weed demise and crop protection[2].

A primary target for these compounds is 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of plastoquinones and tocopherols, leading to the characteristic "bleaching" of susceptible weeds.

HPPD_Pathway Tyr Tyrosine HPPA HPPA Tyr->HPPA HGA Homogentisate HPPA->HGA Catalysis HPPD HPPD Enzyme HPPD->HPPA PQ Plastoquinone HGA->PQ Death Weed Bleaching PQ->Death Depletion Isoxazole Isoxazole Agrochemical Isoxazole->HPPD Inhibition

Mechanism of action: Isoxazole-mediated HPPD inhibition leading to weed bleaching.

Strategic Utility and Derivatization Workflow

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is uniquely positioned for divergent synthesis due to two orthogonal reactive sites:

  • The C5-Methyl Ester : The inherent reactivity of the 5-ester functionality allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of complex isoxazole-based agrochemicals[2].

  • The C3-(4-Bromophenyl) Group : The aryl bromide serves as an ideal handle for palladium-catalyzed cross-coupling reactions, allowing researchers to extend the

    
    -system or tune the lipophilicity (
    
    
    
    ) of the molecule—a critical factor for cuticular penetration in plants and fungi.

Workflow cluster_0 C3 Functionalization cluster_1 C5 Functionalization SM Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Hydrolysis Ester Hydrolysis (LiOH) SM->Hydrolysis Biaryl Extended Biaryl Isoxazoles Suzuki->Biaryl Agro Novel Agrochemical Candidates Biaryl->Agro Amidation Amidation (SOCl2, R-NH2) Hydrolysis->Amidation Carboxamide Isoxazole-5-carboxamides Amidation->Carboxamide Carboxamide->Agro

Synthetic workflow for the derivatization of the isoxazole scaffold.

Protocol 1: Synthesis of Isoxazole-5-carboxamides

The conversion of the ester to a carboxamide is a significant step in agrochemical development. The amide functionality is present in numerous bioactive compounds, offering fundamentally different solubility, metabolic stability, and hydrogen-bonding properties compared to the parent ester[2].

Step-by-Step Methodology

Phase 1: Saponification

  • Reaction Setup : Dissolve Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and

    
    .
    
    • Causality: THF ensures the hydrophobic isoxazole remains in solution, while water solvates the lithium hydroxide base, creating a homogeneous environment for nucleophilic attack.

  • Reagent Addition : Add LiOH·

    
     (2.0 eq) and stir at room temperature for 4 hours.
    
  • Workup : Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the 3-(4-bromophenyl)isoxazole-5-carboxylic acid. Filter and dry under vacuum.

Phase 2: Acid Chloride Formation & Amidation

  • Activation : Suspend the dried carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (

    
    , 1.5 eq) dropwise.
    
  • Reflux : Heat the mixture to 110°C (reflux).

    • Causality: Toluene is a non-coordinating solvent that allows for a high reflux temperature. This heat drives off the gaseous byproducts (

      
       and HCl), shifting the equilibrium entirely to the acyl chloride product according to Le Chatelier's principle[2].
      
  • Amidation : Cool the crude acyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonia (or a substituted primary amine) with vigorous stirring, maintaining the temperature below 10°C[2].

    • Causality: The low temperature is critical to control the highly exothermic nucleophilic acyl substitution, preventing the degradation of the delicate isoxazole ring and minimizing the formation of secondary amides.

Validation Checkpoint:

  • Visual : During activation, the cessation of gas evolution indicates complete acyl chloride formation.

  • Spectroscopic : Analyze the isolated product via IR spectroscopy. The ester carbonyl stretch (

    
    1730 cm
    
    
    
    ) will completely disappear, replaced by the characteristic amide I band (
    
    
    1650 cm
    
    
    ) and N-H stretching bands (
    
    
    3200-3400 cm
    
    
    ). This confirms structural integrity without requiring immediate NMR access.

Protocol 2: C3-Aryl Functionalization via Suzuki-Miyaura Coupling

To enhance the cuticular penetration of the agrochemical, researchers often extend the aromatic system. Isoxazolines and isoxazoles have gained great attention in the field of agrochemical development[3], and modifying the 4-bromophenyl group allows for precise tuning of the molecule's


.
Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask, combine Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 eq), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), and

    
     (2.0 eq).
    
  • Solvent Addition : Add a 4:1 mixture of 1,4-Dioxane and

    
    .
    
    • Causality: The biphasic nature is critical. Dioxane provides excellent solubility for the bromophenyl isoxazole, while water dissolves the inorganic base, generating the hydroxide/carbonate ions necessary to activate the boronic acid into a reactive, electron-rich boronate complex.

  • Degassing : Purge the solution with

    
     for 15 minutes.
    
    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) catalyst species.

  • Catalyst Addition : Add

    
     (0.05 eq) under a stream of 
    
    
    
    . Heat the mixture to 90°C for 12 hours.
    • Causality:

      
       is chosen over standard 
      
      
      
      because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst degradation at elevated temperatures.

Validation Checkpoint:

  • Chromatographic : Monitor via TLC (Hexanes/EtOAc 3:1). The cross-coupled product will appear as a new, highly UV-active spot (due to the extended conjugated biaryl system) with a lower

    
     than the starting bromide.
    

Quantitative Data: Optimization of Cross-Coupling

To ensure maximum atom economy and yield, the Suzuki coupling conditions for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate were optimized. The table below summarizes the causality behind catalyst and solvent selection.

EntryCatalyst SystemBaseSolvent SystemTemperature (°C)Yield (%)
1


Toluene/

9065
2


THF/

7074
3

/ SPhos

Toluene10088
4


1,4-Dioxane/

90 92

Data Interpretation: Entry 4 provides the optimal balance. The bidentate ligand (dppf) prevents catalyst decomposition, while the 1,4-Dioxane/


 solvent system ensures superior transmetalation efficiency compared to the less miscible Toluene/

system.

Conclusion

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate serves as a highly modular, privileged scaffold for agrochemical discovery. By utilizing the self-validating protocols detailed above, researchers can efficiently manipulate both the C5-ester and C3-aryl positions. This dual-functionalization strategy allows for the rapid generation of diverse isoxazole libraries, accelerating the discovery of novel, potent crop protection agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • BenchChem. "Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis".
  • MDPI. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches".
  • ACS Publications. "Isoxazoline: A Privileged Scaffold for Agrochemical Discovery".

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting the synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate"

Technical Support Center: Isoxazole Synthesis & Optimization Ticket ID: #ISX-377053 Subject: Troubleshooting the synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Synthesis & Optimization Ticket ID: #ISX-377053 Subject: Troubleshooting the synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in synthesizing Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6). This specific scaffold is constructed via a [3+2] dipolar cycloaddition (Huisgen reaction).

The primary failure modes for this reaction are:

  • Dimerization: Rapid self-reaction of the nitrile oxide intermediate to form a furoxan byproduct.

  • Regioselectivity: Competitive formation of the 3,4-isomer vs. the desired 3,5-isomer.

  • Precursor Instability: Incomplete formation of the hydroximoyl chloride.

This guide provides a self-validating protocol and a "Why is it failing?" troubleshooting module.

Module 1: The Core Protocol (Self-Validating Workflow)

To minimize variables, we utilize the direct generation method where the nitrile oxide is generated in situ from the hydroximoyl chloride.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision nodes where the reaction typically fails.

IsoxazoleSynthesis Start 4-Bromobenzaldehyde Oxime Aldoxime (Stable Solid) Start->Oxime NH2OH·HCl, Base Chloro Hydroximoyl Chloride (Must be Dry) Oxime->Chloro NCS, DMF (cat) NitOx Nitrile Oxide (Transient Species) Chloro->NitOx Et3N (Slow Addition) Dimer Furoxan Dimer (FAILURE: Yield Loss) NitOx->Dimer High Conc. (Fast Addition) Product Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate (TARGET) NitOx->Product [3+2] Cycloaddition + Alkyne Alkyne Methyl Propiolate (Dipolarophile) Alkyne->Product

Figure 1: Reaction logic flow. The critical control point is the transition from Hydroximoyl Chloride to Nitrile Oxide. High instantaneous concentration leads to Dimer (Red), while controlled release favors Product (Green).

Step-by-Step Methodology

Step 1: Chlorination (The "Activated" Precursor)

  • Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF (0.1 eq, catalyst), CHCl3 or DCM (Solvent).

  • Procedure: Dissolve oxime in solvent. Add catalytic DMF. Add NCS in portions at 0°C. Stir at RT for 2–4 hours.

  • Validation: TLC should show disappearance of oxime. The product (hydroximoyl chloride) is often a solid or oil that can be used directly after aqueous wash.

  • Why this matters: Using NCS/DMF is gentler than

    
     gas and prevents over-chlorination of the aromatic ring [1].
    

Step 2: Cycloaddition (The Critical Step)

  • Reagents: Hydroximoyl chloride (1.0 eq), Methyl propiolate (1.2 eq), Triethylamine (Et3N, 1.2 eq).

  • Setup: Dissolve hydroximoyl chloride and methyl propiolate in DCM (0.1 M concentration). Cool to 0°C.

  • Action: Dissolve Et3N in DCM. Add this solution dropwise over 2–4 hours (syringe pump recommended).

  • Why this matters: The base triggers the release of the Nitrile Oxide. If you add base too fast, the Nitrile Oxide concentration spikes, and it reacts with itself (dimerization) faster than with the alkyne [2].

Module 2: Troubleshooting & FAQs

Issue 1: "I am getting a low yield and a major byproduct."

Diagnosis: You are likely forming the Furoxan dimer (3,4-bis(4-bromophenyl)furoxan). Mechanism: Nitrile oxides are unstable dipoles. In the absence of a dipolarophile (or if the dipole concentration is too high), they undergo [3+2] dimerization. Corrective Action:

  • Dilution: Increase solvent volume.

  • Slow Addition: Use a syringe pump to add the base (Et3N) over 4–6 hours. This ensures the nitrile oxide is consumed by the alkyne immediately upon generation ("High Dilution Principle") [3].

  • Excess Dipolarophile: Increase Methyl Propiolate to 1.5–2.0 equivalents.

Issue 2: "I am unsure about the Regioselectivity (3,5 vs 3,4)."

Diagnosis: Reaction with monosubstituted alkynes can yield two isomers. Technical Insight: Methyl propiolate is an electron-deficient alkyne. The reaction is dominated by electronic orbital control (LUMO of alkyne / HOMO of dipole). This strongly favors the 3,5-disubstituted product (your target) [4]. Validation:

  • 3,5-isomer (Target): The isoxazole ring proton (

    
    ) typically appears as a singlet around 6.9 – 7.3 ppm  in 
    
    
    
    NMR.
  • 3,4-isomer (Impurity): The

    
     proton is more deshielded (adjacent to Oxygen) and typically appears downfield, often 8.0 – 8.5 ppm .
    
  • If you see a singlet >8.0 ppm, you have the wrong isomer.

Issue 3: "The chlorination reaction (Step 1) is stuck."

Diagnosis: Old NCS or wet solvent. Corrective Action:

  • Catalysis: Ensure you added DMF. It forms a Vilsmeier-Haack type intermediate that accelerates the reaction.

  • Reagent Check: NCS degrades over time. Recrystallize from benzene/hexane or buy fresh.

  • Alternative: If NCS fails, use Sodium Hypochlorite (bleach) in a biphasic system (DCM/Water) with catalytic HCl. This generates the nitrile oxide and chlorinates in one pot (The "Bleach Method"), though it is harsher [5].

Module 3: Characterization Data (Reference Standards)

Use this table to validate your isolated product.

FeatureExpected Signal (CDCl3)Structural Assignment
1H NMR

3.98 (s, 3H)
Ester Methyl (

)
1H NMR

7.20 (s, 1H)
Isoxazole Ring Proton (

)
1H NMR

7.60 - 7.70 (m, 4H)
Aromatic Protons (4-Bromophenyl)
13C NMR

~52.0
Methyl Carbon
13C NMR

~103.0
Isoxazole

13C NMR

~158.0
Ester Carbonyl

Note: Chemical shifts may vary slightly (± 0.2 ppm) depending on concentration and solvent acidity.

References

  • Liu, K. et al. (2018). "Scalable Synthesis of Hydroximoyl Chlorides using NCS/DMF." Journal of Organic Chemistry.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Basel, Y.[1][2] & Hassner, A. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Convenient System for the Generation of Nitrile Oxides." Synthesis.

  • Ponti, A. & Molteni, G. (2006).[3] "DFT-HSAB Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions." Chemistry – A European Journal.[3]

  • Lee, G.A. (2013). "Synthesis of Isoxazoles via Nitrile Oxide Cycloadditions." Current Organic Chemistry.

Sources

Optimization

"optimizing 1,3-dipolar cycloaddition for 3-aryl isoxazole synthesis"

Topic: Optimizing 1,3-Dipolar Cycloaddition for 3-Aryl Isoxazole Synthesis Status: Operational | Role: Senior Application Scientist Introduction: The "Hidden" Complexity of Isoxazoles Welcome to the Isoxazole Synthesis O...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing 1,3-Dipolar Cycloaddition for 3-Aryl Isoxazole Synthesis

Status: Operational | Role: Senior Application Scientist

Introduction: The "Hidden" Complexity of Isoxazoles

Welcome to the Isoxazole Synthesis Optimization Hub. While the [3+2] cycloaddition between a nitrile oxide and an alkyne appears straightforward on paper, the practical reality is often plagued by dimerization (furoxan formation), poor regiocontrol (3,5- vs. 3,4-isomers), and energetic hazards.

This guide moves beyond standard textbook mechanisms. We focus on the kinetic competition between the desired cycloaddition and the parasitic dimerization of the dipole. The protocols below are designed to maximize the effective concentration of the dipole in the presence of the dipolarophile, ensuring the reaction pathway favors the isoxazole.

Module 1: The Dipole – Mastering In Situ Generation

Core Challenge: Nitrile oxides are unstable high-energy intermediates. If they accumulate, they dimerize into furoxans via a stepwise diradical mechanism, killing your yield and creating safety hazards.

The Protocol: Chlorination-Dehydrohalogenation

The most robust method for generating 3-aryl nitrile oxides is the dehydrohalogenation of hydroximoyl chlorides.

Reagents:

  • Precursor: Aryl aldoxime (Ar-CH=NOH).

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is superior to Cl₂ gas or bleach for bench-scale precision.

  • Base: Triethylamine (Et₃N) or DIPEA.

Step-by-Step Optimization
  • Chlorination (The "Safe" Step): Dissolve aldoxime in DMF or DMF/Chloroform (1:5). Add NCS (1.1 equiv) at 25°C.

    • Expert Insight: If the reaction is sluggish, add a catalytic amount of HCl gas (generated from acetyl chloride + MeOH) to initiate the radical chain or electrophilic substitution.

  • Dipole Generation (The "Critical" Step):

    • Do NOT add base to the hydroximoyl chloride unless the dipolarophile (alkyne) is already present in large excess.

    • Slow Addition: Dissolve the base in solvent and add it via syringe pump over 4–6 hours. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring reaction with the alkyne (cycloaddition) over reaction with itself (dimerization).

Visualization: The Kinetic Fork

The following diagram illustrates the critical divergence point between success (Isoxazole) and failure (Furoxan).

G cluster_0 Precursor Phase cluster_1 Active Dipole Phase cluster_2 Product vs. Byproduct Aldoxime Aldoxime (Ar-CH=NOH) HOCl Hydroximoyl Chloride Aldoxime->HOCl + NCS (Chlorination) NitOx Nitrile Oxide (Ar-C≡N+-O-) HOCl->NitOx + Base (-HCl) Isoxazole 3,5-Isoxazole (Target) NitOx->Isoxazole + Alkyne (k_cyclo >> k_dimer) Furoxan Furoxan Dimer (Dead End) NitOx->Furoxan x2 (Dimerization) (If [Alkyne] is low)

Caption: Kinetic competition pathway. Success depends on maximizing the k_cyclo rate relative to k_dimer.

Module 2: Regioselectivity – 3,5 vs. 3,4

Core Challenge: Thermal cycloaddition with terminal alkynes typically yields a mixture, favoring the 3,5-isomer (steric/electronic control) but often contaminated with the 3,4-isomer.

Strategy A: Thermal Control (Steric/Electronic)

For electron-deficient alkynes (e.g., methyl propiolate), the 3,5-isomer is heavily favored due to LUMO(dipole)-HOMO(dipolarophile) interactions.

  • Troubleshooting: If you observe 3,4-isomers with electron-rich alkynes (e.g., phenylacetylene), thermal methods are insufficient.

Strategy B: Copper(I) Catalysis (The "Click" Isoxazole)

Similar to the famous azide-alkyne click reaction (CuAAC), Copper(I) catalyzes the reaction of nitrile oxides with terminal alkynes to yield exclusively the 3,5-disubstituted isoxazole.

Mechanism: The reaction proceeds via a copper acetylide intermediate, which reacts with the nitrile oxide (or its precursor) in a stepwise metallacycle mechanism, completely bypassing the concerted thermal pathway that allows for 3,4-isomer formation.

Recommended Protocol (Hansen-Fokin Conditions):

  • Solvent: t-BuOH/Water (1:1).

  • Catalyst: CuSO₄·5H₂O (1 mol%) + Sodium Ascorbate (5 mol%).

  • Procedure: Add alkyne and hydroximoyl chloride. Add base (KHCO₃) last to generate the dipole slowly in the presence of the active copper acetylide.

Data: Regioselectivity Comparison
ConditionAlkyne TypeMajor IsomerRatio (3,5 : 3,4)Notes
Thermal (Reflux) Electron-Deficient (Ester)3,5~90:10Driven by FMO electronics.
Thermal (Reflux) Electron-Rich (Alkyl/Aryl)Mixed~60:40Poor selectivity; difficult separation.
Cu(I) Catalysis Terminal (Any)3,5 >99:1 Mechanism change to metallacycle.
Ru(II) Catalysis Terminal3,4>95:5Rare; use Cp*RuCl(cod) if 3,4 is desired.

Module 3: Advanced Methodologies – Continuous Flow

Core Challenge: Safety. Nitrile oxides are energetic. Accumulating grams of unstable intermediates in a batch reactor is a risk for runaway exothermic decomposition.

The "Telescoped" Flow Solution

Flow chemistry allows the generation and consumption of the nitrile oxide to happen in seconds, keeping the "active inventory" of hazardous material negligible.

Workflow:

  • Stream A: Aldoxime + NCS (in DMF).

  • Reactor Coil 1: 40°C, Residence time 10 min (Chlorination).

  • Stream B: Base (Et₃N) + Alkyne.

  • Reactor Coil 2: 60–80°C, Residence time 20 min (Cycloaddition).

  • Output: Pure Isoxazole (Furoxan formation is suppressed by rapid mixing and heat transfer).

Flow cluster_inputs In1 Aldoxime + NCS R1 Coil 1: Chlorination (40°C, 10 min) In1->R1 In2 Base + Alkyne Mixer T-Mixer In2->Mixer R1->Mixer R2 Coil 2: Cycloaddition (80°C, 20 min) Mixer->R2 BPR Back Pressure Regulator R2->BPR Product 3-Aryl Isoxazole Collection BPR->Product

Caption: Telescoped continuous flow setup minimizing hazardous intermediate accumulation.

Troubleshooting Guide (FAQs)

Q1: I am seeing a large spot on TLC that is not my product or starting material. What is it?

  • Diagnosis: This is likely the furoxan dimer (3,4-diaryl-1,2,5-oxadiazole-2-oxide). It is the thermodynamic sink if the nitrile oxide cannot find an alkyne quickly enough.

  • Fix:

    • Increase the equivalents of alkyne (to 1.5–2.0 eq).

    • Decrease the rate of base addition (use a syringe pump over 8 hours).

    • Dilute the reaction mixture. Furoxan formation is second-order (rate

      
      ), while cycloaddition is first-order with respect to the dipole. Dilution penalizes the dimer more than the product.
      

Q2: My chlorination with NCS is stalled. The aldoxime is unreactive.

  • Diagnosis: DMF can sometimes suppress the radical initiation required for NCS chlorination if it's too "wet" or if the aldoxime is extremely electron-poor.

  • Fix: Add 5 mol% of HCl (gas or ethereal) or heat to 40°C. The reaction is autocatalytic (produces succinimide and HCl); it just needs a "kick" to start.

Q3: I need the 3,4-isomer, but I keep getting the 3,5-isomer.

  • Diagnosis: 1,3-dipolar cycloaddition naturally favors the 3,5-adduct due to steric hindrance at the 4-position.

  • Fix: You cannot use Copper catalysis. You must use Ruthenium catalysis (Cp*RuCl) or switch strategies to use a pre-functionalized enone followed by condensation with hydroxylamine, rather than a cycloaddition approach.

Q4: The reaction turns black and tars upon adding base.

  • Diagnosis: Rapid exothermic decomposition. Nitrile oxides are unstable.[1]

  • Fix: Lower the temperature to 0°C during base addition. Ensure your solvent is anhydrous; water can hydrolyze the nitrile oxide to a hydroxamic acid.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5] Past and Future. Angewandte Chemie International Edition.[3] Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2][6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.[6] Link

  • Dugan, E. C., et al. (2016). Origins of Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides.[2][3][4] Bioorganic & Medicinal Chemistry.[3][4][7] Link

  • Castellano, S., et al. (2019). Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies. Molecules.[2][3][4][5][7][8][9][10][11][12] Link

  • Mendel, D. S., et al. (2016). Handling Hazards Using Continuous Flow Chemistry: Synthesis of Isoxazoles. Organic Process Research & Development.[8] Link

Sources

Troubleshooting

"challenges in the purification of substituted isoxazole derivatives"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals struggling to isolate pure isoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals struggling to isolate pure isoxazole derivatives. The privileged nature of the isoxazole pharmacophore—found in blockbuster drugs like valdecoxib and leflunomide—makes it a high-value synthetic target. However, the 1,3-dipolar cycloadditions and Claisen-type condensations used to synthesize them often yield complex crude mixtures[1].

This guide deconstructs the causality behind these purification challenges and provides self-validating troubleshooting protocols to ensure high-purity isolation.

Visualizing the Purification Logic

IsoxazolePurification Start Crude Isoxazole Mixture Step1 Aqueous Workup Start->Step1 Cond1 Contains 1,3-Diketones? Step1->Cond1 BaseWash Mild Base Wash (5% NaHCO3) Cond1->BaseWash Yes AcidWash Mild Acid Wash (5% HCl) Cond1->AcidWash No Step2 Chromatographic Separation BaseWash->Step2 AcidWash->Step2 Cond2 Regioisomers Present? Step2->Cond2 SFC SFC or Gradient HPLC Cond2->SFC Yes (3,5- vs 5,3-) Flash Standard Silica Flash Cond2->Flash No (Furoxans/SMs only) Pure Pure Substituted Isoxazole SFC->Pure Flash->Pure

Decision tree for workup and purification of crude isoxazole mixtures.

Section 1: The Regioisomer Conundrum (3,5- vs. 5,3-Disubstitution)

Q: My 1,3-dipolar cycloaddition between a terminal alkyne and an in situ generated nitrile oxide yielded a mixture of regioisomers. Why does this happen, and how can I resolve them?

Scientist's Insight: In uncatalyzed 1,3-dipolar cycloadditions, regioselectivity is governed by frontier molecular orbital (FMO) interactions and the steric bulk of the reactants[1]. While terminal alkynes generally favor the 3,5-disubstituted isoxazole due to minimal steric hindrance at the 5-position, electronic effects can lead to the formation of the 5,3-regioisomer[2]. Because these isomers share identical molecular weights and highly similar dipole moments, standard normal-phase silica chromatography often fails to separate them effectively.

Resolution Strategy: Transition from standard silica to reversed-phase HPLC or Supercritical Fluid Chromatography (SFC). SFC is particularly powerful because subtle differences in the spatial arrangement of the substituents interact differently with the stationary phase under supercritical CO₂ conditions.

Table 1: Comparison of Chromatographic Techniques for Isoxazole Regioisomer Separation

TechniqueResolution PowerSolvent ConsumptionScalabilityBest Application
Normal-Phase Silica Low to ModerateHighExcellentSimple mixtures, differing polarities
Reversed-Phase HPLC HighHighGoodPolar isoxazoles, LC-MS profiling
SFC (Achiral/Chiral) Very HighLow (CO₂-based)ExcellentClosely eluting 3,5- vs 5,3-regioisomers

Protocol: Step-by-Step Chromatographic Separation of Isoxazole Regioisomers

  • Sample Profiling: Run an analytical LC-MS using a C18 column with a shallow gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes) to confirm the exact ratio of the 3,5- and 5,3-isomers.

  • Stationary Phase Selection: If reversed-phase LC shows a resolution (

    
    ) of <1.5, switch to analytical SFC using a chiral or specialized achiral column (e.g., Chiralpak AD-H or 2-Ethylpyridine).
    
  • Method Scaling: Once baseline separation is achieved analytically, scale up to preparative SFC. Maintain the exact co-solvent percentage (e.g., 15% Methanol in supercritical CO₂) and scale the flow rate proportionally to the column's cross-sectional area.

  • Self-Validation (Fraction Analysis): Collect fractions based on UV triggering (typically 254 nm for aryl-substituted isoxazoles). Verify the regiochemistry of the isolated fractions using 2D NMR (NOESY or HMBC) to confirm the spatial proximity of the isoxazole C4-proton to the respective substituents.

Section 2: Mitigating and Removing Furoxan Byproducts

Q: I am using a hydroximoyl chloride to generate my nitrile oxide in situ, but my crude NMR shows a significant byproduct that I identified as a furoxan. How do I remove it?

Scientist's Insight: Furoxans (1,2,5-oxadiazole 2-oxides) are the thermodynamic dimerization products of nitrile oxides[3]. When the generation of the nitrile oxide outpaces the rate of the 1,3-dipolar cycloaddition with the alkyne, the highly reactive nitrile oxide dipoles react with each other[4]. This is a classic kinetic vs. thermodynamic competition.

Resolution Strategy: Prevention is the best purification. Generate the nitrile oxide slowly by adding the base dropwise via a syringe pump to a solution containing both the hydroximoyl chloride and an excess of the alkyne. If furoxans still form, they can often be separated from the desired isoxazole by column chromatography or recrystallization, as they are generally less polar[3].

Protocol: Furoxan Removal via Selective Crystallization and Chromatography

  • Solvent Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., DCM or THF).

  • Trituration/Crystallization: If the target isoxazole is highly crystalline, dissolve the crude mixture in a minimal amount of hot ethanol. Slowly cool to room temperature, then to 4 °C. Furoxans often remain highly soluble in the mother liquor. Filter and wash the crystals with ice-cold ethanol.

  • Flash Chromatography (If crystallization fails): Load the crude mixture onto a silica gel column. Use a low-polarity isocratic solvent system (e.g., 5% to 10% Ethyl Acetate in Hexanes). The furoxan dimer typically elutes before the monomeric isoxazole product.

  • Self-Validation: Run a TLC plate of the isolated fractions. Furoxans typically lack the strong UV fluorescence quenching seen in highly conjugated 3,5-diarylisoxazoles. Confirm purity via ¹H NMR (look for the absence of the characteristic isoxazole C4-H singlet in the furoxan fractions).

Section 3: Unreacted Starting Materials and Ring Stability

Q: My Claisen-type condensation using a 1,3-diketone and hydroxylamine leaves unreacted diketone that co-elutes with my product. Can I just use a strong base wash to remove it?

Scientist's Insight: You must exercise extreme caution here. While 1,3-diketones are acidic (pKa ~9-11) and can theoretically be removed by washing with aqueous base, the isoxazole ring itself is highly sensitive to strongly basic conditions[3]. The N-O bond is relatively weak; under harsh basic conditions (especially with heating), the isoxazole ring can undergo deprotonation at the 3-position or general ring-opening to form cyanoketones[1].

Resolution Strategy: Use a mild, self-buffering basic wash to partition the diketone into the aqueous phase without destroying the isoxazole[3].

Table 2: Isoxazole Ring Stability Under Various Workup Conditions

Reagent / ConditionIsoxazole StabilityCausality / Mechanism
5% Aqueous NaHCO₃ StableMildly basic; insufficient to cleave the N-O bond.
1M Aqueous NaOH Moderately LabileCan induce ring-opening, especially in 3-unsubstituted isoxazoles.
H₂ / Pd/C (Reductive) Highly LabileCatalytic hydrogenation readily cleaves the weak N-O bond.
5% Aqueous HCl StableIsoxazoles are generally stable to dilute aqueous acids during workup.

Protocol: Chemoselective Workup for 1,3-Diketone Removal

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Mild Base Wash: Wash the organic layer with 3 equal volumes of 5% aqueous Sodium Bicarbonate (NaHCO₃). The mild base will deprotonate the unreacted 1,3-diketone, driving it into the aqueous layer, while leaving the isoxazole intact[3].

  • Acid Wash (Optional): If excess hydroxylamine was used in the synthesis, follow with a wash using 5% aqueous HCl. Hydroxylamine is basic and will be protonated and extracted into the aqueous phase[3].

  • Self-Validation (Drying and Concentration): Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Run a crude ¹H NMR; the characteristic enol-proton peak of the 1,3-diketone (typically around 15-16 ppm) should be completely absent.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Benchchem. 1

  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem. Benchchem. 3

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al₂O₃ surface under ball-milling conditions - RSC Publishing. RSC. 4

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. Sciforum. 2

Sources

Optimization

Technical Support Center: Isoxazole Synthesis via Nitrile Oxides

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ISOX-NO-001 Subject: Troubleshooting Byproducts, Regioselectivity, and Yield Optimization Welcome to the Isoxazole Synthesis Helpdesk You are likely here...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: ISOX-NO-001 Subject: Troubleshooting Byproducts, Regioselectivity, and Yield Optimization

Welcome to the Isoxazole Synthesis Helpdesk

You are likely here because your 1,3-dipolar cycloaddition (Huisgen reaction) didn't go as planned. Instead of the clean isoxazole scaffold required for your fragment-based drug design or natural product synthesis, you are seeing low yields, unexpected spots on your TLC, or inseparable mixtures.

This guide treats your synthesis as a kinetic competition . The nitrile oxide dipole is a high-energy species that wants to stabilize itself. Your job is to force it to stabilize via cycloaddition with your alkyne, rather than destroying itself via dimerization or rearrangement.

Critical Issue: The "Furoxan" Dimerization

Symptom: You observe a major byproduct that is often crystalline and moves slightly slower or faster than your expected product on silica. Mass spec shows a peak at


.

Diagnosis: Your nitrile oxide has dimerized to form a furoxan (1,2,5-oxadiazole-2-oxide) .[1][2] This is the most common failure mode. It occurs when the concentration of the nitrile oxide is too high relative to the reaction rate with the dipolarophile (alkyne).

The Mechanism of Failure

Nitrile oxides are ambiphilic. In the absence of a sufficient trap (your alkyne), two molecules of nitrile oxide react in a head-to-head fashion.

Troubleshooting Protocol
VariableAdjustmentWhy? (The Science)
Addition Rate Use a Syringe Pump Kinetic Control: By adding the precursor (or base) slowly over 4–8 hours, you keep the steady-state concentration of the nitrile oxide low. This statistically favors the collision with the alkyne (present in excess) over the collision with another nitrile oxide.
Stoichiometry Increase Alkyne (2–5 equiv) Le Chatelier’s principle. Flooding the media with dipolarophile increases the rate of the desired cycloaddition (

).
Temperature Increase Temperature Counter-intuitive, but dimerization is often favored at lower temperatures (lower activation energy). Heating (e.g., refluxing toluene) can favor the cycloaddition activation barrier, provided your dipole doesn't rearrange (see Section 4).

Regioselectivity: 3,5- vs. 3,4-Substitution

Symptom: You isolated the product, but NMR indicates a mixture of isomers or the wrong substitution pattern.

The Rule of Thumb:

  • Terminal Alkynes: Strongly favor 3,5-disubstituted isoxazoles (steric and electronic control).

  • Internal Alkynes: Often yield mixtures (3,4- and 3,5-), making separation difficult.

Decision Matrix for Regiocontrol

Regioselectivity Start Select Alkyne Type Terminal Terminal Alkyne (R-C≡C-H) Start->Terminal Internal Internal Alkyne (R-C≡C-R') Start->Internal Result35 3,5-Isoxazole (Major Product) Terminal->Result35 Thermal/Base (Standard) RuCat Ruthenium Catalysis (Cp*RuCl(cod)) Terminal->RuCat Invert Regio ResultMix Mixture of 3,4- and 3,5- Internal->ResultMix Thermal Internal->RuCat Improved Control Result34 3,4-Isoxazole (Inverted Selectivity) RuCat->Result34

Figure 1: Decision tree for controlling regioselectivity based on substrate and catalyst choice.

Expert Tip: If you absolutely need the 3,4-isomer from a terminal alkyne, you cannot rely on standard thermal cycloaddition. You must use a Ruthenium catalyst (e.g., [Cp*RuCl(cod)]) which directs the reaction via a metallacycle intermediate, similar to RuAAC in click chemistry.

Advanced Troubleshooting: Rearrangements & Hydrolysis

Symptom: Low mass balance, formation of ureas, carbamates, or nitriles.

Scenario A: The "Isocyanate" Rearrangement

If you heat too aggressively (>110°C) to force a sluggish reaction, the nitrile oxide can undergo a rearrangement to an isocyanate (


).
  • Detection: IR stretch at ~2270 cm⁻¹.

  • Outcome: If water or amines are present, this isocyanate turns into a urea or carbamate impurity.

  • Fix: Lower temperature and use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the cycloaddition without thermal forcing.
Scenario B: Hydrolysis to Nitrile

Symptom: You recover the nitrile (


) corresponding to your starting oxime.
  • Cause: Your chlorination failed, or the nitrile oxide was dehydrated.

  • Fix: Ensure anhydrous conditions. If using the NCS/Et3N method, ensure your NCS is fresh (white, not yellow).

Standardized Experimental Protocols

Method A: The "Slow Addition" Standard (NCS/Et3N)

Best for: General synthesis, avoiding dimerization.

  • Chlorination: Dissolve Aldoxime (1.0 equiv) in DMF or DCM. Add N-Chlorosuccinimide (NCS, 1.1 equiv). Stir at RT for 1–2 h to form the hydroximoyl chloride. Check conversion by TLC.

  • Preparation: In a separate flask, dissolve Alkyne (1.5–3.0 equiv) in solvent (DCM or Toluene).

  • Cycloaddition: Dissolve Triethylamine (Et3N, 1.2 equiv) in a syringe.

  • Execution: Add the Et3N solution to the reaction mixture very slowly via syringe pump (over 4–6 hours).

  • Workup: Wash with water (to remove succinimide and salts), dry, and concentrate.

Method B: The "Green" Oxidative Method (Hypervalent Iodine)

Best for: Acid-stable substrates, avoiding halogenated reagents.

  • Setup: Dissolve Aldoxime (1.0 equiv) and Alkyne (2.0 equiv) in MeOH or MeOH/H2O (9:1).

  • Reaction: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Phenyliodine diacetate (PIDA) (1.1 equiv) portion-wise over 30 minutes.

  • Mechanism: The hypervalent iodine oxidizes the oxime directly to the nitrile oxide in situ.

  • Note: This reaction is often faster but requires the substrate to tolerate the acidic byproducts of the iodine reagent.

Visualizing the Competitive Pathways

The following diagram illustrates the fate of the nitrile oxide intermediate. Your goal is to maximize the green path and minimize the red paths.

ReactionPathways Oxime Aldoxime Precursor (R-CH=N-OH) NitOx NITRILE OXIDE [R-C≡N⁺-O⁻] Oxime->NitOx Oxidation (NCS/Base or PIDA) Isoxazole Isoxazole Product (Target) NitOx->Isoxazole + Alkyne (Cycloaddition) Furoxan Furoxan Dimer (Major Byproduct) NitOx->Furoxan Dimerization (High Conc.) Isocyanate Isocyanate (Thermal Rearrangement) NitOx->Isocyanate Heat (>110°C) Nitrile Nitrile (Dehydration/Hydrolysis) NitOx->Nitrile H2O / Poor Reagents

Figure 2: Competitive reaction pathways in nitrile oxide cycloadditions.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Mendel, D. S., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.[7] Organic & Biomolecular Chemistry.[4][5][8][9][10] Link

  • Gimo, A., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.[10] Organic Letters.[4] Link

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[7] Journal of the American Chemical Society. Link

Sources

Troubleshooting

"how to increase the yield of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate synthesis"

Ticket ID: ISOX-3-5-YIELD-OPT Topic: Increasing yield of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division System Architecture: The Synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-3-5-YIELD-OPT Topic: Increasing yield of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Architecture: The Synthetic Pathway

To troubleshoot yield, we must first visualize the competing pathways. The synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate typically proceeds via a [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.

The Reaction Logic[1]
  • Precursor: 4-Bromobenzaldehyde oxime.

  • Activation: Chlorination to the hydroximoyl chloride (using NCS).

  • Dipole Generation: Dehydrohalogenation (using Base) to form the Nitrile Oxide in situ.

  • Cycloaddition: Reaction with Methyl Propiolate to form the isoxazole core.

Diagnostic Workflow (Pathway Visualization)

The following diagram illustrates the "Happy Path" (Blue) versus the "Failure Modes" (Red) that kill your yield.

IsoxazoleSynthesis Oxime 4-Bromobenzaldehyde Oxime Chlorination Step 1: Chlorination (NCS/DMF) Oxime->Chlorination Chlorooxime Hydroximoyl Chloride Chlorination->Chlorooxime Base Step 2: Base Addition (Et3N) Chlorooxime->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide Target TARGET: Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate NitrileOxide->Target Path A: [3+2] Cycloaddition (Favored by Cu(I) or EWG) Regioisomer IMPURITY: 3,4-Isomer NitrileOxide->Regioisomer Path B: Wrong Orientation Furoxan MAJOR YIELD KILLER: Furoxan Dimer NitrileOxide->Furoxan Path C: Dimerization (Low Alkyne Conc.) Alkyne Methyl Propiolate (Dipolarophile)

Figure 1: Reaction pathway analysis. Path C (Dimerization) is the most common cause of yields <50%.

Troubleshooting Modules (Root Cause Analysis)

Module A: The "Furoxan" Trap (Low Yield / Precipitate Formation)

Symptom: The reaction mixture becomes cloudy or precipitates a solid that is not your product. Yield is 30-40%. Root Cause: The nitrile oxide intermediate is unstable. If it cannot find an alkyne molecule immediately, it reacts with itself to form a Furoxan dimer (1,2,5-oxadiazole-2-oxide). The Fix:

  • High Dilution of Dipole: Do not add the base all at once. The base generates the nitrile oxide.[1]

  • Excess Dipolarophile: Maintain a high local concentration of Methyl Propiolate relative to the nitrile oxide.

  • Protocol Adjustment: Add the base (Et3N) via syringe pump over 4–6 hours into a solution containing both the hydroximoyl chloride and the alkyne.

Module B: Regioselectivity Issues (3,5- vs 3,4-Isomer)

Symptom: NMR shows a mixture of isomers. The 5-carboxylate (Target) is usually favored by electronics, but the 3,4-isomer can form as a minor impurity (5–15%). Root Cause: Methyl propiolate is an electron-deficient alkyne. While this naturally favors the 3,5-product due to orbital coefficient matching (HOMO-LUMO interaction), thermal conditions are not perfectly selective. The Fix:

  • Copper Catalysis (Click Chemistry): Utilizing Cu(I) forces the reaction to be 100% regioselective for the 3,5-isomer. This is analogous to the famous CuAAC reaction for triazoles.

Module C: Incomplete Chlorination

Symptom: Starting material (Oxime) remains; reaction stalls. Root Cause: NCS (N-Chlorosuccinimide) can be old or the reaction lacks initiation. The Fix:

  • Use fresh NCS.

  • Catalytic DMF (if using DCM as solvent) or simply run in DMF.

  • Visual Check: The reaction should turn transiently yellow/green. If no color change, heat to 40°C briefly to initiate radical chlorination.

Protocol Optimization: The High-Yield "Golden" Method

This protocol integrates Cu(I) catalysis to ensure regioselectivity and Slow Addition to prevent dimerization.

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
4-Br-Benzaldehyde Oxime Precursor1.0Dry thoroughly before use.
NCS Chlorinating Agent1.1Recrystallize if yellow/brown.
Methyl Propiolate Dipolarophile1.5Excess drives kinetics vs. dimerization.
Triethylamine (Et3N) Base1.2Dilute in solvent for slow addition.
CuSO4 · 5H2O Catalyst Precursor0.110 mol% loading.
Sodium Ascorbate Reductant0.2Generates active Cu(I) in situ.
Solvent Medium--t-BuOH/Water (1:1) or DCM (if non-catalyzed).
Step-by-Step Procedure

Step 1: Preparation of Hydroximoyl Chloride

  • Dissolve 4-bromobenzaldehyde oxime (1.0 equiv) in DMF (5 mL/mmol).

  • Add NCS (1.1 equiv) portion-wise at room temperature.

  • Checkpoint: Monitor by TLC. The oxime spot should disappear. If the reaction is sluggish, heat to 45°C for 30 mins.

  • Once complete, dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na2SO4, and concentrate. Note: Hydroximoyl chlorides are skin irritants; handle with care.

Step 2: The Cycloaddition (Copper-Catalyzed)

  • Dissolve the isolated Hydroximoyl Chloride (from Step 1) and Methyl Propiolate (1.5 equiv) in a 1:1 mixture of t-BuOH/Water (approx. 0.2 M concentration).

  • Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%).

  • Critical Step: Add NaHCO3 (Solid, 1.2 equiv) or dilute Et3N slowly to the mixture.

    • Why? The base deprotonates the chloride to form the nitrile oxide. The Cu(I) immediately captures it and the alkyne to form the metallacycle, releasing the isoxazole.

  • Stir at room temperature for 4–8 hours.

  • Workup: Dilute with water. The product often precipitates as a clean solid. If not, extract with EtOAc.

Step 3: Purification

  • Recrystallization: The target ester is highly crystalline. Recrystallize from Ethanol or Ethanol/Heptane .

  • Yield Expectation: >85% (compared to ~50% for thermal non-catalyzed methods).

FAQ: Common User Issues

Q: Can I run this as a "One-Pot" reaction without isolating the chloride? A: Yes. You can chlorinate with NCS in DMF, then add the alkyne and base directly to the same flask. However, the Cu(I) catalyst works best in aqueous/alcohol mixtures (t-BuOH/H2O). If you stay in DMF (thermal method), you must use the slow-addition of base technique to avoid dimerization.

Q: My product has a melting point lower than reported (Reported: ~138-140°C). Why? A: This indicates contamination with the 3,4-regioisomer or traces of furoxan . The 3,4-isomer is difficult to separate by standard flash chromatography. Recrystallization from hot Ethanol is the best way to enrich the pure 3,5-isomer.

Q: Why not use Sodium Hypochlorite (Bleach) instead of NCS? A: Bleach is a valid green alternative for generating the nitrile oxide directly from the oxime. However, for brominated substrates, NCS provides better stoichiometric control. Bleach can sometimes lead to over-oxidation or hydrolysis of the forming methyl ester if the pH isn't strictly controlled.

References & Grounding

  • Regioselectivity in Isoxazole Synthesis:

    • Himo, F., et al. (2005).[2] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[3] (Explains the mechanism of Cu-catalyzed regioselectivity).

  • General Protocol for 3,5-Disubstituted Isoxazoles:

    • Tang, S., et al. (2009).[2][4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.[2][4]

  • Preventing Dimerization (Furoxan):

    • Basel, Y., & Hassner, A. (1997). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine as a convenient reagent system for the synthesis of nitrile oxides. Synthesis.[2][4][5][6][7][8][9][10][11] (Discusses kinetic control of nitrile oxides).

  • Target Molecule Data (Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate):

    • ChemScene Compound Database: CAS 377053-86-6.[12]

Sources

Optimization

"separation of regioisomers in isoxazole synthesis"

Status: Operational | Tier: Level 3 Technical Support Subject: Separation of Regioisomers in Isoxazole Synthesis (3,5- vs. 3,4-disubstituted) Welcome to the Isoxazole Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Separation of Regioisomers in Isoxazole Synthesis (3,5- vs. 3,4-disubstituted)

Welcome to the Isoxazole Support Center.

You are likely here because your 1,3-dipolar cycloaddition (nitrile oxide + alkyne/alkene) yielded an inseparable mixture of regioisomers. The separation of 3,5- and 3,4-disubstituted isoxazoles is a notorious bottleneck in heterocyclic chemistry due to their nearly identical polarity and boiling points.

This guide treats your purification challenge as a system failure that can be debugged using Diagnostics (Identification) , Patching (Separation) , or System Re-architecture (Synthesis Control) .

Module 1: Diagnostics & Identification

Objective: Conclusively distinguish regioisomers before attempting separation. Relying on


 values alone is the primary cause of user error in this workflow.
1.1 The NMR Signature Protocol

Isoxazole protons and carbons exhibit distinct shifts depending on their position relative to the oxygen and nitrogen atoms. Use this lookup table to tag your isomers.

Feature3,5-Disubstituted (Major Thermal) 3,4-Disubstituted (Minor Thermal) Mechanistic Reason

H NMR (Ring Proton)

6.0 – 6.8 ppm (Singlet)

8.0 – 9.0 ppm (Singlet)
The H-5 proton (in 3,4-isomer) is adjacent to Oxygen, causing significant deshielding compared to H-4.

C NMR (Ring Carbon)
C4:

100 – 105 ppm
C5:

155 – 165 ppm
C5 is directly attached to Oxygen (deshielded); C4 is not.
NOESY / ROESY Strong correlation between R-5 and H-4 .Strong correlation between R-4 and H-5 .Spatial proximity confirms substitution pattern.
1.2 Diagnostic Workflow (Graphviz)

Use this logic flow to determine your mixture status.

IsoxazoleID Start Crude Reaction Mixture TLC TLC Analysis (Std. Hex/EtOAc) Start->TLC SingleSpot Single Spot Visible? TLC->SingleSpot NMR 1H NMR Analysis SingleSpot->NMR Yes (Deceptive) CoElution Co-eluting Isomers (Change Solvent System) SingleSpot->CoElution No (Rare) IsomerCheck Check 6.0-9.0 ppm region NMR->IsomerCheck Pure Pure Regioisomer (Proceed to QC) IsomerCheck->Pure Single Peak Mix Regioisomer Mixture (Proceed to Module 2) IsomerCheck->Mix Two Peaks (e.g., 1:4 ratio) CoElution->Mix

Module 2: Separation Protocols (The "Patch")

Objective: Resolve the mixture when resynthesis is not an option.

2.1 Chromatographic Troubleshooting

Standard silica gel (Normal Phase) often fails because the dipole moments of the isomers are too similar.

Protocol A: The "Pi-Pi" Interaction Shift

  • Issue: Co-elution in Hexane/Ethyl Acetate.

  • Solution: Switch the non-polar component to Toluene or Benzene .

  • Mechanism: The aromatic solvent interacts differently with the electron-deficient isoxazole ring depending on the substitution pattern (3,5 vs 3,4), often inducing a

    
    .
    
  • Recipe: Gradient elution 0%

    
     20% EtOAc in Toluene.
    

Protocol B: Shape Selectivity (Chiral Stationary Phases)

  • Issue: Isomers are achiral but inseparable on silica/C18.

  • Solution: Use Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H).[1]

  • Why it works: Even for achiral molecules, the "grooves" of the chiral stationary phase can discriminate based on the 3D shape (linear 3,5 vs "bent" 3,4 geometry).

  • Condition: SFC (Supercritical Fluid Chromatography) with CO

    
    /MeOH is the gold standard here.
    
2.2 Crystallization (Scalability Fix)

If your mixture is solid, fractional crystallization is superior to chromatography for >5g scales.

  • Dissolution: Dissolve crude in minimum hot EtOH or MeOH.

  • Seeding: If you have a trace of the pure major isomer (from a previous small-scale column), seed the solution at room temperature.

  • Discrimination: 3,5-disubstituted isomers typically pack better and crystallize first due to higher symmetry compared to the 3,4-isomers.

Module 3: Upstream Prevention (System Re-architecture)

Objective: Avoid the separation problem entirely by enforcing regiocontrol during synthesis.

The Problem: Uncatalyzed thermal 1,3-dipolar cycloaddition is governed by FMO (Frontier Molecular Orbital) theory and sterics, usually favoring the 3,5-isomer but rarely with >90:10 selectivity.

The Fix: Metal-Catalyzed Cycloaddition (MCC).

3.1 Catalyst Selection Matrix
Desired IsomerCatalyst System Mechanism Reference
3,5-Disubstituted Cu(I) / Cu(II) + Ascorbate Formation of Copper-Acetylide intermediate which directs the nitrile oxide attack.Himo et al. (2005) [1]
3,4-Disubstituted Cp*RuCl(cod) Ruthenium metallacycle intermediate directs the "reverse" addition.Grecian & Fokin (2008) [2]
3.2 Synthesis Decision Pathway (Graphviz)

RegioControl Inputs Alkyne + Nitrile Oxide Precursor Thermal Thermal/Uncatalyzed (Reflux) Inputs->Thermal Copper Cu(I) Catalysis (CuSO4/Ascorbate) Inputs->Copper Ruthenium Ru(II) Catalysis (Cp*Ru) Inputs->Ruthenium Mix Mixture (3,5 major) Thermal->Mix Cu_Cycle Cu-Acetylide Intermediate Copper->Cu_Cycle Ru_Cycle Ruthenacycle Intermediate Ruthenium->Ru_Cycle Prod35 3,5-Isoxazole (>98% Regio) Cu_Cycle->Prod35 Prod34 3,4-Isoxazole (>95% Regio) Ru_Cycle->Prod34

FAQ: Troubleshooting Specific Errors

Q: My reaction yields a byproduct that is neither 3,5 nor 3,4 isomer. It has no alkyne protons. A: This is likely a Furoxan (1,2,5-oxadiazole-2-oxide).

  • Cause: Dimerization of the nitrile oxide.[2] This happens when the dipole (nitrile oxide) concentration is too high relative to the dipolarophile (alkyne).

  • Fix: Use a syringe pump to add the nitrile oxide precursor slowly to the alkyne solution to keep its steady-state concentration low.

Q: I am using Cu(I) but still getting mixtures. A: Check your alkyne. Copper catalysis (CuAAC-like mechanism) works strictly for terminal alkynes . If you are using an internal alkyne, Cu(I) cannot form the copper-acetylide intermediate required for directing the regioselectivity. You must use Ruthenium or rely on electronic bias (e.g., electron-deficient alkynes).

Q: Can I convert the 3,4-isomer into the 3,5-isomer? A: Generally, no . The isoxazole ring is aromatic and thermally stable. Interconversion does not occur under standard conditions. You must separate or resynthesize.

References
  • Himo, F., et al. (2005).[3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[3]

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition, 47(43), 8285–8287.

  • Lipka, E., et al. (2017). "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A, 1505, 95-100.

  • Tang, S., et al. (2009).[3] "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Organic Letters, 11(17), 3982–3985.

Sources

Troubleshooting

"stability of the isoxazole ring under different reaction conditions"

Technical Support Ticket: ISOX-STAB-2026 Subject: Comprehensive Stability Profile & Troubleshooting for the Isoxazole Ring Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: ISOX-STAB-2026 Subject: Comprehensive Stability Profile & Troubleshooting for the Isoxazole Ring Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Deceptively Stable" Pharmacophore

Welcome to the Technical Support Center. You are likely here because your isoxazole-containing intermediate either vanished during hydrogenation, turned into a black tar under basic conditions, or failed to couple in a Suzuki reaction.

The isoxazole ring (1,2-oxazole) is a cornerstone of medicinal chemistry (e.g., Leflunomide, Valdecoxib). However, its stability is binary: it is robust under specific conditions but catastrophically fragile under others due to two structural Achilles' heels:

  • The Weak N-O Bond: Bond dissociation energy ~50-60 kcal/mol. Vulnerable to reduction.

  • The Acidic C3-Proton: If unsubstituted, the C3 position is a trigger for base-mediated ring destruction.

This guide provides the root cause analysis and protocols to navigate these instabilities.

Module 1: Reductive Instability (The "Disappearing Ring")

User Issue: "I tried to reduce a nitro group/alkene on my scaffold using Pd/C and H₂, and the isoxazole ring disappeared."

Root Cause Analysis: The N-O bond is the weakest link in the isoxazole system. Standard catalytic hydrogenation (Pd/C, H₂) almost invariably cleaves this bond, resulting in ring opening to form


-amino enones or 

-amino alcohols. This is often used intentionally (e.g., in the synthesis of natural products) but is fatal if the ring is your pharmacophore.
Mechanism of Failure (N-O Cleavage)

ReductiveCleavage Isoxazole Isoxazole Ring MetalCoord Metal Surface Coordination (Pd/Ni) Isoxazole->MetalCoord Adsorption RadicalInter N-O Bond Homolysis MetalCoord->RadicalInter + H2 Product β-Amino Enone (Ring Open) RadicalInter->Product Reduction

Caption: Pathway of reductive N-O bond cleavage yielding acyclic


-amino enones.
Troubleshooting & Protocols
GoalRecommended ConditionContraindicated (Avoid)
Preserve Ring (Reduce other groups)Chemical Reductants: NaBH₄ (for ketones), Fe/NH₄Cl or SnCl₂ (for nitro groups). Catalytic: Sulfided Pt/C (sometimes milder) or homogeneous catalysts (check specificity).Pd/C + H₂, Raney Ni + H₂, Dissolving metals (Na/NH₃).
Cleave Ring (Intentional)Raney Ni / H₂ / AcOH: Classic method. Mo(CO)₆: Molybdenum hexacarbonyl in moist CH₃CN (reflux) is highly chemoselective for N-O cleavage.Strong acids alone (ineffective for cleavage, usually stable).

Protocol 1.1: Chemoselective Reduction of Nitro Group (Preserving Isoxazole) Context: Reducing a nitro-phenyl isoxazole without opening the ring.

  • Dissolve: Substrate (1.0 equiv) in EtOH/H₂O (3:1).

  • Add: Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat: Reflux for 1-4 hours. Monitor TLC.

  • Workup: Filter hot through Celite. The isoxazole ring remains intact because the N-O bond requires active surface catalysis or stronger reduction potentials to break.

Module 2: Base Sensitivity (The "Black Tar" Scenario)

User Issue: "My reaction mixture turned dark/tarry when I treated my isoxazole with NaH or LDA."

Root Cause Analysis: This usually occurs in 3-unsubstituted isoxazoles . The proton at C3 is surprisingly acidic (pKₐ ~20-22) due to the inductive effect of the adjacent nitrogen. Deprotonation does not lead to a stable anion; instead, it triggers a "Kemp-type" elimination or ring scission, yielding nitriles or ketenimines that polymerize.

Note: 3,5-disubstituted isoxazoles are significantly more robust to base.

Mechanism of Base-Induced Fragmentation

BaseLability Start 3-Unsubstituted Isoxazole Deprot C3-Carbanion (Unstable) Start->Deprot + Base Base Strong Base (LDA/NaH/Alkoxide) Base->Deprot Scission Ring Scission (N-O Break) Deprot->Scission Rapid Elimination Product α-Cyano Ketone / Nitrile Derivatives Scission->Product Tautomerization

Caption: Base-mediated degradation pathway for 3-unsubstituted isoxazoles (Leflunomide mechanism).

Troubleshooting Guide
  • Check Substitution: Is position C3 unsubstituted?

    • Yes:Avoid strong bases (LDA, NaH, t-BuOK). Use weak organic bases (Pyridine, TEA) if necessary.

    • No (Disubstituted): The ring is generally stable to bases like NaOH or K₂CO₃ at moderate temperatures.

  • The "Leflunomide" Effect:

    • The drug Leflunomide is a prodrug that relies on this exact instability. In vivo, the isoxazole ring opens (base-catalyzed) to form the active metabolite, Teriflunomide (an

      
      -cyano enol). If you observe a similar transformation, you have replicated this metabolic pathway.
      

Module 3: Transition Metal Cross-Coupling

User Issue: "Suzuki coupling failed. The catalyst seems dead."

Root Cause Analysis:

  • Catalyst Poisoning: The isoxazole nitrogen is a good ligand for Pd(II). It can displace phosphines, shutting down the catalytic cycle.

  • Oxidative Addition into N-O: Pd(0) can insert into the N-O bond (similar to reduction), destroying the ring.

Protocol 3.1: Optimized C5-Arylation (Direct C-H Activation) Source: Adapted from Takenaka & Sasai (See Refs). To couple an aryl group at C5 without destroying the ring:

  • Reagents: Isoxazole (1 equiv), Aryl Iodide (1.5 equiv).

  • Catalyst: PdCl₂(MeCN)₂ (5 mol%).[1]

  • Ligand: DPPBz (1,2-bis(diphenylphosphino)benzene) (10 mol%).[1] Crucial: Bidentate ligands prevent isoxazole coordination.

  • Base/Additive: AgF (2 equiv).[1] Silver salts sequester iodide and prevent catalyst poisoning.

  • Conditions: DMA solvent, 100°C, 24h.

Module 4: Electrophilic Functionalization (Safe Zone)

User Issue: "Where can I safely functionalize the ring?"

Technical Insight: The C4 position is the only "safe" nucleophilic site for electrophilic aromatic substitution (SEAr). C3 and C5 are deactivated.

  • Halogenation: Standard I₂ often fails. Use ICl (Iodine Monochloride) .[2]

  • Nitration: Standard H₂SO₄/HNO₃ works well at C4.

Data Summary: Reactivity Hotspots

PositionReactivity ProfilePrimary Risk
N-O Bond Weakest LinkReductive cleavage (H₂/Pd).
C3 Acidic (if H)Base-induced ring opening.[3][4]
C4 NucleophilicSafe for SEAr (Halogenation/Nitration).
C5 Electrophilic (usually)Nucleophilic attack (if 3-substituent is EWG).

References

  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring.[5] (2025).[6][7][8]

  • Takenaka, K., & Sasai, H. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[1] (2015).[1][7] Chem. Eur. J.

  • Waldo, J. P., & Larock, R. C. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[2] (2007). J. Org.[2] Chem.

  • Auricchio, S., et al. Base-induced Ring Cleavage Reactions of 2,3,4-Trisubstituted Isoxazolium Salts.[9]Tetrahedron.

  • Khisamutdinov, I., et al. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.[10] (2024).[3][10][11] RSC Advances.

Sources

Optimization

"common pitfalls in the synthesis of 3,5-disubstituted isoxazoles"

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles Status: Operational Ticket ID: ISOX-35-SYNTH Subject: Troubleshooting Regioselectivity, Yield, and Side Reactions in 3,5-Disubstituted Isoxazole Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Status: Operational Ticket ID: ISOX-35-SYNTH Subject: Troubleshooting Regioselectivity, Yield, and Side Reactions in 3,5-Disubstituted Isoxazole Synthesis

Introduction: The Engineering of Heterocycles

Welcome to the Technical Support Center. You are likely here because your synthesis of 3,5-disubstituted isoxazoles has yielded a regioisomeric mixture, a dimerized byproduct, or an unexpected isoxazoline intermediate.

The synthesis of 3,5-disubstituted isoxazoles is often deceptively simple. While the core transformation involves constructing a five-membered ring containing oxygen and nitrogen, the challenge lies in regiocontrol . Without specific intervention, the thermodynamic difference between the 3,5- and 3,4-isomers is often insufficient to prevent mixtures.

This guide treats the synthesis as a logic gate system: Input (Substrates)


 Process (Catalysis/Conditions) 

Output (Regioisomer).

Module 1: Method Selection & Decision Logic

Before troubleshooting, ensure you are using the correct "driver" for your substrates. Use the decision tree below to validate your synthetic route.

IsoxazoleMethodology cluster_pitfalls Primary Pitfalls Start Start: Select Substrates Q1 Do you have a Terminal Alkyne? Start->Q1 Q2 Do you have an Enone (Chalcone)? Q1->Q2 No MethodA Method A: Modified Click (Cu-Catalyzed [3+2]) Q1->MethodA Yes (High Regioselectivity) MethodB Method B: Condensation (Chalcone + NH2OH) Q2->MethodB Yes (Classic Route) MethodC Method C: Thermal [3+2] (High Risk of Mixtures) Q2->MethodC No (Internal Alkyne) Pitfall1 Dimerization (Furoxan) MethodA->Pitfall1 Pitfall2 Isoxazoline Intermediate MethodB->Pitfall2

Figure 1: Decision logic for selecting the optimal synthetic route based on substrate availability.

Module 2: The Modified Click Route (Nitrile Oxide + Alkyne)

The Protocol: This method mirrors the famous CuAAC (Azide-Alkyne Click) reaction but uses a Nitrile Oxide and a Terminal Alkyne .

  • Mechanism: In situ generation of nitrile oxide from an aldoxime (using NCS/Chloramine-T) followed by Cu(I)-mediated cycloaddition.

  • Why it works: Copper(I) acetylides react with nitrile oxides to exclusively form the 3,5-isomer, bypassing the thermal mixture.

Troubleshooting Guide

Q1: I am seeing a major side product that is not my isoxazole. It has double the molecular weight of the nitrile oxide precursor.

  • Diagnosis: Nitrile Oxide Dimerization (Furoxan Formation). [1]

  • Root Cause: The concentration of the transient nitrile oxide is too high relative to the alkyne. Nitrile oxides are unstable and will react with themselves if they cannot find a dipolarophile (alkyne) quickly.

  • Solution:

    • Slow Addition: Do not add the base (which triggers nitrile oxide formation) all at once. Use a syringe pump to add the base slowly to a mixture of the aldoxime and alkyne.

    • Increase Dipolarophile: Use an excess (1.2–1.5 equiv) of the alkyne.

    • Change Precursor: Switch to Hydroximoyl Chlorides as the precursor. They release nitrile oxide only upon slow addition of a weak base (e.g., Et3N), allowing for controlled "release" of the reactive species.

Q2: My reaction is stuck or low yielding, even with Copper.

  • Diagnosis: Catalyst Poisoning or Oxidation.

  • Root Cause: Cu(I) is unstable and easily oxidized to Cu(II), which is inactive for this specific cycle.

  • Solution:

    • Stabilize Cu(I): Use Sodium Ascorbate (10-20 mol%) alongside CuSO4 to continuously reduce any Cu(II) back to Cu(I) in situ.

    • Ligand Support: Add a ligand like TBTA or phenanthroline to protect the Cu(I) center.

    • Oxygen Exclusion: While "click" chemistry is robust, nitrile oxides are sensitive. Degas your solvents to prevent oxidative degradation of the active species.

Q3: I am getting a mixture of 3,5- and 3,4-isomers.

  • Diagnosis: Thermal Background Reaction.

  • Root Cause: If the reaction is heated too high (>60°C) without sufficient active catalyst, the thermal (uncatalyzed) pathway competes. The thermal pathway is non-regioselective.[2][3]

  • Solution: Lower the temperature to Room Temperature (RT) or max 40°C. Rely on the catalyst, not heat, to drive the reaction.

Module 3: The Condensation Route (Chalcone + Hydroxylamine)

The Protocol: Reaction of an


-unsaturated ketone (chalcone) with hydroxylamine hydrochloride.
  • Mechanism: 1,4-addition (Michael addition) of hydroxylamine to the enone, followed by cyclization and dehydration.

Troubleshooting Guide

Q4: I isolated a product with the correct carbon skeleton, but the mass is M+2.

  • Diagnosis: Stalled Isoxazoline Intermediate.

  • Root Cause: The reaction formed the dihydro-isoxazole (isoxazoline) but failed to undergo the final oxidative aromatization. This is common with electron-rich chalcones.

  • Solution:

    • Oxidative Workup: Treat the crude isoxazoline with an oxidant like MnO2 , DDQ , or I2 (Iodine) to force aromatization.

    • One-Pot Modification: Add

      
       (20 mol%) or DMSO/I2 to the initial reaction mixture to promote in situ oxidation.
      

Q5: The reaction is messy with multiple spots on TLC.

  • Diagnosis: pH Mismatch / 1,2-Addition.

  • Root Cause: Hydroxylamine is an ambident nucleophile (N vs. O attack). At low pH, N-attack (desired) is favored. At high pH, O-attack can occur, or the chalcone can decompose.

  • Solution:

    • Buffer the System: Do not use strong bases like NaOH initially. Use NaOAc (Sodium Acetate) or Pyridine in Ethanol. This maintains a mildly acidic/neutral pH that favors the formation of the oxime/Michael adduct correctly.

    • Temperature Control: Reflux is usually required (approx. 80°C in EtOH). Room temperature is often insufficient for the cyclization step.

Module 4: Identification (The "Truth" Step)

You must verify the regioisomer. Do not rely solely on yield. Use 1H NMR as the primary validation tool.

Data Table 1: Distinguishing Regioisomers via NMR

Feature3,5-Disubstituted Isoxazole (Target)3,4-Disubstituted Isoxazole (Byproduct)
Key Proton H-4 (The proton on the ring)H-5 (The proton on the ring)
Chemical Shift

6.0 – 6.9 ppm
(Singlet)

8.0 – 9.0 ppm
(Singlet)
Reasoning H-4 is adjacent to a C=C and C=N. It is shielded relative to H-5.H-5 is adjacent to the Oxygen atom. The electronegativity deshields it significantly.
13C NMR C-4 appears at

95 – 105 ppm.
C-5 appears at

150 – 160 ppm.

Visualizing the Reaction Pathway

The diagram below illustrates the "Fork in the Road" where the reaction succeeds or fails (dimerizes).

ReactionPathway Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (Reactive Species) Aldoxime->NitrileOxide NCS / Base CuCatalysis Cu(I) Catalyst (Fast & Selective) NitrileOxide->CuCatalysis Thermal Thermal/No Cat (Slow & Non-selective) NitrileOxide->Thermal Furoxan Furoxan (Dimer - DEAD END) NitrileOxide->Furoxan High Conc. No Dipolarophile Alkyne Terminal Alkyne Alkyne->CuCatalysis Alkyne->Thermal Prod35 3,5-Isoxazole (Target) CuCatalysis->Prod35 Regioselective ProdMix Mixture (3,5 + 3,4) Thermal->ProdMix Mixture

Figure 2: Mechanistic pathway showing the critical role of Cu(I) catalysis in preventing mixture formation and the risk of dimerization.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2][3][4][5] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Himo, F., et al. (2005).[4] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

  • Cecchi, L., et al. (2006).[4] 1,3-Dipolar Cycloadditions of Nitrile Oxides to Alkynes: A DFT Study of the Regioselectivity. European Journal of Organic Chemistry, 2006(21), 4852–4860. Link

  • Praveen, C., et al. (2010).[4] Gold(III)-Catalyzed Synthesis of Isoxazoles. Synlett, 2010(5), 777–781. Link

Sources

Troubleshooting

Technical Support Center: Mastering Isoxazole Regioselectivity

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of isoxazole formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of isoxazole formation. The uncatalyzed 1,3-dipolar cycloaddition of nitrile oxides and alkynes often yields an inseparable mixture of 3,4- and 3,5-disubstituted isomers.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve absolute regiocontrol in your drug development and chemical biology workflows.

Workflow: Decision Matrix for Isoxazole Regiocontrol

Before beginning your synthesis, use the following logical workflow to select the appropriate catalytic or metal-free pathway based on your target regioisomer and substrate tolerance.

G Start Isoxazole Synthesis Regiocontrol Q1 Target Regioisomer? Start->Q1 Iso35 3,5-Disubstituted Q1->Iso35 3,5-isomer Iso34 3,4-Disubstituted Q1->Iso34 3,4-isomer MetalTol Metal Tolerant? Iso35->MetalTol RuNOAC RuNOAC Pathway (Cp*RuCl(PPh3)2) Iso34->RuNOAC Alkyne Route Diketone Diketone Condensation (Acidic pH) Iso34->Diketone Diketone Route CuNOAC CuNOAC Pathway (CuSO4 / Ascorbate) MetalTol->CuNOAC Yes DBU Metal-Free Pathway (DBU / NCS) MetalTol->DBU No

Decision matrix for selecting regioselective isoxazole synthesis pathways.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does thermal 1,3-dipolar cycloaddition yield a mixture of regioisomers, and how do we overcome it? A1: In uncatalyzed thermal cycloadditions, the HOMO-LUMO energy gaps between the dipole (nitrile oxide) and dipolarophile (alkyne) are relatively similar for both transition states leading to 3,4- and 3,5-disubstituted isoxazoles. Because the electronic bias is weak, steric factors alone cannot force complete regioselectivity. Overcoming this requires catalytic intervention—such as Copper(I)—which fundamentally alters the reaction pathway from a concerted cycloaddition to a stepwise, metal-directed metallacycle formation[1].

Q2: How does the Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) ensure 3,5-regioselectivity? A2: CuNOAC relies on the formation of a copper acetylide intermediate. Copper(I) inserts into the terminal alkyne C-H bond. The highly polarized copper acetylide then coordinates with the oxygen atom of the in situ generated nitrile oxide. This pre-organization forces the carbon of the nitrile oxide to attack the beta-carbon of the alkyne exclusively, collapsing into a 6-membered metallacycle that undergoes ring contraction to yield only the 3,5-disubstituted isoxazole [1].

CuNOAC Cu1 Cu(I) Catalyst Active Species CuAcetylide Copper Acetylide Intermediate Cu1->CuAcetylide + Alkyne Alkyne Terminal Alkyne Alkyne->CuAcetylide Metallacycle Cu-Metallacycle (Regiodirected) CuAcetylide->Metallacycle + Nitrile Oxide NitrileOxide Nitrile Oxide (Generated in situ) NitrileOxide->Metallacycle Metallacycle->Cu1 Catalyst Regeneration Isoxazole 3,5-Disubstituted Isoxazole Metallacycle->Isoxazole Reductive Elimination

Catalytic cycle of CuNOAC ensuring 3,5-regioselectivity via a metallacycle.

Q3: My target molecule is sensitive to transition metals. What is the best metal-free alternative for 3,5-disubstituted isoxazoles? A3: For metal-sensitive or biocompatible applications, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as an excellent metal-free promoter. When reacted with N-chlorosuccinimide (NCS) and an aldoxime, DBU facilitates the controlled, slow release of the nitrile oxide, allowing for highly regioselective cycloaddition with terminal alkynes without the need for copper [2]. Alternatively, hypervalent iodine reagents like PIFA can induce instantaneous nitrile oxide formation for rapid, metal-free bioconjugation.

Q4: If I am using the classical condensation of 1,3-diketones with hydroxylamine, how do I control the regioselectivity? A4: The regioselectivity in the condensation of asymmetric 1,3-diketones with hydroxylamine is strictly pH-dependent. Under acidic conditions, the more electrophilic carbonyl group is protonated and preferentially attacked by the nitrogen lone pair of hydroxylamine, leading to the 3,5-isomer. Under neutral or basic conditions, the reaction trajectory shifts, often yielding 4,5-dihydro-hydroxy-isoxazole intermediates or alternative regioisomers[1].

Section 2: Quantitative Data Comparison

The choice of methodology significantly impacts the yield and regioselectivity of the isoxazole synthesis. The following table summarizes representative quantitative data to help you select the optimal conditions for your experiment.

Synthesis MethodCatalyst / PromoterTarget RegioisomerTypical YieldRegioselectivity (3,5 : 3,4)
Uncatalyzed Thermal NoneMixture30–50%~ 1:1 to 2:1
CuNOAC Cu(I) / Sodium Ascorbate3,5-Disubstituted85–95%> 99:1
RuNOAC Cp*RuCl(PPh3)23,4-Disubstituted70–85%< 5:95
Metal-Free (DBU) DBU / NCS3,5-Disubstituted80–90%> 99:1
Diketone Condensation Acidic pH (HCl)3,5-Disubstituted75–85%> 90:10
Section 3: Troubleshooting Guide

Issue 1: CuNOAC reaction stalls at 50% conversion.

  • Root Cause: Catalyst deactivation via the oxidation of Cu(I) to Cu(II). This is often caused by ambient oxygen or the unreacted oxidant used to generate the nitrile oxide.

  • Solution: Ensure a continuous supply of the active Cu(I) species by adding a mild reducing agent like sodium ascorbate (typically 10–20 mol%). Degas the solvent mixture (e.g.,

    
    -BuOH/H₂O) by sparging with nitrogen for 15 minutes prior to catalyst addition.
    

Issue 2: DBU-promoted metal-free synthesis yields chlorinated isoxazole byproducts.

  • Root Cause: Excess N-chlorosuccinimide (NCS) in the reaction mixture leads to a tandem one-pot 1,3-dipolar cycloaddition followed by electrophilic chlorination of the newly formed isoxazole ring[2].

  • Solution: Strictly control the stoichiometry of NCS to 1.0–1.05 equivalents relative to the aldoxime. If chlorination persists, lower the reaction temperature to 0 °C during the NCS addition phase to suppress the secondary electrophilic aromatic substitution.

Issue 3: High levels of furoxan (nitrile oxide dimer) formation.

  • Root Cause: The nitrile oxide is being generated faster than it can react with the alkyne, leading to self-dimerization.

  • Solution: Utilize a syringe pump to add the base (which triggers nitrile oxide formation from the hydroximoyl chloride) dropwise over 2–4 hours. This keeps the steady-state concentration of the nitrile oxide extremely low.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles (CuNOAC)

This protocol utilizes an in situ generated nitrile oxide to prevent dimerization.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in a 1:1 mixture of

    
    -BuOH and H₂O (10 mL).
    
  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Validation Checkpoint: The solution should shift from blue (Cu²⁺) to pale yellow or colorless, visually confirming that the active Cu(I) species has been successfully generated.

  • Nitrile Oxide Generation: Add triethylamine (Et₃N, 1.5 mmol) dropwise over 10 minutes.

    • Causality: The base neutralizes the HCl byproduct from the in situ chlorination/dehydrohalogenation, driving the formation of the nitrile dipole.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). Look for the complete disappearance of the aldoxime spot and the emergence of a highly UV-active spot corresponding to the aromatic isoxazole.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Metal-Free DBU-Promoted Synthesis of Isoxazoles

Ideal for biocompatible applications where transition metal toxicity is a concern.

  • Reagent Preparation: Dissolve the aldoxime (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • Chlorination: Cool the flask to 0 °C and add N-chlorosuccinimide (NCS, 1.05 mmol) in small portions.

    • Validation Checkpoint: A slight exotherm and a color change to pale yellow indicate the successful formation of the hydroximoyl chloride intermediate.

  • Dipolarophile Addition: Add the terminal alkyne (1.2 mmol) to the solution.

  • Cycloaddition: Add DBU (1.5 mmol) dropwise over 15 minutes.

    • Causality: The slow addition of DBU ensures that the dehydrohalogenation occurs gradually. This prevents the rapid accumulation and subsequent dimerization of the nitrile oxide into furoxans, forcing the bimolecular reaction with the alkyne.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (2 x 10 mL), dry the organic layer, and purify the crude product via silica gel chromatography to isolate the pure 3,5-disubstituted isoxazole.

References
  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). URL:[Link]

  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (Radboud Repository). URL:[Link]

Sources

Optimization

"alternative purification methods for isoxazole esters"

Technical Support Center: Advanced & Alternative Purification Strategies for Isoxazole Esters As a Senior Application Scientist, I frequently see researchers struggle with the purification of isoxazole esters. While thes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced & Alternative Purification Strategies for Isoxazole Esters

As a Senior Application Scientist, I frequently see researchers struggle with the purification of isoxazole esters. While these compounds are critical intermediates for antibiotics, anti-inflammatory drugs, and cannabinoid receptor ligands, traditional normal-phase silica gel chromatography often fails them. Issues like acid-catalyzed ring degradation, irreversible adsorption, and poor stereoisomer resolution are common[1].

To ensure high-yield and high-purity recovery, this guide bypasses rigid templates to provide a causal, field-proven troubleshooting matrix. Below are the most effective alternative purification methods, complete with self-validating protocols and mechanistic explanations.

Method Selection Workflow

G Start Crude Isoxazole Ester Q1 Is the compound a racemic mixture? Start->Q1 SFC Preparative SFC (Chiral Stationary Phase) Q1->SFC Yes Q2 Does it degrade on standard silica? Q1->Q2 No RP Reverse-Phase HPLC or C18 Flash Chromatography Q2->RP Yes (High Polarity) Q3 Is it highly crystalline & synthesized via green MCR? Q2->Q3 No Deact Deactivated Silica (TEA treated) or Alumina Q2->Deact Yes (Acid Sensitive) Cryst Direct Crystallization (e.g., Ethanol/Water) Q3->Cryst Yes

Decision tree for selecting alternative purification methods for isoxazole esters.

FAQ 1: Supercritical Fluid Chromatography (SFC) for Chiral Isoxazole Esters

Q: I am synthesizing 3-carboxamido-5-aryl isoxazole ester derivatives as a racemic mixture. Preparative HPLC is taking too long and consuming massive amounts of solvent. Why should I switch to SFC, and how does it work mechanistically?

A: Preparative Supercritical Fluid Chromatography (SFC) is the premier alternative to HPLC for chiral isoxazole esters [2]. Mechanistically, SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. Because scCO2 possesses gas-like diffusivity and liquid-like density, the mass transfer kinetics within the chiral stationary phase (CSP) are significantly faster than in liquid solvents. This allows for flow rates 3 to 5 times higher than HPLC without a proportional increase in backpressure [3]. For 3-carboxamido-5-aryl isoxazoles, SFC on amylose- or cellulose-based CSPs routinely achieves >98% enantiomeric purity while drastically reducing the environmental impact by replacing toxic solvents like hexane[2].

Table 1: Quantitative Comparison of Preparative HPLC vs. SFC for Isoxazole Enantiomers

ParameterPreparative HPLC (Normal Phase)Preparative SFCCausality / Advantage
Mobile Phase Hexane / IsopropanolscCO2 / Methanol modifierscCO2 is non-toxic, non-flammable, and easily removed via depressurization.
Viscosity High (~0.5 - 1.0 cP)Low (~0.05 - 0.1 cP)Lower viscosity reduces column backpressure, extending column lifespan.
Optimal Flow Rate 10 - 20 mL/min50 - 100 mL/minHigher diffusivity of scCO2 allows faster linear velocities without losing resolution.
Fraction Recovery Requires rotary evaporationDirect recovery post-cycloneCO2 evaporates at ambient pressure, leaving concentrated product in the modifier.

Protocol: Preparative SFC Workflow for Isoxazole Esters

  • Sample Preparation: Dissolve the crude racemic isoxazole ester in a suitable modifier solvent (e.g., methanol or a methanol/dichloromethane mix) to a concentration of 15-20 mg/mL[3].

  • Column Selection: Equip the SFC system with a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 × 20 mm, 5 μm).

  • Equilibration: Pump scCO2 modified with 10-20% methanol at a flow rate of 50 mL/min. Maintain the automated backpressure regulator (ABPR) at 120 bar and the column oven at 35 °C.

  • Injection & Separation: Inject 1-2 mL of the sample. Monitor elution using a UV/Vis detector (typically 254 nm for the isoxazole chromophore).

  • Fraction Collection: Collect the separated enantiomers using a gas-liquid separator (cyclone).

  • Self-Validation Step: Overlay the UV chromatogram of the separated fractions with the original racemic mixture injection. The sum of the integrated areas of the enantiomer peaks must equal the area of the racemic peak (±2%), confirming no on-column degradation has occurred.

SFC CO2 scCO2 Pump (Primary) Mix Mixer & Injector (Sample Load) CO2->Mix Mod Modifier Pump (MeOH) Mod->Mix Col Chiral CSP Column (35°C, 120 bar) Mix->Col Det UV/Vis Detector Col->Det BPR Backpressure Regulator Det->BPR Frac Gas-Liquid Separator (Fraction Collection) BPR->Frac

Step-by-step fluidic workflow for the Preparative SFC purification of isoxazole esters.

FAQ 2: Preventing Acid-Catalyzed Degradation on Silica

Q: My highly substituted isoxazole ester decomposes into unidentifiable byproducts when run on a standard silica gel column. How can I confirm this and purify it safely?

A: The isoxazole ring, particularly when bearing electron-donating substituents or fused ring systems, can be highly sensitive to the acidic silanol groups (pKa ~ 4.5-5.0) present on standard unmodified silica gel [1]. This localized acidity catalyzes ring-opening reactions or the hydrolysis of the ester moiety.

To bypass this, switch to Reverse-Phase (RP) C18 Flash Chromatography. RP chromatography uses a non-polar stationary phase and a polar mobile phase (water/acetonitrile), completely avoiding acidic silanol interactions [4].

Protocol: Reverse-Phase C18 Flash Chromatography

  • Self-Validation (Degradation Check): Before running a column, perform a 2D-TLC. Spot the compound in the corner of a square silica TLC plate, run it in one dimension, dry it, rotate 90°, and run it again. If the compound degrades on silica, you will see off-diagonal spots. A single spot on the diagonal confirms stability[1].

  • Column Preparation: Select a pre-packed C18 flash cartridge appropriate for your sample mass (typically 10% loading capacity).

  • Solvent System: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Do not add acidic modifiers (like TFA) unless the compound also contains a strongly basic amine.

  • Dry Loading: Because isoxazole esters often have poor solubility in water, dissolve the crude mixture in a minimal amount of acetone. Add C18-functionalized silica, and evaporate the solvent to create a free-flowing powder.

  • Gradient Elution: Load the powder into a dry-loading cartridge. Run a gradient from 10% B to 100% B over 15-20 column volumes.

  • Isolation: Combine pure fractions. Remove the acetonitrile under reduced pressure at <30 °C, then lyophilize (freeze-dry) the remaining aqueous suspension to yield the pure isoxazole ester without thermal degradation[4].

FAQ 3: Green Chemistry & Non-Chromatographic Methods

Q: I am synthesizing simple isoxazole derivatives via a one-pot multicomponent reaction (MCR). Is there a way to bypass chromatography entirely for scale-up?

A: Yes. For many isoxazole esters synthesized via green MCRs (e.g., using ethyl acetoacetate, hydroxylamine, and substituted aldehydes), the thermodynamic stability and crystallinity of the resulting products allow for direct non-chromatographic purification [5]. By carefully selecting the reaction solvent, the isoxazole ester can be forced to precipitate out of solution while unreacted starting materials remain dissolved.

Protocol: Direct Crystallization of Isoxazole Esters

  • Reaction Quenching: Upon completion of the MCR, cool the reaction mixture to room temperature. If the reaction was performed in a green solvent like ethanol, the product may already begin precipitating.

  • Precipitation: Slowly add ice-cold distilled water to the vigorously stirring mixture until a persistent cloudiness is observed. Stir for an additional 30 minutes at 0-5 °C to maximize crystal lattice formation.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with a cold 1:1 mixture of ethanol and water to remove residual aldehydes or diketones.

  • Self-Validation (Purity Check): Take a melting point of the first crop of crystals. A sharp melting point range (<2 °C) confirms high purity and successful exclusion of starting materials, validating the crystallization before proceeding to NMR analysis[5].

References

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Evaluation of non-traditional modifiers for analytical and preparative enantioseparations using supercritical fluid chromatography Source: ResearchGate URL:[Link]

  • Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h) Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate vs other isoxazole derivatives' activity"

Executive Summary: The "Hub" of Isoxazole Pharmacophores Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a critical synthetic junction in the development of bioactive heterocyclic compounds. Unlike many final-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hub" of Isoxazole Pharmacophores

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate represents a critical synthetic junction in the development of bioactive heterocyclic compounds. Unlike many final-stage drug candidates, this ester functions primarily as a versatile divergent scaffold . Its value lies not just in its intrinsic activity, but in its ability to be rapidly transformed into three distinct pharmacophore classes: isoxazole-3-carboxamides (anticancer), hydroxymethyl-isoxazoles (antimicrobial), and isoxazole-carboxylic acids (anti-inflammatory).

This guide objectively compares the performance of this specific 3,5-disubstituted scaffold against its regioisomers and non-halogenated analogs, providing experimental evidence for its utility in medicinal chemistry.

Comparative Analysis: Structure-Activity Relationship (SAR)

Regioisomer Comparison: 3-Aryl vs. 5-Aryl

The positioning of the phenyl ring (Position 3 vs. 5) fundamentally alters the electronic landscape and binding affinity of the isoxazole core.

Feature3-(4-bromophenyl)-5-carboxylate (Target)5-(4-bromophenyl)-3-carboxylate (Alternative)Impact on Drug Design
Synthetic Route [3+2] Cycloaddition (Nitrile Oxide + Alkyne)Claisen Condensation (Diketo ester + Hydroxylamine)The 3-aryl route allows for milder conditions and higher tolerance of sensitive functional groups.
Electronic Character The ester at C5 is more electrophilic due to the adjacent N-O bond dipole.The ester at C3 is less reactive toward nucleophilic attack (amidation).Target is superior for generating amide libraries (high yield derivatization).
Binding Mode Phenyl ring aligns with hydrophobic pockets; C5-tail extends to solvent.Phenyl ring often deeply buried; C3-tail restricted.3-Aryl orientation favors GABA-A receptor modulation and Hsp90 inhibition .
The "Bromine Effect": Halogen Substitution Analysis

The 4-bromo substituent is not merely a lipophilic spacer; it acts as a specific anchor point in protein-ligand interactions.

  • Lipophilicity (LogP): The 4-Br analog exhibits a LogP increase of ~0.7 units vs. the unsubstituted phenyl, improving membrane permeability for intracellular targets (e.g., bacterial DNA gyrase).

  • Halogen Bonding: The bromine atom functions as a Lewis acid (sigma-hole donor), forming halogen bonds with backbone carbonyl oxygens in target proteins (e.g., inhibiting S. aureus enzymes).

Experimental Activity Data (Derivative Level): Activity measured on hydrazide/amide derivatives synthesized directly from the title ester.

Derivative TypeTarget Organism/Cell Line4-H (Unsubstituted) IC50/MIC4-Br (Title Compound) IC50/MICPerformance Delta
Hydroxymethyl S. aureus (Gram +)64 µg/mL8-16 µg/mL 4x - 8x Potency Increase
Carboxamide MCF-7 (Breast Cancer)>100 µM15.4 µM Significant Cytotoxicity
Carboxylic Acid E. coli (Gram -)>128 µg/mL32 µg/mLModerate Improvement

Mechanism of Action & Synthetic Pathway

The biological utility of this scaffold relies on the 1,3-Dipolar Cycloaddition , which constructs the isoxazole ring with total regioselectivity.

Validated Synthetic Pathway (Graphviz)

SynthesisPathway Aldehyde 4-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Na2CO3 NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide Chloramine-T or CAN (Oxidation) Target Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate NitrileOxide->Target [3+2] Cycloaddition Regioselective Alkyne Methyl Propiolate Alkyne->Target Dipolarophile Derivs Active Derivatives (Amides/Alcohols) Target->Derivs Hydrolysis/Reduction

Figure 1: Regioselective synthesis via [3+2] cycloaddition.[1][2][3][4][5][6] The nitrile oxide intermediate ensures the 3-aryl substitution pattern.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate via Chloramine-T mediated cycloaddition. Scale: 10 mmol basis.

Phase 1: Oxime Generation
  • Dissolve: 1.85 g (10 mmol) of 4-bromobenzaldehyde in 20 mL ethanol.

  • Add: 0.76 g (11 mmol) Hydroxylamine hydrochloride (NH₂OH·HCl) and 0.60 g Na₂CO₃ dissolved in 5 mL water.

  • React: Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolate: Evaporate ethanol, add water, and filter the white precipitate (4-bromobenzaldehyde oxime). Dry in vacuum. Yield: ~95%.[7]

Phase 2: [3+2] Cycloaddition (The "Click" Step)
  • Prepare: Dissolve 2.0 g (10 mmol) of the dried oxime in 30 mL ethanol/water (1:1).

  • Add Dipolarophile: Add 0.84 g (10 mmol) Methyl Propiolate .

  • Initiate: Add 2.8 g (10 mmol) Chloramine-T trihydrate portion-wise over 15 minutes.

    • Mechanism:[3][4][5] Chloramine-T generates the nitrile oxide in situ from the oxime.

  • Reflux: Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to RT. Extract with Dichloromethane (3 x 20 mL). Wash organic layer with brine.[8]

  • Purification: Recrystallize from ethanol.

    • Target Product: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate.

    • Appearance: White/Off-white needles.

    • Melting Point: 164–166°C.

Critical Evaluation: Why Choose This Scaffold?

Divergent Synthesis Capability

The ester group at C5 is highly reactive, allowing for "late-stage diversification."

DivergentSynthesis Center Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Path1 Hydrazinolysis (N2H4·H2O) Center->Path1 Path2 Reduction (LiAlH4) Center->Path2 Path3 Hydrolysis (LiOH) Center->Path3 Prod1 Isoxazole Hydrazides (Antimicrobial) Path1->Prod1 Prod2 Isoxazolyl Methanols (Antifungal) Path2->Prod2 Prod3 Carboxylic Acids (Enzyme Inhibitors) Path3->Prod3

Figure 2: The "Hub" Concept. The ester serves as the precursor for three distinct bioactive classes.

Stability & Shelf-Life

Unlike the acid form (which can decarboxylate under extreme heat) or the acyl chloride (hydrolytically unstable), the methyl ester is stable at room temperature for >12 months. It serves as the ideal "storage form" of the pharmacophore.

References

  • Fatollahzadeh Dizaji, M., et al. (2025). "Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazole-5-yl) Methanol with Isobutyric Acid."[3] Discover Chemistry.

  • RSC Advances (2025). "Advances in isoxazole chemistry and their role in drug discovery."[9] Royal Society of Chemistry.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 56604575, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate." PubChem.

  • Sigma-Aldrich. "3-(4-Bromophenyl)isoxazole-5-carboxylic acid Product Sheet."

Sources

Comparative

"validating the biological activity of bromophenyl-substituted isoxazoles"

A Comparative Technical Guide for Drug Development Professionals Executive Summary: The Halogen Advantage The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Halogen Advantage

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Valdecoxib and Leflunomide. However, recent lead optimization campaigns have shifted focus toward bromophenyl-substituted isoxazoles . The introduction of a bromine atom at the para or meta position of the phenyl ring is not merely a lipophilic modification; it introduces a "sigma-hole" capable of forming halogen bonds with carbonyl oxygens or pi-systems in target protein active sites (e.g., COX-2, DNA Gyrase).

This guide provides a rigorous, data-driven framework for validating these compounds, comparing their performance directly against industry standards (Celecoxib, Cloxacillin) and detailing the experimental protocols required for reproducible validation.

Comparative Performance Analysis

Anti-Inflammatory Potency (COX-2 Selectivity)

The primary therapeutic target for bromophenyl-isoxazoles is the Cyclooxygenase-2 (COX-2) enzyme.[1] Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), bromophenyl derivatives are designed to fit the larger hydrophobic pocket of COX-2.

Table 1: Comparative Inhibitory Profile (IC50 & Selectivity) Data synthesized from recent high-impact studies [1][2].

Compound ClassTargetIC50 (COX-2) [µM]IC50 (COX-1) [µM]Selectivity Index (SI)Clinical Status
Bromophenyl-Isoxazole (Lead) COX-2 0.85 ± 0.04 > 60.0 > 70.5 Pre-clinical
Celecoxib (Standard)COX-20.05 - 0.4214.70~35 - 290FDA Approved
Indomethacin (Non-selective)Non-selective0.600.020.03 (COX-1 pref)FDA Approved
Unsubstituted Phenyl-IsoxazoleWeak COX-2> 5.00> 50.0< 10Inactive/Weak

Key Insight: While Celecoxib exhibits slightly higher absolute potency (lower IC50), the bromophenyl-isoxazole leads demonstrate a comparable or superior Selectivity Index (SI) in specific series. This suggests a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Antimicrobial Efficacy

Bromophenyl-isoxazoles disrupt bacterial cell wall synthesis and DNA replication. Their lipophilicity allows for effective penetration of the peptidoglycan layer in Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) Comparison Against standard pathogenic strains [3][4].

CompoundS. aureus (Gram +) [µg/mL]E. coli (Gram -) [µg/mL]C. albicans (Fungal) [µg/mL]
3-(4-Bromophenyl)isoxazole 95 - 100 110 - 117 50 - 60
Cloxacillin (Standard)100120N/A
Ampicillin (Standard)2 - 44 - 8N/A
Fluconazole (Standard)N/AN/A16 - 32

Key Insight: The bromophenyl derivatives show efficacy comparable to Cloxacillin against resistant S. aureus strains but are generally less potent than broad-spectrum Ampicillin. Their value lies in treating multi-drug resistant (MDR) strains where standard mechanisms fail.

Mechanism of Action & Visualization

To validate the biological activity, one must understand the molecular interactions. The bromophenyl group is critical for binding within the COX-2 active site.

Molecular Docking Logic
  • Hydrophobic Pocket: The isoxazole ring sits deep in the hydrophobic channel.

  • Halogen Bonding: The 4-Bromo substituent occupies the extra space available in COX-2 (Val523) which is restricted in COX-1 (Ile523), conferring selectivity.

  • Hydrogen Bonding: The nitrogen of the isoxazole or adjacent sulfonamide groups forms H-bonds with Arg513 and His90.[3]

COX2_Interaction Ligand Bromophenyl-Isoxazole Pocket COX-2 Hydrophobic Pocket Ligand->Pocket Entry Arg513 Arg513 (H-Bond) Ligand->Arg513 H-Bonding (N-atom) Val523 Val523 (Selectivity Gate) Ligand->Val523 Halogen Bond (Br...O) Ser353 Ser353 (Stabilization) Ligand->Ser353 Van der Waals

Figure 1: Interaction map of Bromophenyl-Isoxazole within the COX-2 active site, highlighting the critical halogen bond at Val523.

Experimental Protocols for Validation

Protocol A: In Vitro COX-2 Inhibition Assay (Colorimetric)

Validates the anti-inflammatory mechanism.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[4][5]

  • Arachidonic Acid (substrate).[1][2][5][6]

  • Colorimetric substrate (e.g., TMPD).

  • Test Compound: Bromophenyl-isoxazole derivative (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compounds in DMSO to varying concentrations (0.01 µM to 100 µM). Ensure final DMSO concentration is <2% to prevent enzyme denaturation.

  • Incubation: Add COX-1 or COX-2 enzyme to the reaction buffer (Tris-HCl, pH 8.0) containing heme.[5] Add 10 µL of the test compound. Incubate at 25°C for 10 minutes.

  • Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Broth Microdilution for MIC Determination

Validates antimicrobial potency according to CLSI standards.

Workflow:

  • Inoculum Prep: Grow bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use a sterile 96-well plate. Add 100 µL of MHB to all wells.

  • Serial Dilution: Add 100 µL of the bromophenyl-isoxazole stock (1000 µg/mL) to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard the final 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Well 11 is the Growth Control (Bacteria + No Drug). Well 12 is the Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink in presence of live bacteria) for higher sensitivity.

Validation Workflow Visualization

To ensure reproducibility, follow this logical flow from synthesis to lead identification.

Validation_Workflow Start Start: Bromophenyl-Isoxazole Synthesis Char Characterization (NMR, IR, Mass Spec) Start->Char Screen Primary Screen: Antimicrobial (MIC) Char->Screen Hit Hit Identification (MIC < 100 µg/mL) Screen->Hit Active Discard Discard/Redesign Screen->Discard Inactive Mech Secondary Screen: COX-2 Inhibition Hit->Mech Tox Toxicity Screen (MTT Assay on HepG2) Mech->Tox High Selectivity Mech->Discard Low Selectivity Lead Lead Candidate Tox->Lead Low Cytotoxicity Tox->Discard High Cytotoxicity

Figure 2: Step-by-step validation logic ensuring only high-quality leads proceed to toxicity testing.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. PubMed Central. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

Sources

Validation

"alternative synthetic routes to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate"

Topic: Alternative Synthetic Routes to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Content Type: Publish Comparison Guide Executive Summary The synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Content Type: Publish Comparison Guide

Executive Summary

The synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate presents a classic regiochemical challenge in heterocyclic chemistry. This scaffold serves as a critical intermediate in the development of AMPA receptor agonists, anti-inflammatory agents, and novel agrochemicals.

For researchers and process chemists, the primary difficulty lies not in forming the isoxazole ring, but in ensuring the correct substitution pattern: the 3-aryl / 5-carboxylate arrangement. Classical condensation methods often favor the thermodynamic inverse (5-aryl / 3-carboxylate), necessitating robust regioselective strategies.

This guide objectively compares the two dominant synthetic routes:

  • The 1,3-Dipolar Cycloaddition ([3+2] Huisgen) Strategy : The modern "gold standard" for high regiocontrol.

  • The Claisen Condensation-Cyclization Strategy : The classical approach, useful for scale but prone to isomeric mixtures.

Route 1: The [3+2] Cycloaddition Strategy (Recommended)

Methodology: Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an electron-deficient alkyne.

This route constructs the isoxazole ring by reacting 4-bromobenzonitrile oxide (generated in situ) with methyl propiolate . It is the superior pathway for accessing the 3-aryl-5-carboxylate isomer due to the electronic polarization of the alkyne, which directs the nucleophilic carbon of the dipole (the nitrile oxide carbon) to the beta-carbon of the propiolate.

Mechanism of Action[1][2]
  • Oxime Formation: Condensation of 4-bromobenzaldehyde with hydroxylamine.[3]

  • Chlorination: Conversion of the oxime to the hydroximoyl chloride using N-chlorosuccinimide (NCS).

  • Dehydrohalogenation: Base-mediated elimination (using Triethylamine) generates the transient 4-bromobenzonitrile oxide.

  • Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition with methyl propiolate.

Experimental Protocol (Standardized)
  • Scale: 10 mmol

  • Reagents: 4-Bromobenzaldehyde oxime (2.00 g), NCS (1.35 g), Methyl propiolate (0.90 mL), Triethylamine (TEA), DMF/DCM (1:1).

Step-by-Step:

  • Pre-activation: Dissolve 4-bromobenzaldehyde oxime (10 mmol) in dry DMF (10 mL) and DCM (10 mL) under nitrogen.

  • Chlorination: Add N-chlorosuccinimide (10.5 mmol) portion-wise at 0°C. Stir for 1 hour, allowing the mixture to reach room temperature (formation of hydroximoyl chloride).

  • Addition: Cool back to 0°C. Add methyl propiolate (12 mmol) in one portion.

  • Cyclization: Add a solution of TEA (11 mmol) in DCM (5 mL) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.

  • Work-up: Stir for 12 hours. Quench with water, extract with DCM, and wash with brine.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 8:2).

Key Performance Indicators:

  • Yield: 75–85%

  • Regioselectivity: >95:5 (favoring 3-aryl-5-carboxylate)

  • Purity: High (main impurity is furoxan dimer).

Route 2: The Claisen Condensation-Cyclization (Classical)

Methodology: Condensation of a methyl ketone with an oxalate ester, followed by cyclization with hydroxylamine.

This route utilizes 4-bromoacetophenone and dimethyl oxalate . While cost-effective for multi-kilogram scales, it suffers from a critical regiochemical pitfall: the reaction often favors the 5-aryl-3-carboxylate isomer (the "inverse" isoxazole) depending on the pH and solvent conditions during the hydroxylamine step.

Mechanism of Action[1][2]
  • Claisen Condensation: Base-catalyzed reaction of 4-bromoacetophenone with dimethyl oxalate yields methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (a

    
    -diketo ester).
    
  • Cyclization: Reaction with hydroxylamine hydrochloride.[4]

    • Path A (Desired): Amine attack at the ketone carbonyl

      
       3-aryl-5-carboxylate.
      
    • Path B (Undesired): Amine attack at the

      
      -keto ester carbonyl 
      
      
      
      5-aryl-3-carboxylate.

Critical Warning: The


-keto ester carbonyl is highly electrophilic. Without careful pH control (typically requiring acidic conditions), Path B often dominates, yielding the wrong isomer.
Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 4-Bromoacetophenone (1.99 g), Dimethyl oxalate (1.42 g), Sodium methoxide (NaOMe), Hydroxylamine HCl.

Step-by-Step:

  • Condensation: To a suspension of NaOMe (11 mmol) in dry methanol (20 mL), add 4-bromoacetophenone (10 mmol) and dimethyl oxalate (11 mmol). Reflux for 4 hours. Precipitate the sodium salt of the diketo ester with ether; filter and dry.

  • Cyclization: Dissolve the salt in glacial acetic acid (20 mL). Add Hydroxylamine HCl (11 mmol).

  • Reflux: Heat to reflux for 2 hours.

  • Work-up: Pour into ice water. The product precipitates as a solid.

  • Purification: Recrystallization is required to separate the regioisomers.

Key Performance Indicators:

  • Yield: 60–70% (combined isomers)

  • Regioselectivity: Variable (often 40:60 to 60:40 mixtures without strict pH control).

  • Purity: Moderate (requires separation of isomers).

Comparative Analysis

The following table contrasts the two routes for the specific synthesis of the 3-(4-bromophenyl)-5-carboxylate isomer.

FeatureRoute 1: [3+2] CycloadditionRoute 2: Claisen Condensation
Primary Isomer 3-Aryl-5-Carboxylate (Target)Mixed / often 5-Aryl-3-Carboxylate
Regiocontrol Excellent (>95%)Poor (Dependent on pH/Solvent)
Step Count 2 (from Aldehyde)2 (from Acetophenone)
Atom Economy Moderate (Loss of HCl/Succinimide)Good (Loss of MeOH/H2O)
Safety Profile Caution: Nitrile oxides are energetic; Exothermic.Standard organic solvents; NaOMe is corrosive.
Cost Higher (NCS, Propiolate)Lower (Oxalate, Acetophenone)
Scalability Good (with flow chemistry for safety)Excellent (Industrial standard)
Visualization: Reaction Pathways[3]

SynthesisRoutes cluster_0 Route 1: [3+2] Cycloaddition (Target: 3-Aryl-5-Ester) cluster_1 Route 2: Claisen Condensation (Risk of Isomer Mixture) Aldehyde 4-Bromobenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) [Ar-C≡N+-O-] Oxime->NitrileOxide 1. NCS 2. Et3N Target1 Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate NitrileOxide->Target1 Methyl Propiolate (Regioselective) Ketone 4-Bromoacetophenone Diketo Diketo Ester [Ar-CO-CH2-CO-COOMe] Ketone->Diketo Dimethyl Oxalate NaOMe Target2 Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Diketo->Target2 NH2OH (Path A) Isomer Methyl 5-(4-bromophenyl) isoxazole-3-carboxylate (Undesired Isomer) Diketo->Isomer NH2OH (Path B)

Caption: Comparison of the regioselective [3+2] cycloaddition pathway versus the divergent Claisen condensation pathway.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Nitrile Oxides. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Sridharan, V., et al. (2010). Regioselective synthesis of 3,5-disubstituted isoxazoles. Synlett, 2010(05), 777-781. Link

  • Bastos, M. M., et al. (2008). Synthesis and anti-inflammatory activity of 3,5-diaryl-isoxazole-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 18(12), 3494-3497. Link

  • Chimichi, S., & Boccalini, M. (2006). Regiochemical control in the synthesis of isoxazoles by the reaction of beta-diketones with hydroxylamine. Heterocycles, 68(11), 2367. Link

Sources

Comparative

A Comparative Guide to the Preclinical Efficacy of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate Against Established Anticancer Agents

For researchers at the vanguard of oncology drug discovery, the isoxazole scaffold represents a fertile ground for novel therapeutic agents. These heterocyclic compounds have demonstrated a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the vanguard of oncology drug discovery, the isoxazole scaffold represents a fertile ground for novel therapeutic agents. These heterocyclic compounds have demonstrated a wide array of biological activities, including promising anticancer properties.[1][2][3] This guide provides a comprehensive framework for evaluating the preclinical efficacy of a specific isoxazole derivative, Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, by comparing it to a panel of well-established anticancer drugs.

The objective is not merely to present data but to provide a logical and experimentally sound pathway for researchers to assess the potential of this and similar novel compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for rigorous scientific inquiry.

The Compound of Interest: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

The subject of our investigation, Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, is a synthetic isoxazole derivative.[4][5][6] While direct and extensive anticancer studies on this specific molecule are emerging, the broader isoxazole class has been noted for its potential to induce apoptosis, inhibit crucial cellular machinery like heat shock protein 90 (HSP90), and interfere with tumor angiogenesis.[7][8][9] The presence of a bromophenyl group suggests modifications in lipophilicity and potential for specific interactions within biological targets, making it a compelling candidate for thorough preclinical evaluation.[10]

The Comparators: A Profile of Standard-of-Care Anticancer Agents

To establish a meaningful benchmark for efficacy, we have selected three well-characterized anticancer agents, each with a distinct mechanism of action. This allows for a multi-faceted comparison, highlighting potential advantages or unique properties of our compound of interest.

  • Doxorubicin: A broad-spectrum anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[][12] It is known for its potent, albeit often toxic, effects.[13]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15][]

  • Erlotinib: A targeted therapy, Erlotinib is a tyrosine kinase inhibitor specific to the Epidermal Growth Factor Receptor (EGFR).[17] By competing with ATP for the binding site on the EGFR's intracellular kinase domain, it blocks the signaling pathways that drive cell proliferation and survival in EGFR-dependent tumors.[18][19][20]

Postulated Mechanism of Action for Isoxazole Derivatives

The anticancer effects of isoxazole derivatives are believed to be pleiotropic. Based on existing literature, several potential mechanisms of action for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate can be hypothesized. Some isoxazole-containing compounds have been shown to inhibit VEGFR2, a key mediator of angiogenesis.[21] Others function as HSP90 inhibitors, destabilizing a range of oncoproteins.[7][8] Furthermore, the induction of apoptosis is a common endpoint for many cytotoxic isoxazole derivatives.[22]

Below is a generalized workflow for elucidating the mechanism of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Identification cluster_3 In Vivo Validation In Vitro Cytotoxicity In Vitro Cytotoxicity Apoptosis Assay Apoptosis Assay In Vitro Cytotoxicity->Apoptosis Assay If cytotoxic Cell Cycle Analysis Cell Cycle Analysis In Vitro Cytotoxicity->Cell Cycle Analysis If cytotoxic Western Blot for Key Proteins (HSP90, VEGFR2, etc.) Western Blot for Key Proteins (HSP90, VEGFR2, etc.) Apoptosis Assay->Western Blot for Key Proteins (HSP90, VEGFR2, etc.) Confirm pathway Cell Cycle Analysis->Western Blot for Key Proteins (HSP90, VEGFR2, etc.) Kinase Profiling Kinase Profiling Western Blot for Key Proteins (HSP90, VEGFR2, etc.)->Kinase Profiling If kinase involvement suspected Xenograft Model Xenograft Model Western Blot for Key Proteins (HSP90, VEGFR2, etc.)->Xenograft Model Validate in vivo

Caption: Workflow for Investigating a Novel Anticancer Compound.

In Vitro Efficacy Evaluation: A Head-to-Head Comparison

The foundational step in preclinical assessment is the in vitro evaluation of a compound's effect on cancer cell lines. For this guide, we will consider a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[23] A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and the comparator drugs (Doxorubicin, Paclitaxel, Erlotinib) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate 8.5 (Hypothetical)12.2 (Hypothetical)5.7 (Hypothetical)
Doxorubicin0.05 - 0.2[24]~0.10.1 - 0.5[21]
Paclitaxel0.0025 - 0.0075[25]~0.01~0.05
Erlotinib>10 (Resistant)~5-10[9]~8[21]

Note: IC50 values for known agents are approximate and can vary based on experimental conditions. Data for the isoxazole compound is hypothetical for illustrative purposes.

Induction of Apoptosis (Annexin V/Propidium Iodide Staining)

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis or necrosis).

Experimental Protocol: Apoptosis Assay

  • Treatment: Treat cells with each compound at their respective IC50 concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

A significant increase in the Annexin V-positive population following treatment with Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate would suggest an apoptotic mechanism of action, similar to the positive controls Doxorubicin and Paclitaxel.

In Vivo Preclinical Models: Assessing Systemic Efficacy

Promising in vitro results must be validated in a living system.[26][27] A human tumor xenograft model in immunocompromised mice is a standard approach to evaluate the in vivo anticancer activity of a novel compound.[1][28][29]

Xenograft Tumor Model Protocol
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate and comparator drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Endpoint Measurement: Monitor tumor volume and mouse body weight regularly. The primary endpoint is typically tumor growth inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size.

  • Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Table 2: Hypothetical Comparative In Vivo Efficacy in an A549 Xenograft Model

Treatment GroupDosing Regimen (Hypothetical)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control100 µL Saline, i.p., daily0+5
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate 20 mg/kg, i.p., daily55-2
Doxorubicin5 mg/kg, i.v., weekly70-10
Paclitaxel10 mg/kg, i.v., bi-weekly65-8
Erlotinib50 mg/kg, p.o., daily40+2

Mechanistic Deep Dive: Visualizing Signaling Pathways

Understanding the molecular pathways affected by each drug is crucial for rational drug development. The following diagrams illustrate the established mechanisms of the comparator drugs and a plausible hypothetical mechanism for our isoxazole compound.

G cluster_dox Doxorubicin Pathway cluster_pac Paclitaxel Pathway cluster_erl Erlotinib Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species Dox->ROS Generation Damage DNA Damage TopoII->Damage ROS->Damage Apoptosis1 Apoptosis Damage->Apoptosis1 Pac Paclitaxel Tubulin β-Tubulin Pac->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Stabilization Mitosis Mitotic Arrest (G2/M) Microtubules->Mitosis Apoptosis2 Apoptosis Mitosis->Apoptosis2 Erl Erlotinib EGFR EGFR Erl->EGFR Inhibits Kinase PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Mechanisms of Action for Doxorubicin, Paclitaxel, and Erlotinib.

G cluster_iso Hypothetical Isoxazole Pathway Iso Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate HSP90 HSP90 Iso->HSP90 Inhibits? VEGFR2 VEGFR2 Iso->VEGFR2 Inhibits? ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) HSP90->ClientProteins Stabilizes Degradation Degradation HSP90->Degradation Degraded when inhibited Angiogenesis Angiogenesis VEGFR2->Angiogenesis ClientProteins->Degradation Apoptosis Apoptosis ClientProteins->Apoptosis Inhibits TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Sources

Validation

"spectroscopic analysis and validation of 3-(4-bromophenyl)isoxazole structure"

Comparative Guide to Spectroscopic Validation of 3-(4-Bromophenyl)isoxazole: NMR, HRMS, FT-IR, and SCXRD As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating halogenated het...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Spectroscopic Validation of 3-(4-Bromophenyl)isoxazole: NMR, HRMS, FT-IR, and SCXRD

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating halogenated heterocyclic building blocks. 3-(4-Bromophenyl)isoxazole (CAS: 13484-04-3) is a critical intermediate in pharmaceutical development, particularly for neurological and anti-inflammatory agents[1]. However, its synthesis—often via[3+2] cycloaddition—is prone to regiochemical ambiguity, frequently yielding mixtures of 3-aryl and 5-aryl regioisomers[2].

This guide objectively compares the performance of four primary analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (LC-HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SCXRD)—in validating the exact structure and regiochemistry of 3-(4-bromophenyl)isoxazole.

Analytical Platform Comparison Matrix

To design a self-validating analytical workflow, one must understand the specific performance capabilities and limitations of each spectroscopic alternative. The table below summarizes the quantitative and operational metrics of each platform when applied to this specific isoxazole derivative.

Analytical TechniquePrimary Structural YieldSample RequirementTime-to-ResultRelative Cost & AccessibilityPerformance for Regiochemistry
LC-HRMS Exact mass, isotopic fingerprint (Br)< 1 mg< 15 MinutesModeratePoor (Cannot distinguish isomers)
ATR-FTIR Functional groups (C=N, C-Br)1-2 mg (recoverable)< 5 MinutesLowPoor (Overlapping stretch bands)
NMR (1H, 13C, 2D) Regiochemistry, atomic connectivity5-15 mg1-4 HoursHighExcellent (Definitive mapping)
SCXRD Absolute 3D configuration, bond lengthsSingle crystal (~0.1 mm)2-5 DaysVery HighAbsolute (Gold standard)

Orthogonal Validation Workflow

Relying on a single technique introduces confirmation bias. A robust protocol utilizes an orthogonal approach where the limitations of one instrument are covered by the strengths of another.

OrthogonalValidation Start Synthesized Compound 3-(4-bromophenyl)isoxazole HRMS LC-HRMS (ESI+) Isotopic Pattern Analysis Start->HRMS FTIR ATR-FTIR Functional Group Scan Start->FTIR NMR 1H, 13C & 2D NMR Regiochemical Mapping HRMS->NMR Mass Confirmed FTIR->NMR Bonds Confirmed SCXRD SCXRD Absolute 3D Conformation NMR->SCXRD Backbone Confirmed Valid Fully Validated Structure SCXRD->Valid 3D Confirmed

Workflow for the orthogonal structural validation of 3-(4-bromophenyl)isoxazole.

Step-by-Step Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems. I have detailed not just how to perform the analysis, but why specific experimental parameters are chosen to prevent false positives.

LC-HRMS: Isotopic Fingerprinting

Objective: Confirm the exact mass and the presence of the halogen. Causality: The basic nitrogen of the isoxazole ring readily accepts a proton, making positive electrospray ionization (ESI+) the optimal choice for generating the [M+H]+ ion without inducing premature fragmentation. Furthermore, bromine naturally occurs as


Br and 

Br in a ~50.69% to 49.31% ratio. This provides a built-in internal control: if the 1:1 doublet is missing, the structure is immediately invalidated[2].

Protocol:

  • Dissolve 0.1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Inject 1 µL into a C18 column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Operate in ESI+ mode with a capillary voltage of 3.0 kV.

  • Data Validation: Look for the molecular ion [M+H]+. You must observe a distinct doublet separated by 2 m/z units at exactly m/z 223.9711 and 225.9691 [2].

ATR-FTIR Spectroscopy: Functional Group Elucidation

Objective: Rapid, non-destructive confirmation of the heterocyclic core. Causality: While IR cannot distinguish between regioisomers, it is highly sensitive to the dipole changes in the C=N and C-O-C bonds of the isoxazole ring. Attenuated Total Reflectance (ATR) is chosen over KBr pellets to prevent moisture absorption, which can mask critical signals.

Protocol:

  • Place 1-2 mg of the neat powder directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil.

  • Scan from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    (32 scans).
  • Data Validation: Confirm the presence of the C=N stretch at ~1600-1630 cm

    
    , the C-O-C isoxazole stretch at ~1077 cm
    
    
    
    , and the strong C-Br stretching frequency typically found below 800 cm
    
    
    [2][3].
NMR Spectroscopy: Regiochemical Assignment

Objective: Differentiate 3-(4-bromophenyl)isoxazole from 5-(4-bromophenyl)isoxazole. Causality: This is the most critical step. In the 3-aryl isomer, the isoxazole H-5 proton is adjacent to the highly electronegative oxygen atom, shifting it significantly downfield compared to the H-4 proton. Deuterated chloroform (CDCl


) is used as the solvent because it does not exchange with the aromatic protons and provides a clear baseline in the 6.0-9.0 ppm region.

Protocol:

  • Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% TMS as an internal standard.
    
  • Acquire a

    
    H NMR spectrum at 400 MHz (minimum 16 scans) and a 
    
    
    
    C NMR spectrum at 100 MHz (minimum 512 scans).
  • Data Validation (

    
    H): 
    
    • The para-substituted bromophenyl group will present as a classic AA'BB' system: two doublets integrating to 2H each, typically around

      
       7.60 and 7.70 ppm[2].
      
    • The isoxazole protons are the key to regiochemistry. You must observe a doublet at ~

      
       8.4 ppm (H-5) and a doublet at ~
      
      
      
      6.6 ppm (H-4) with a small coupling constant (
      
      
      Hz)[2].
  • Self-Validating Step (2D NOESY): To absolutely confirm the 3-aryl substitution, run a 2D NOESY experiment. You should observe a spatial cross-peak between the phenyl ortho-protons and the isoxazole H-4 proton. If the cross-peak is with H-4 but the chemical shift of the adjacent proton is ~8.4 ppm (H-5), the 3-aryl structure is confirmed.

Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Absolute 3D spatial validation. Causality: While NMR provides excellent connectivity data, SCXRD is the only technique that provides absolute bond lengths, bond angles, and definitive proof of the solid-state conformation, serving as the ultimate arbiter if spectroscopic data is ambiguous.

Protocol:

  • Dissolve 20 mg of the compound in a minimum volume of dichloromethane (DCM).

  • Layer carefully with hexanes in a narrow vial to facilitate slow diffusion/evaporation over 48-72 hours.

  • Harvest a suitable single crystal (typically ~0.1 x 0.1 x 0.2 mm) and mount it on a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å).
  • Data Validation: Solve the structure using direct methods. The resulting electron density map will unambiguously show the isoxazole oxygen adjacent to the nitrogen, and the bromophenyl group attached specifically at the C-3 position.

Conclusion

For the structural validation of 3-(4-bromophenyl)isoxazole, relying solely on mass spectrometry or FT-IR is insufficient due to their inability to resolve regiochemistry. While SCXRD provides the ultimate structural truth, its high cost and time requirements make it impractical for routine screening. Therefore, high-field NMR spectroscopy (incorporating 2D NOESY) emerges as the most performant and practical technique for definitive regiochemical assignment, with HRMS serving as a mandatory, rapid orthogonal check for isotopic integrity.

References

  • Liu, Y., et al. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fatollahzadeh Dizaji, M., & Edjalali, L. "Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives." Sciforum. Available at:[Link]

Sources

Comparative

"biological activity comparison of isoxazole regioisomers"

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Executive Summary: The Regioisomer Challenge In medicinal chemistry, the isoxazole scaffold acts as...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the isoxazole scaffold acts as a critical bioisostere for amide bonds, esters, and aromatic rings. However, the biological utility of isoxazole derivatives is strictly governed by regioisomerism .

The two primary regioisomeric forms—3,5-disubstituted and 3,4-disubstituted isoxazoles—exhibit distinct spatial geometries that dictate their target engagement:

  • 3,5-Regioisomers: Linear geometry, mimicking trans-stilbenes or extended peptide chains. Synthetically accessible via "Click-like" [3+2] cycloadditions.

  • 3,4-Regioisomers: Angular "V-shaped" geometry, mimicking cis-stilbenes and vicinal diaryl systems. Synthetically challenging but often biologically superior for globular protein pockets (e.g., COX-2, Tubulin).

This guide objectively compares these regioisomers across oncology and inflammation therapeutics, providing experimental evidence that regiochemistry is a determinant of potency, not just a structural variable.

Structural & Physicochemical Comparison

The choice between a 3,4- and 3,5-substitution pattern fundamentally alters the vector of the substituents and the electronic distribution of the core.

Feature3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole
Geometry Linear / Extended (Angle ~140-160°)Angular / Bent (Angle ~60-90° between substituents)
Bioisostere For trans-Stilbene, Amide bondcis-Stilbene, vic-Diaryl systems
Dipole Moment Moderate; vectors often cancel partially depending on R groups.High; vectors of substituents often reinforce.
Synthetic Access High: 1,3-Dipolar cycloaddition (Nitrile oxide + Alkyne) is highly regioselective for 3,5.Low: Requires specific precursors (e.g., enamines) or cross-coupling (Suzuki/Stille) on pre-formed rings.
Metabolic Liability Isoxazole ring opening is possible but generally stable.Similar stability; 4-position is metabolically active in some contexts.

Case Study 1: Tubulin Polymerization Inhibition (Oncology)

Target: Colchicine Binding Site of Tubulin Design Logic: The colchicine site accepts "twisted" or "bent" hydrophobic structures. The natural product Combretastatin A-4 (CA-4) contains a cis-stilbene bridge essential for activity.

Comparative Performance
  • 3,4-Isoxazoles: Act as rigid bioisosteres of the cis-stilbene bridge. The 3,4-substitution places the two aryl rings in the required angular orientation to fit the hydrophobic pocket.

  • 3,5-Isoxazoles: Mimic the trans-stilbene geometry. Trans-stilbenes are generally 100-1000x less potent against tubulin because they cannot fit the curved colchicine pocket.

Experimental Data Summary (Representative Potency):

Compound ClassRegioisomerR1 (Ring A)R2 (Ring B)Tubulin IC50 (µM)Cytotoxicity (MCF-7) IC50
CA-4 Analogue 3,4-Diaryl 3,4,5-(OMe)3-Ph4-OMe-Ph1.2 - 2.5 0.02 - 0.1 µM
CA-4 Analogue 3,5-Diaryl 3,4,5-(OMe)3-Ph4-OMe-Ph> 50> 20 µM

Critical Insight: The 3,4-regioisomer maintains the "butterfly" shape required for tubulin disruption. The 3,5-isomer extends linearly, clashing with the binding pocket walls.

Case Study 2: COX-2 Inhibition (Inflammation)

Target: Cyclooxygenase-2 (COX-2) Design Logic: Selective COX-2 inhibitors (Coxibs) typically feature a central 5-membered ring holding two aryl groups on adjacent atoms (vicinal) to fit the enzyme's Y-shaped pocket.

Comparative Performance
  • 3,4-Isoxazoles (e.g., Valdecoxib): The vicinal diaryl motif fits perfectly into the hydrophobic channel and the side pocket of COX-2.

  • 3,5-Isoxazoles: The separation of phenyl rings by one atom (1,3-relationship) creates a distance that prevents simultaneous occupancy of the primary and secondary pockets.

Mechanistic Diagram (DOT):

G cluster_0 Target: COX-2 Active Site cluster_1 Ligand Geometry Pocket Hydrophobic Channel (Y-Shape) SidePocket Selectivity Pocket (Arg120/Tyr355) Iso34 3,4-Diaryl Isoxazole (Vicinal / Angled) Iso34->Pocket Fits Main Channel Iso34->SidePocket Accesses Side Pocket Result34 High Potency (Valdecoxib-like) Iso34->Result34 Iso35 3,5-Diaryl Isoxazole (Linear / Extended) Iso35->Pocket Steric Clash Iso35->SidePocket Too Distant Result35 Reduced Potency (Weak Binding) Iso35->Result35

Caption: Structural logic dictating why 3,4-regioisomers are preferred for COX-2 inhibition over 3,5-isomers.

Experimental Protocols

A. Synthesis: Controlling the Regioisomer

The primary challenge in comparing these isomers is synthesizing the 3,4-variant, as the thermodynamic product of most cycloadditions is the 3,5-isomer.

Protocol 1: 3,5-Disubstituted Isoxazole (Standard Click-Type)
  • Mechanism: [3+2] Cycloaddition of nitrile oxides and terminal alkynes.[2][3]

  • Reagents: Aryl aldehyde, Hydroxylamine HCl, Chloramine-T (oxidant), Terminal Alkyne.

  • Oxime Formation: Reflux aryl aldehyde with

    
     in ethanol/pyridine.
    
  • Nitrile Oxide Generation: Treat aldoxime with Chloramine-T in ethanol to form the nitrile oxide in situ.

  • Cycloaddition: Add terminal alkyne. Stir at RT for 4-12h.

  • Yield: Typically 70-90% (exclusively 3,5-isomer).

Protocol 2: 3,4-Disubstituted Isoxazole (Regioselective Route)
  • Mechanism: Suzuki-Miyaura coupling on a pre-formed 4-bromoisoxazole core.

  • Reagents: 3-Aryl-4-bromoisoxazole, Arylboronic acid,

    
    , 
    
    
    
    .
  • Scaffold Synthesis: Synthesize 3-aryl-isoxazole via cycloaddition of nitrile oxide with vinyl acetate, followed by oxidation. Brominate C-4 using NBS (N-bromosuccinimide).

  • Coupling: Dissolve 4-bromo-3-arylisoxazole and arylboronic acid in DME/Water (3:1).

  • Catalysis: Add 5 mol%

    
     and 2 eq. 
    
    
    
    .[2][4]
  • Reaction: Reflux under

    
     for 12h.
    
  • Validation: Confirm 3,4-substitution via NOESY NMR (Strong NOE between C-5 proton and Ring B protons).

B. Biological Assay: Tubulin Polymerization

To verify the "cis-stilbene" mimicry of the 3,4-isomer:

  • Preparation: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% pure).

  • Reconstitution: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compounds (3,4-isomer vs 3,5-isomer) at 3-10 µM concentrations in DMSO (final DMSO <1%). Include CA-4 as positive control.

  • Measurement: Monitor polymerization by fluorescence (DAPI enhancement) or absorbance at 340 nm at 37°C for 60 mins.

  • Result Interpretation:

    • Inhibition: Flat line or reduced slope compared to vehicle control.

    • Expectation: 3,4-isomer should mimic CA-4 (strong inhibition); 3,5-isomer should show minimal effect.

Synthesis & SAR Workflow

SAR_Workflow Start Target Identification Decision Binding Pocket Shape? Start->Decision Linear Linear / Narrow (e.g., Kinase hinge) Decision->Linear Extended Bent Angular / Globular (e.g., Tubulin, COX-2) Decision->Bent Vicinal Synth35 Synthesize 3,5-Isomer (Nitrile Oxide + Alkyne) Linear->Synth35 Synth34 Synthesize 3,4-Isomer (Suzuki Coupling / Enamine) Bent->Synth34 Test Biological Assay (IC50 / Kd) Synth35->Test Synth34->Test Optimization Optimize R-Groups Test->Optimization SAR Feedback

Caption: Decision tree for selecting isoxazole regiochemistry based on target binding pocket geometry.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Retrieved from

  • Panda, S. S., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Kou, B., et al. (2024).[6] 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation. ACS Pharmacology & Translational Science. Retrieved from

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions.[7] Molecules.[1][2][3][4][6][8][9][10][11][12][13][14] Retrieved from

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Retrieved from

Sources

Validation

Advanced Synthesis Strategies: The Advantages of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate in Medicinal Chemistry

As drug discovery timelines compress, the strategic selection of advanced building blocks becomes paramount. For researchers developing complex heterocyclic therapeutics—such as kinase inhibitors or anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery timelines compress, the strategic selection of advanced building blocks becomes paramount. For researchers developing complex heterocyclic therapeutics—such as kinase inhibitors or anti-inflammatory agents—the choice of starting materials dictates step economy, overall yield, and scalability.

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) [1] has emerged as a highly privileged scaffold in medicinal chemistry. This guide objectively compares the performance of this pre-formed bifunctional building block against traditional de novo synthesis and alternative analog strategies, providing actionable experimental data and self-validating protocols for drug development professionals.

Structural Advantages & Reactivity Causality

The architectural brilliance of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate lies in its orthogonal reactivity handles, which allow for divergent, late-stage functionalization without protecting group manipulation.

  • The Isoxazole Core: Acts as a robust bioisostere for amides and phenyl rings, improving the metabolic stability and aqueous solubility of the final drug candidate. It is highly resistant to both oxidative metabolism and hydrolysis under physiological conditions.

  • The para-Bromo Handle: The C–Br bond possesses a significantly lower bond dissociation energy compared to a C–Cl bond. This facilitates rapid oxidative addition by Palladium(0) catalysts—often the rate-determining step in cross-coupling reactions—allowing for milder conditions and broader functional group tolerance[2].

  • The C5-Methyl Ester: Unlike bulky tert-butyl esters or unreactive ethyl esters, the methyl ester is sterically accessible. It readily undergoes direct amidation via aluminum-amide intermediates, bypassing the need to saponify to the free acid and utilize expensive peptide coupling reagents (e.g., HATU, EDC).

Workflow A Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate B Suzuki Coupling (Pd Catalyst) A->B Aryl-B(OH)2 C Direct Amidation (AlMe3 / Amine) A->C R-NH2 D Biaryl Isoxazole Derivative B->D E Isoxazole-5-carboxamide Derivative C->E

Caption: Divergent synthesis workflow utilizing the dual-functional handles of the isoxazole building block.

Objective Comparison: Performance vs. Alternatives

To quantify the advantages of this specific building block, we must compare it against the most common alternative strategies employed in the laboratory.

A. Cross-Coupling: Bromo- vs. Chloro-Analogs

When synthesizing biaryl systems (e.g., for TTK protein kinase inhibitors[3]), researchers often debate between bromo and chloro precursors. As shown in Table 1 , the bromo-isoxazole achieves near-quantitative yields using standard, inexpensive catalysts (Pd(dppf)Cl₂). The chloro-analog requires specialized, expensive ligands (XPhos) and extended heating to overcome the high activation barrier of the C–Cl bond.

Table 1: Suzuki-Miyaura Coupling Efficiency Comparison

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
Methyl 3-(4-bromophenyl)isoxazole... Pd(dppf)Cl₂ (5 mol%)80292%
Methyl 3-(4-chlorophenyl)isoxazole...Pd(dppf)Cl₂ (10 mol%)1001245%
Methyl 3-(4-chlorophenyl)isoxazole...Pd₂(dba)₃ / XPhos (5 mol%)100881%
B. Step Economy: Pre-formed vs. De Novo Synthesis

Constructing the isoxazole ring de novo via a [3+2] cycloaddition between 4-bromobenzaldehyde oxime and methyl propiolate is a common alternative. However, this route introduces severe regioselectivity issues (yielding mixtures of 3,4- and 3,5-isoxazoles) and requires handling hazardous oxidants like Chloramine-T.

Table 2: Step Economy and Yield Comparison

Synthetic StrategyTotal StepsOverall YieldKey Bottlenecks / Hazards
Pre-formed Building Block [1]1 >90% None (Direct functionalization)
De Novo [3+2] Cycloaddition340-50%Handling of Chloramine-T; Regioselectivity issues
Free Acid Amidation Route365-75%Requires expensive coupling reagents (HATU/EDC)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can confirm success at each critical phase of the reaction.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: High-yield arylation of the para-bromo position while preserving the methyl ester.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Validation Check: The cessation of dissolved oxygen bubbling indicates a fully inert environment, strictly necessary to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (5 mol%). Heat the reaction to 80°C.

    • Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. LC-MS monitoring should show the complete disappearance of the m/z 282/284 isotopic doublet (starting material) within 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Direct Weinreb-Style Amidation

Objective: Direct conversion of the methyl ester to an amide, bypassing saponification.

  • Activation: Dissolve the desired primary or secondary amine (1.5 equiv) in anhydrous Toluene under Argon. Cool to 0°C. Dropwise, add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 equiv).

    • Validation Check: Immediate evolution of methane gas confirms the formation of the highly nucleophilic dimethylaluminum amide intermediate. Wait until gas evolution completely ceases (approx. 30 mins).

  • Coupling: Add Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (1.0 equiv) in one portion. Heat the mixture to 90°C for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) will show the rapid consumption of the UV-active ester spot (Rf ~0.6) and the appearance of a more polar amide spot (Rf ~0.3).

  • Quenching (Critical Step): Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous Rochelle's salt (Potassium sodium tartrate).

    • Validation Check: The initial thick, gel-like aluminum emulsion will break down into two distinct, clear layers after 1 hour of vigorous stirring, ensuring complete recovery of the product in the organic phase.

Application Context: TTK Kinase Inhibition

Derivatives of 3-(4-bromophenyl)isoxazole are heavily utilized in oncology, specifically in the synthesis of TTK (Mps1) protein kinase inhibitors[3]. TTK is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). By utilizing this building block, researchers can rapidly generate libraries of ATP-competitive inhibitors that force tumor cells into aberrant mitosis and subsequent apoptosis.

Pathway Drug Isoxazole-based TTK Inhibitor TTK TTK Protein Kinase (Target) Drug->TTK ATP-competitive binding SAC Spindle Assembly Checkpoint (SAC) TTK->SAC Phosphorylation Mitosis Aberrant Mitosis SAC->Mitosis SAC Inhibition Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis Cell Death

Caption: Mechanism of action for isoxazole-derived TTK kinase inhibitors triggering tumor cell apoptosis.

References

  • ChemScene Product Catalog - Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6).
  • Google Patents (WO2011013729A1) - Fused imidazole derivative having ttk inhibitory action.
  • Journal of Medicinal Chemistry (via MPDKRC) - Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization.

Sources

Comparative

Comparative Technical Guide: Structure-Activity Relationship (SAR) of 3-(4-Bromophenyl)isoxazole Analogs

Executive Summary: The Halogen Advantage The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in pharmacophore assembly. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

The isoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in pharmacophore assembly. Within this class, 3-(4-bromophenyl)isoxazole analogs have emerged as a high-value subset, particularly in the development of Hsp90 inhibitors and antimicrobial agents .

This guide objectively compares the performance of the 4-bromophenyl moiety against its chloro-, fluoro-, and unsubstituted counterparts. Experimental evidence suggests that the 4-bromo substituent provides a critical balance of lipophilicity (LogP) and halogen bonding capability , leading to superior membrane permeability and target residence time compared to lighter halogen analogs.

Chemical Architecture & Synthesis Strategies

To access the 3-(4-bromophenyl)isoxazole core, two primary synthetic pathways are employed.[1] The choice of pathway dictates the regioselectivity and the diversity of the C-5 "warhead" substituent.

Comparative Synthetic Workflows
  • Route A (Chalcone Cyclization): Best for accessing 3,5-diarylisoxazoles. High yields but limited to stable aromatic aldehydes.

  • Route B ([3+2] Cycloaddition): The "Click Chemistry" approach. Allows for greater diversity at C-5 (e.g., esters, alkyls) using nitrile oxides generated in situ.

Synthesis_Workflow Start Precursor: 4-Bromo-benzaldehyde Chalcone_Step Aldol Condensation (w/ Acetophenone) Start->Chalcone_Step Oxime_Step Oxime Formation (NH2OH·HCl) Start->Oxime_Step Chalcone_Inter Intermediate: 4-Bromochalcone Chalcone_Step->Chalcone_Inter Cyclization_A Cyclization (NH2OH·HCl, Base) Chalcone_Inter->Cyclization_A Product_A Target A: 3-(4-Br-Ph)-5-Aryl-isoxazole Cyclization_A->Product_A Nitrile_Oxide In situ Nitrile Oxide (Chloramine-T or NCS) Oxime_Step->Nitrile_Oxide Cycloadd_B [3+2] Cycloaddition (Alkyne dipolarophile) Nitrile_Oxide->Cycloadd_B Product_B Target B: 3-(4-Br-Ph)-5-Substituted-isoxazole Cycloadd_B->Product_B

Caption: Divergent synthetic pathways for accessing 3-(4-bromophenyl)isoxazole libraries. Route A prioritizes aromatic diversity; Route B prioritizes aliphatic/functional diversity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these analogs hinges on three specific structural zones.

Zone 1: The 3-(4-Bromophenyl) Anchor

The para-bromo substituent is not merely a hydrophobic spacer. SAR data indicates it plays a dual role:

  • Halogen Bonding: The bromine atom often engages in halogen bonding (σ-hole interactions) with backbone carbonyls in target proteins (e.g., Hsp90 or bacterial cell wall enzymes).

  • Lipophilicity: The Br atom significantly increases LogP compared to F or H, facilitating passive transport across bacterial membranes or the blood-brain barrier.

Comparative Potency (Calcium Channel Affinity): Research on 4-isoxazolyl-1,4-dihydropyridines demonstrates a clear halogen hierarchy in binding affinity [1]:

p-Br > p-Cl >> p-F >> p-H Interpretation: The larger, more polarizable bromine atom provides superior van der Waals contact and desolvation energy benefits compared to the smaller fluorine.

Zone 2: The Isoxazole Core

The isoxazole ring acts as a rigid linker that positions the aryl rings at a specific angle (approx. 120°). Unlike pyrazoles, the isoxazole oxygen acts as a weak H-bond acceptor but avoids the H-bond donor liability of the pyrazole -NH, which can improve selectivity against off-targets like p38 MAP kinase [2].

Zone 3: The C-5 "Warhead"

This position determines the therapeutic class.

  • 5-Aryl (Resorcinol mimics): Potent Hsp90 Inhibitors . The 2,4-dihydroxy substitution on the C-5 phenyl ring mimics the ATP-binding motif of Geldanamycin.

  • 5-Alkyl/Ester: Antimicrobial Agents .[2][3] Smaller groups here often lead to membrane disruption capabilities.

Comparative Performance Data

Case Study: Hsp90 Inhibition (Anticancer)

Inhibitors of Heat Shock Protein 90 (Hsp90) induce the degradation of oncogenic client proteins. The table below compares a lead 3-(4-bromophenyl)isoxazole analog against standard clinical candidates.

Table 1: Hsp90 Inhibition and Cytotoxicity Profile

CompoundScaffold TypeHsp90 Binding (IC50)MCF-7 Cytotoxicity (IC50)Mechanism Note
Analog 5d (3-(4-Br-Ph))3,4-Diarylisoxazole28 nM 14 µM High affinity via Br-mediated hydrophobic pocket filling [3].
Analog 5a (3-Ph, unsubstituted)3,4-Diarylisoxazole120 nM>50 µMLack of para-halogen reduces binding pocket occupancy.
NVP-AUY922 Resorcinol-Isoxazole13 nM6 nMClinical Standard (Phase II). High potency but ocular toxicity issues.
Geldanamycin Benzoquinone Ansamycin15 nM20 nMNatural product standard; hepatotoxicity limits use.

Data synthesized from comparative SAR studies [3, 4].[4]

Case Study: Antimicrobial Activity

The 4-bromophenyl group enhances activity against Gram-positive bacteria, likely due to increased lipophilicity facilitating cell wall penetration.

Table 2: Antibacterial Zone of Inhibition (mm) at 100 µg/mL

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
3-(4-Br-Ph)-5-methylisoxazole 24 mm 18 mm20 mm
3-(4-Cl-Ph)-5-methylisoxazole20 mm16 mm17 mm
3-Phenyl-5-methylisoxazole14 mm10 mm12 mm
Ciprofloxacin (Std) 28 mm30 mmN/A

Note: The bromo-analog approaches the potency of standard antibiotics against S. aureus but remains less effective against Gram-negative strains [5, 6].

Mechanistic Visualization: Hsp90 Inhibition[5][6]

The following diagram illustrates how 3-(4-bromophenyl)isoxazole analogs disrupt the Hsp90 chaperone cycle, leading to cancer cell death.

Hsp90_Mechanism Hsp90_Open Hsp90 (Open Conformation) ATP Binding Pocket Empty Complex Inhibitor-Hsp90 Complex (Locked Open State) Hsp90_Open->Complex Competitive Binding Inhibitor 3-(4-Br-Ph) Isoxazole Analog (ATP Competitor) Inhibitor->Complex Ubiquitin E3 Ligase Recruitment (Ubiquitination) Complex->Ubiquitin Client Instability Client_Prot Oncogenic Client Protein (e.g., HER2, Akt) Client_Prot->Ubiquitin Proteasome Proteasomal Degradation (Cell Death) Ubiquitin->Proteasome

Caption: Mechanism of Action: The isoxazole analog competes with ATP, preventing Hsp90 N-terminal dimerization and triggering client protein degradation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.

Protocol 1: Regioselective Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 3-(4-bromophenyl)-5-substituted isoxazoles with >95% regioselectivity.

  • Reagents: 4-Bromobenzaldehyde oxime (1.0 eq), Alkyne dipolarophile (1.2 eq), Chloramine-T (1.1 eq), Ethanol (reagent grade).

  • Procedure:

    • Dissolve 4-bromobenzaldehyde oxime in ethanol.

    • Add Chloramine-T trihydrate and stir at RT for 5 mins (Validation: Solution turns clear as nitrile oxide generates).

    • Add the alkyne and reflux for 4–6 hours.

    • Validation Check: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The oxime spot (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.7) should appear.

  • Work-up: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

  • Key Characterization Signal: In 1H NMR, the isoxazole C-4 proton appears as a sharp singlet around δ 6.5–6.9 ppm . If this signal is a doublet, regioselectivity is compromised [7].

Protocol 2: Hsp90 Fluorescence Polarization Binding Assay

Objective: Determine the binding affinity (IC50) of the analog.

  • Reagents: Recombinant Hsp90α, FITC-labeled Geldanamycin (FITC-GM), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40).

  • Procedure:

    • Prepare serial dilutions of the 3-(4-bromophenyl)isoxazole analog in DMSO.

    • Incubate Hsp90α (30 nM) with FITC-GM (5 nM) and the test compound in 96-well black plates for 3 hours at RT.

  • Readout: Measure Fluorescence Polarization (FP) values (Ex 485 nm / Em 530 nm).

  • Validation: High FP indicates bound FITC-GM (no inhibition). Low FP indicates the analog has displaced FITC-GM (successful inhibition).

  • Control: Use Geldanamycin (1 µM) as a positive control (expect <50 mP value).

References

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. [Link]

  • Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90. Journal of Medicinal Chemistry. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Current Research and Review. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. Discover Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

[1][2][3][4] Executive Summary & Immediate Directive Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a halogenated organic compound.[1][2][3][4][5][6] For disposal purposes, it MUST be segregated into Halogenated Wast...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary & Immediate Directive

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is a halogenated organic compound.[1][2][3][4][5][6] For disposal purposes, it MUST be segregated into Halogenated Waste streams.[7]

Critical Operational Rule: Do NOT mix this chemical with non-halogenated solvents (e.g., pure acetone, methanol) or general trash. The presence of the bromine atom requires high-temperature incineration to prevent the formation of hazardous byproducts (e.g., brominated dioxins) and complies with strict EPA and local environmental regulations.

Hazard Profile & Safety Data

Before handling waste, verify the safety parameters. This compound is an irritant and potentially harmful if swallowed.[8]

GHS Hazard Classification
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning
Required Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 mask or half-face respirator with organic vapor cartridges if dust/aerosol generation is likely.[1]

  • Dermal: Nitrile gloves (Standard thickness 0.11mm is generally sufficient for solid handling; double glove if in solution).

  • Ocular: ANSI Z87.1 compliant safety goggles.

Waste Characterization & Logic

Scientific integrity in waste management requires understanding the why behind the protocol.

  • Chemical Basis: The molecule contains a Bromine (Br) substituent on the phenyl ring.

  • Regulatory Implication: Most institutional Environmental Health & Safety (EHS) programs and waste contractors differentiate price and treatment method based on halogen content.

  • Threshold: Even small amounts of halogenated material (often >1-2%) classify the entire container as "Halogenated."[1]

  • Treatment Method: Halogenated wastes undergo high-temperature incineration (>1100°C) with acid gas scrubbing to neutralize HBr/Br2 vapors.[1] Non-halogenated wastes are often used as fuel blending, which is not appropriate for this compound.

Physicochemical Properties Relevant to Disposal
PropertyValueOperational Impact
Physical State Solid (Powder/Crystalline)Requires solid waste container unless dissolved.[1]
Melting Point ~142–166 °CStable solid at room temperature; not a melt hazard.
Water Solubility Low/InsolubleDo not attempt to flush down drains.
Reactivity StableCompatible with standard organic waste streams.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write out the full name: "Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate". Do not use abbreviations or structures.

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Place the container in the Halogenated Solids satellite accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste carboy.

  • Segregation: Pour into the Halogenated Organic Solvents carboy (often color-coded, e.g., yellow or red tag depending on facility).[1]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), adding this solute makes the entire mixture halogenated waste.

  • Labeling: Update the carboy log sheet to include the approximate concentration of the isoxazole derivative.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Collection: Collect in a clear 6-mil polyethylene bag or a dedicated solid waste bucket lined with a heavy-duty bag.[1]

  • Classification: Label as "Solid Debris Contaminated with Halogenated Organics" .

  • Closure: Double bag and seal with tape or a zip tie before requesting pickup.

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Container: Wide-mouth HDPE/Glass Label: 'Halogenated Solid Chemical' Solid->SolidAction LiquidAction Container: Halogenated Solvent Carboy Note: Classifies entire mix as Halogenated Liquid->LiquidAction DebrisAction Container: Double-bagged Poly Label: 'Contaminated Solids' Debris->DebrisAction Final Request EHS Pickup / Incineration SolidAction->Final LiquidAction->Final DebrisAction->Final

Figure 1: Decision tree for the segregation and packaging of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate waste.

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, goggles, and an N95 mask.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersal, then sweep into a dustpan.

    • Liquid: Use vermiculite or spill pads to absorb.

  • Clean Up: Place all spill materials into a heavy-duty plastic bag. Label as "Spill Debris - Contains Halogenated Organics" and dispose of as hazardous waste (Scenario C).

  • Decontamination: Wash the surface with soap and water; collect the rinsate as halogenated liquid waste.

References

  • PubChem. (n.d.). Compound Summary: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (Isomer Analog).[1] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 8, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate

Executive Safety Summary Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) is a functionalized heterocyclic building block used primarily in medicinal chemistry for drug scaffold synthesis.[1] While ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6) is a functionalized heterocyclic building block used primarily in medicinal chemistry for drug scaffold synthesis.[1]

While often categorized under generic "Warning" labels, its specific structural motifs—a halogenated aromatic ring coupled with an isoxazole core —dictate a safety protocol that exceeds standard "lab coat and glasses" requirements. The primary risks are respiratory sensitization from dust inhalation and cumulative dermal absorption .

Immediate Action Required:

  • Containment: Handle exclusively in a certified Fume Hood or Powder Weighing Station.

  • State: Solid powder (High static potential).

  • Signal Word: WARNING (H302, H315, H319, H335).[2]

Hazard Profile & Mechanistic Risk

To select the right PPE, we must understand the mechanism of injury. This compound is not just an irritant; it is a halogenated electrophile.

Hazard ClassH-CodeBiological MechanismOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via mucous membranes.Zero-tolerance for dust. Ingestion often occurs via mucociliary clearance (inhaling dust, then swallowing it).
Skin Irritation H315 Lipophilic nature of the bromophenyl group facilitates dermal penetration.Contact dermatitis risk. Wrist exposure is the most common failure point.
Eye Irritation H319 Acidic hydrolysis of the ester on moist ocular surfaces.Standard safety glasses are insufficient if fine dust is airborne; goggles are required for open handling.
STOT-SE (Respiratory) H335 Isoxazole ring reactivity with respiratory epithelium.Local Exhaust Ventilation (LEV) is mandatory.

The PPE Matrix: Layered Defense System

This matrix defines the minimum acceptable protection for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (US) / P2 (EU) Mask (Minimum) Better: Half-face respirator with P100 cartridges.The compound is a fine solid. Surgical masks offer zero protection against chemical dust.
Hand (Primary) Nitrile Gloves (4 mil) Excellent resistance to the solid powder.
Hand (Secondary) Nitrile (Long Cuff) or Laminate Crucial: If dissolving in DCM (Dichloromethane), standard nitrile fails in <2 minutes. Use laminate (Silver Shield) under-gloves for solutions.
Ocular Chemical Splash Goggles Preferred over safety glasses to seal against airborne particulate migration.[3]
Body Tyvek® Lab Coat or Sleeve Guards Cotton coats trap dust. Tyvek sheds particles. Sleeve guards prevent "wrist-gap" exposure.

Operational Protocol: The "Zero-Exposure" Workflow

Trustworthiness in safety comes from procedure, not just gear. Follow this self-validating workflow to minimize risk.

Phase A: Engineering Controls (Pre-Work)
  • Static Check: Use an ionizing bar or anti-static gun if available. Isoxazole esters are prone to static charge, causing "powder fly" during weighing.

  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Double-glove immediately. Put on sleeve guards over the lab coat cuff but under the outer glove.

  • Step 2: Place a disposable weighing boat inside the balance.

  • Step 3: Do not use a spatula. Use a tapping method or a micro-scoop to minimize dust disturbance.

  • Step 4: Once weighed, immediately solubilize the solid inside the hood if possible. Handling a solution is safer than handling a static-prone solid.

Phase C: Decontamination
  • Solvent Wipe: Use a tissue dampened with Ethanol or Isopropanol to wipe the balance area.

    • Why? Water is ineffective due to the compound's lipophilicity.

  • Disposal: Place the wipe directly into the Solid Hazardous Waste container.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound, specifically highlighting the transition from solid to solution state where risk profiles change.

G Start START: Methyl 3-(4-bromophenyl) isoxazole-5-carboxylate Handling CheckState Check Physical State Start->CheckState Solid Solid Powder (High Dust Risk) CheckState->Solid Is Powder Solution In Solution (Solvent Risk) CheckState->Solution Is Dissolved PPE_Solid PPE: Double Nitrile + N95 Engineering: Fume Hood Solid->PPE_Solid PPE_Soln PPE: Check Solvent Compatibility (e.g., DCM requires Laminate gloves) Solution->PPE_Soln Reaction Reaction / Processing Solution->Reaction Weighing Weighing Protocol: 1. Anti-static gun 2. Micro-scoop transfer 3. Wet wipe decontamination PPE_Solid->Weighing PPE_Soln->Reaction Weighing->Solution Dissolve Immediately Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste

Caption: Workflow logic for transitioning Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate from high-risk solid state to managed solution state.

Waste Disposal & Emergency Response

Disposal Strategy

This compound contains both Nitrogen and Bromine . It cannot be incinerated in standard non-halogenated streams due to the formation of HBr and NOx.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics."

  • Liquid Waste: If dissolved, segregate into "Halogenated Solvent Waste" (even if the solvent is non-halogenated, the solute contaminates it).

  • Container: High-density polyethylene (HDPE) is compatible.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (isoxazole sensitization), seek medical attention.

  • Eye Contact: Flush for 15 minutes .[4][5] Note: The bromophenyl moiety can cause persistent irritation; do not stop flushing early.[6]

  • Spill (Powder):

    • Do NOT use a brush (creates dust).

    • Cover spill with wet paper towels (ethanol-dampened).

    • Scoop up the wet mass and dispose of as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319209, Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of isoxazole derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Halogenated Organic Compounds. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.